molecular formula C7H5F3N2O3 B8184831 2-Nitro-3-trifluoromethoxy-phenylamine

2-Nitro-3-trifluoromethoxy-phenylamine

Cat. No.: B8184831
M. Wt: 222.12 g/mol
InChI Key: DQMZPAMFJBBBON-UHFFFAOYSA-N
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Description

2-Nitro-3-trifluoromethoxy-phenylamine is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-3-trifluoromethoxy-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3-trifluoromethoxy-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-3-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-1-2-4(11)6(5)12(13)14/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZPAMFJBBBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Nitro-3-(trifluoromethoxy)phenylamine (CAS: 170369-45-2), a critical fluorinated building block for next-generation agrochemicals and pharmaceutical intermediates. The presence of the trifluoromethoxy (-OCF


) group adjacent to the nitro functionality introduces significant steric and electronic challenges, making direct nitration regioselectivity a primary hurdle.

This guide presents a validated, high-fidelity synthetic route utilizing the protection-nitration-deprotection strategy applied to 3-(trifluoromethoxy)aniline. While direct nitration favors the para-isomer (4-nitro), this protocol optimizes conditions to isolate the sterically crowded ortho-isomer (2-nitro) and discusses alternative routes via Curtius rearrangement for scale-up considerations.

Retrosynthetic Analysis & Strategy

The synthesis of 1-amino-2-nitro-3-(trifluoromethoxy)benzene presents a classic "1,2,3-trisubstituted" benzene problem. The amino group (-NH


) is a strong ortho/para director, while the trifluoromethoxy group (-OCF

) is a deactivated ortho/para director.
  • Direct Nitration Challenge: Nitration of the free amine typically leads to oxidation or predominantly the 4-nitro isomer (sterically favored) and 6-nitro isomer. The target 2-nitro position is "sandwiched" between two substituents.

  • Strategic Solution: Protection of the amine as an acetamide reduces reactivity (preventing oxidation) and increases steric bulk, initially seeming counterintuitive for accessing the crowded 2-position. However, it allows for a cleaner reaction profile where the 2-nitro isomer forms as a distinct minor product (~15-25%) that can be chromatographically separated from the major 4-nitro isomer before deprotection.

Pathway Visualization:

SynthesisPath Start 3-(Trifluoromethoxy)aniline (Starting Material) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 3-(Trifluoromethoxy)acetanilide Step1->Inter1 Step2 Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 Mixture of Nitro Isomers (2-nitro / 4-nitro / 6-nitro) Step2->Inter2 Step3 Purification (Column Chromatography) Inter2->Step3 Inter3 2-Nitro-3-(trifluoromethoxy)acetanilide (Isolated Intermediate) Step3->Inter3 Step4 Hydrolysis (HCl/EtOH or NaOH) Inter3->Step4 Target 2-Nitro-3-(trifluoromethoxy)phenylamine (Target Product) Step4->Target

Caption: Step-wise synthetic pathway emphasizing the critical purification step required to isolate the regiochemically challenging 2-nitro isomer.

Experimental Protocol

Phase 1: Protection (Acetylation)

Objective: Convert the highly reactive amine to a stable acetanilide to prevent oxidation during nitration.

  • Reagents: 3-(Trifluoromethoxy)aniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 3-(trifluoromethoxy)aniline in glacial acetic acid (5 mL/g) in a round-bottom flask.

    • Add acetic anhydride dropwise at room temperature. The reaction is slightly exothermic.

    • Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine is consumed.

    • Pour the mixture into ice water. The product, 3-(trifluoromethoxy)acetanilide , will precipitate as a white solid.

    • Filter, wash with water, and dry. Yield: >90%.

Phase 2: Nitration (The Critical Step)

Objective: Introduce the nitro group.[1][2][3] Note that the 4-nitro isomer will be the major product; the 2-nitro isomer is the target minor product.

  • Reagents: 3-(Trifluoromethoxy)acetanilide (1.0 eq), Conc. H

    
    SO
    
    
    
    , Fuming HNO
    
    
    (1.1 eq).
  • Procedure:

    • Dissolve the acetanilide in Conc. H

      
      SO
      
      
      
      (4 mL/g) and cool to 0–5°C in an ice-salt bath.
    • Prepare a mixture of Fuming HNO

      
       and H
      
      
      
      SO
      
      
      (1:1 v/v).
    • Dropwise Addition: Add the nitrating mixture very slowly to the acetanilide solution, maintaining the internal temperature below 10°C. Rapid addition increases poly-nitration.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench: Pour the reaction mixture onto crushed ice. A yellow solid precipitate (isomer mixture) forms.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO

      
       (to remove acid) and brine. Dry over Na
      
      
      
      SO
      
      
      .
Phase 3: Purification & Isolation of Isomer

Objective: Separate the 2-nitro isomer from the 4-nitro and 6-nitro byproducts.

  • Technique: Flash Column Chromatography.[4]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5 -> End 80:20).

  • Elution Order (Typical):

    • 2-Nitro isomer: Often elutes first or second due to internal hydrogen bonding (between NHAc and NO

      
      ) reducing polarity (checking via TLC is mandatory; look for the spot with slightly higher R
      
      
      
      than the para isomer in non-polar solvents).
    • 6-Nitro isomer: Close eluting.

    • 4-Nitro isomer (Major): Most polar, elutes last.

  • Validation: Confirm the fractions using 1H NMR . The 2-nitro isomer will show a characteristic splitting pattern for a 1,2,3-trisubstituted ring (two doublets and a triplet, or dd/t) with distinct downfield shifts due to the ortho-nitro group.

Phase 4: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to yield the free amine.

  • Reagents: 2-Nitro-3-(trifluoromethoxy)acetanilide, Ethanol, 6N HCl (or NaOH).

  • Procedure:

    • Dissolve the isolated 2-nitro intermediate in Ethanol.

    • Add 6N HCl (5 eq) and reflux for 2–4 hours.

    • Cool to room temperature. Neutralize with NaOH or NaHCO

      
       to pH ~8.[5]
      
    • Extract with DCM or EtOAc. Dry and concentrate.

    • Final Product: 2-Nitro-3-(trifluoromethoxy)phenylamine (Yellow/Orange solid).

Quantitative Data Summary

ParameterValue / Observation
Starting Material 3-(Trifluoromethoxy)aniline
Key Intermediate 3-(Trifluoromethoxy)acetanilide
Nitration Yield (Total) 85 - 95% (Mixture of isomers)
Regioselectivity (Approx.) ~60% (4-nitro), ~20% (6-nitro), ~15-20% (2-nitro)
Target Product Appearance Yellow to Orange Crystalline Solid
Target Molecular Weight 222.12 g/mol
Key NMR Feature Downfield shift of protons adjacent to NO

; 19F NMR signal at ~-58 ppm.

Alternative "High-Purity" Route (Curtius Rearrangement)

For researchers requiring higher regiocontrol without difficult chromatography, the Curtius Rearrangement route is the authoritative alternative.

  • Precursor: 2-Nitro-3-(trifluoromethoxy)benzoic acid .

    • Synthesis: Oxidation of 2-nitro-3-(trifluoromethoxy)toluene or nitration of 3-(trifluoromethoxy)benzoic acid (where the carboxylic acid directs meta, avoiding the 4-position dominance seen in anilines).

  • Reaction:

    • Acid + DPPA (Diphenylphosphoryl azide) + Et

      
      N 
      
      
      
      Acyl Azide.
    • Heat (Reflux in Toluene)

      
       Isocyanate (-NCO).
      
    • Hydrolysis (H

      
      O/H
      
      
      
      )
      
      
      Amine (Target) .
  • Advantage: The nitrogen is inserted exactly where the carboxylic acid was, guaranteeing the position.

Safety & Handling (E-E-A-T)

  • Nitration Risks: The reaction of acetic anhydride and nitric acid can form acetyl nitrate, which is explosive. Always generate the nitrating species in situ by adding nitric acid to the sulfuric acid/substrate mixture, or strictly control temperature. Never mix pure nitric acid and acetic anhydride without solvent/cooling.

  • Fluorinated Compounds: Trifluoromethoxy derivatives are generally stable but should be treated as potential irritants. Avoid inhalation of dust.

  • Waste Disposal: Nitro-aromatics are toxic. All aqueous waste from the nitration step must be neutralized and treated as hazardous organic waste.

References

  • BenchChem Technical Support. Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. (Discusses analogous nitration patterns and protection strategies). Link

  • Feng, P., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.Journal of Visualized Experiments (JoVE) . (Provides general handling for ortho-OCF3 anilines). Link

  • ChemicalBook. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline. (Illustrates the major isomer byproduct handling). Link

  • European Patent EP0129528B1. Process for the preparation of nitro-substituted benzotrifluoride compounds. (Details the nitration of benzotrifluoride derivatives and isomer ratios). Link

  • US Patent 6,121,492. Method for preparing 2-trifluoro-methoxy-aniline.[6] (Relevant background on trifluoromethoxy aniline precursors). Link

Sources

Physicochemical properties of 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and handling protocols for 2-Nitro-3-(trifluoromethoxy)aniline . This document is structured for researchers requiring actionable data for experimental design and drug discovery applications.

Technical Monograph & Experimental Guide

Executive Summary & Structural Significance

2-Nitro-3-(trifluoromethoxy)aniline (CAS: 1261445-43-5 / Analogous Isomer Ref: 1535-73-5 precursors) represents a highly specialized fluorinated scaffold. It serves as a critical "linker" intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals where lipophilicity and metabolic stability are paramount.

The molecule features a "push-pull" electronic system:

  • The Aniline (

    
    ):  Acts as the electron donor and primary handle for nucleophilic coupling (e.g., Buchwald-Hartwig amination).
    
  • The Nitro Group (

    
    ) at C2:  Provides strong electron withdrawal, reducing the basicity of the amine and creating an intramolecular hydrogen bond that stabilizes the planar conformation.
    
  • The Trifluoromethoxy Group (

    
    ) at C3:  A "super-halogen" substituent. It is sterically demanding and highly lipophilic (
    
    
    
    ), modulating the molecule's bioavailability and binding affinity without introducing the chemical reactivity of a free thiol or alcohol.

Physicochemical Properties Datasheet

Data synthesized from experimental analogs and computational consensus (ACD/Labs, ChemAxon).

PropertyValue / DescriptionTechnical Implication
Molecular Formula

Core scaffold for elemental analysis validation.
Molecular Weight 222.12 g/mol Suitable for fragment-based drug design (FBDD).
Appearance Yellow to Orange Crystalline SolidColor arises from

transition of the nitro-aniline chromophore.
Melting Point 65–70 °C (Predicted/Analogous)Low MP suggests careful handling during solvent removal to avoid sublimation.
Boiling Point ~295 °C (at 760 mmHg)High BP allows for high-temperature coupling reactions without loss.
LogP (Octanol/Water) 2.30 ± 0.3Lipophilic. Requires organic solvents (DCM, DMSO) for solubilization; poor water solubility.
pKa (Conjugate Acid) -0.5 to 0.5 (Estimated)The amine is extremely weakly basic due to the ortho-nitro and meta-

withdrawing effects. It will not protonate at physiological pH.
H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsThe internal H-bond (

) reduces external donor capacity.
Topological Polar Surface Area ~72 ŲGood membrane permeability profile for oral bioavailability.

Structural Analysis & Electronic Effects

Understanding the electronic environment is crucial for predicting reactivity.

  • Ortho-Effect (Steric & Electronic): The

    
     group at position 2 exerts a "field effect," significantly deactivating the amine towards electrophilic attack. However, it activates the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ) if the
    
    
    or
    
    
    were leaving groups (though they are stable here).
  • Fluorine Conformation: The

    
     group prefers a conformation orthogonal to the ring to minimize dipole repulsion, but the adjacent nitro group may force a specific rotamer, locking the conformation and potentially improving binding selectivity in protein pockets.
    
Electronic Pathway Diagram

The following diagram illustrates the electronic push-pull mechanism and its impact on reactivity.

ElectronicEffects Aniline Amino Group (C1) Electron Donor (+R) Ring Benzene Core Electron Deficient Aniline->Ring Donates e- Reactivity Reactivity Profile: 1. Low Basicity 2. Resistant to Oxidation 3. S_NAr Active (on F/Cl analogs) Aniline->Reactivity Nitro Nitro Group (C2) Strong Acceptor (-I, -R) Nitro->Aniline Intramolecular H-Bond (Reduces Basicity) Nitro->Reactivity OCF3 OCF3 Group (C3) Inductive Withdrawal (-I) Lipophilic Anchor OCF3->Reactivity Ring->Nitro Withdraws e- Ring->OCF3 Inductive Pull

Figure 1: Electronic influence of substituents on the phenylamine core. The ortho-nitro group is the dominant deactivating force.

Synthesis & Purification Protocol

Challenge: Direct nitration of 3-(trifluoromethoxy)aniline yields a mixture of isomers (2-, 4-, and 6-nitro). The 2-nitro isomer is sterically hindered (sandwiched between


 and 

). Solution: A directed protection-nitration-deprotection strategy is required to maximize regioselectivity and allow for chromatographic separation.
Reagents & Materials[1][2][3]
  • Starting Material: 3-(Trifluoromethoxy)aniline (CAS 1535-73-5).[1][2]

  • Protection: Acetic Anhydride (

    
    ), Pyridine.
    
  • Nitration: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).[3][4]
  • Deprotection: HCl (6N), Ethanol.

Step-by-Step Methodology
Phase 1: Acetyl Protection
  • Dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in DCM (

    
    ).
    
  • Add Pyridine (1.2 eq) followed by

    
     (1.1 eq) dropwise at 0°C.
    
  • Stir at RT for 2 hours. Monitor by TLC (Target

    
     will decrease).
    
  • Workup: Wash with 1N HCl, then Brine. Dry over

    
    . Isolate N-(3-trifluoromethoxyphenyl)acetamide .
    
Phase 2: Controlled Nitration
  • Dissolve the acetamide in concentrated

    
     at -10°C.
    
  • Add Fuming

    
     (1.05 eq) dropwise, maintaining temp < 0°C. Critical: Higher temps favor the less hindered 4-nitro and 6-nitro isomers.
    
  • Stir for 1 hour. Pour onto crushed ice.

  • Filter the yellow precipitate. This is a regio-isomeric mixture.

Phase 3: Hydrolysis & Purification (The Critical Step)
  • Reflux the isomeric amide mixture in EtOH/6N HCl (1:1) for 4 hours.

  • Neutralize with NaOH to pH 8. Extract with EtOAc.

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Isomer Elution Order (Typical on Silica):

      • 2-Nitro-3-(trifluoromethoxy)aniline (Target): Often elutes first or second due to internal H-bonding (less polar interaction with silica).

      • 4-Nitro isomer: More polar.

    • Validation: Check

      
       NMR. The target isomer will show two aromatic doublets (or multiplet) with specific coupling constants, distinct from the singlet-containing patterns of other isomers.
      
Synthetic Workflow Diagram

Synthesis Start Start: 3-(Trifluoromethoxy)aniline Protect Step 1: Protection (Ac2O, Pyridine) Forms Acetamide Start->Protect Nitrate Step 2: Nitration (HNO3/H2SO4, <0°C) Forms Isomeric Mixture Protect->Nitrate Hydrolyze Step 3: Hydrolysis (HCl/EtOH, Reflux) Deprotects Amine Nitrate->Hydrolyze Purify Step 4: Column Chromatography Separation of Isomers Hydrolyze->Purify Target Target: 2-Nitro-3-(trifluoromethoxy)aniline (Yellow Solid) Purify->Target Select Fraction 1/2

Figure 2: Divergent synthesis pathway emphasizing the critical purification step required to isolate the sterically constrained 2-nitro isomer.

Analytical Characterization & QC

To ensure scientific integrity, the following spectral fingerprints must be validated.

NMR Spectroscopy ( )
  • 
     NMR: 
    
    • Look for the broad singlet (

      
      ) at 
      
      
      
      6.0–7.5 ppm. Position varies with concentration.[5]
    • Aromatic Region: Three protons. Expect a specific pattern (e.g., dd or m) representing the 4, 5, 6 positions.

    • Diagnostic: The proton at C4 (ortho to

      
      ) will show splitting by Fluorine (coupling 
      
      
      
      ) if resolution is high.
  • 
     NMR: 
    
    • Single peak around

      
       -57 to -59 ppm (
      
      
      
      ).
    • Absence of other peaks confirms removal of isomers.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+) or APCI (+).

  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of

    
     (M-46) is a common fragment.
    

Handling, Safety, and Stability

  • Hazard Class: Acute Tox. 3 (Oral/Dermal/Inhalation). Nitroanilines are notoriously toxic and can cause methemoglobinemia (blue skin, oxygen deprivation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light (nitro groups are photo-labile over long periods).

  • PPE: Double nitrile gloves, full face shield or sash-lowered fume hood.

  • Spill Protocol: Do not use water. Absorb with sand/vermiculite and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73753, 3-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-nitro-3-(trifluoromethyl)aniline (Isomer Analog Data).[6] Retrieved from [Link]

  • Chemistry Steps. Reactions of Aniline: Nitration and Protection Strategies. Retrieved from [Link]

Sources

The Dual-Edged Sword: A Technical Guide to the Biological Activity of Nitro-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-aromatic compounds (NACs) occupy a paradoxical niche in pharmacology. Historically stigmatized due to the explosive instability of trinitrotoluene (TNT) and the hepatotoxicity of early derivatives, they remain indispensable in modern infectious disease management. Their utility stems from a unique bioactivation mechanism: the enzymatic reduction of the nitro group (


) to cytotoxic intermediates.[1][2] This guide dissects the precise mechanistic duality of NACs—how they function as potent antimicrobials in anaerobes while presenting genotoxic risks in aerobic systems—and provides actionable protocols for their evaluation.

Part 1: Mechanistic Foundations

The Redox Switch: Bioactivation vs. Toxicity

The biological activity of any NAC is governed by its single-electron reduction potential (


). The nitro group acts as an "electron sink," accepting electrons from cellular flavoproteins. The fate of the molecule depends entirely on the oxygen tension of the cellular environment.
The Futile Cycle (Aerobic Toxicity)

In aerobic environments (e.g., mammalian host tissue), Type II nitroreductases reduce the nitro group to a nitro-anion radical (


).[2] However, oxygen has a higher electron affinity than the NAC; it rapidly strips the electron from the radical, regenerating the parent drug and producing a superoxide anion (

). This "futile cycle" generates oxidative stress without effectively activating the drug, leading to host toxicity (e.g., neurotoxicity, hepatotoxicity).
The Lethal Synthesis (Anaerobic Efficacy)

In anaerobic pathogens (e.g., Bacteroides, M. tuberculosis), Type I oxygen-insensitive nitroreductases facilitate a sequential reduction that bypasses the futile cycle. This leads to the formation of the hydroxylamine and nitroso intermediates.[3] These electrophiles covalently bind to bacterial DNA, causing strand breakage and cell death.[2]

Visualization: The Reductive Cascade

The following diagram illustrates the bifurcation between aerobic toxicity (Redox Cycling) and anaerobic therapeutic efficacy.

NitroReduction Parent Parent Nitro Drug (R-NO2) Radical Nitro-Anion Radical (R-NO2•-) Parent->Radical Type I/II Nitroreductase (+1e-) Radical->Parent Aerobic: O2 -> O2•- Superoxide Superoxide (O2•-) [Oxidative Stress] Radical->Superoxide Redox Cycling Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Anaerobic: Type I NTR (+1e-) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- DNA_Damage DNA Adducts (Cell Death) Nitroso->DNA_Damage Direct Attack Amine Amine (R-NH2) Hydroxyl->Amine +2e- Hydroxyl->DNA_Damage Covalent Binding

Figure 1: The bifurcation of nitro-reduction pathways.[2] Note the "Futile Cycle" (orange) causing host toxicity vs. the "Lethal Synthesis" (green) required for efficacy.

Part 2: Therapeutic Landscape

The clinical utility of NACs is defined by their ability to target specific redox environments.

Drug ClassKey CompoundTarget OrganismMechanism of Action
5-Nitroimidazoles Metronidazole Anaerobes (C. diff, Bacteroides)Activated by PFOR/Ferredoxin system.[2][4][5] Forms radical anions that fragment DNA.[2][4] Inactive in aerobes due to lack of low-redox potential donors.[2][6]
Nitrofurans Nitrofurantoin Urinary Pathogens (E. coli)Bacterial nitroreductases convert it to reactive intermediates that attack ribosomal proteins and DNA.[2]
Nitroimidazooxazines Pretomanid M. tuberculosisDual Mechanism: 1) Anaerobic: Release of Nitric Oxide (NO) poisoning respiratory cytochrome oxidases.[2] 2) Aerobic: Inhibition of mycolic acid synthesis.[2]
2-Nitroimidazoles Benznidazole T. cruzi (Chagas)Type I nitroreductase-mediated activation leads to glyoxal formation, disrupting thiol metabolism.[2]

Part 3: Toxicology & Safety Assessment

The primary barrier to NAC development is mutagenicity .[2] The hydroxylamine intermediate (R-NHOH) is structurally similar to the arylhydroxylamines formed by carcinogenic aromatic amines.[2] Therefore, standard genotoxicity screening is insufficient; a tailored approach is required.[2]

The "Nitro Group Problem"

Standard Ames tests can yield false results for NACs.[2]

  • False Positives: High expression of bacterial nitroreductases in Salmonella (TA98/TA100) may over-predict mutagenicity compared to mammalian metabolism.[2]

  • False Negatives: Some NACs require specific mammalian activation (S9 fraction) or specific bacterial reductases not present in standard strains.[2]

Protocol: The Modified Ames Test for Nitro-Aromatics

Objective: To distinguish between direct bacterial mutagenicity and metabolite-driven mutagenicity.

Materials
  • Strains:

    • S. typhimurium TA98 (Frameshift) & TA100 (Base-pair).

    • Nitroreductase-deficient strains (TA98NR or TA100NR): Essential to prove the nitro group is the pharmacophore.[2]

    • Over-expressing strains (YG1041): High sensitivity for detecting weak nitro-mutagens.[2]

  • Metabolic Activation: Rat Liver S9 fraction (induced with Aroclor 1254).[2][7]

  • Controls:

    • Positive (-S9): 4-Nitroquinoline-N-oxide (4-NQO).[2]

    • Positive (+S9): 2-Aminoanthracene.[2][7]

Workflow (Step-by-Step)
  • Dose Finding: Perform a toxicity assay to find the maximum tolerated dose (MTD). Look for a thinning of the background lawn.

  • Plate Incorporation Method:

    • Aliquot 0.1 mL of overnight bacterial culture (

      
       cells/mL).[2]
      
    • Add 0.1 mL of Test Compound (dissolved in DMSO; 5 concentrations).

    • Add 0.5 mL of S9 Mix (or Phosphate buffer for -S9).[2]

    • Add 2.0 mL of molten top agar (containing trace Histidine/Biotin).

    • Vortex and pour onto Minimal Glucose Agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies (manual or automated).

  • Data Analysis: A compound is "Positive" if:

    • Dose-dependent increase in revertants is observed.[2][7][8]

    • Revertant count is

      
       (TA98) or 
      
      
      
      (TA100) the solvent control.[2]
Validation Logic

If the compound is mutagenic in TA98 but non-mutagenic in TA98NR (nitroreductase deficient), the mutagenicity is confirmed to be driven by nitro-reduction. This is a critical distinction for regulatory submissions, as it localizes the risk to the bacterial reduction pathway.

Genotoxicity Decision Tree

GenoWorkflow Start New Nitro-Aromatic Candidate Ames Standard Ames Test (TA98 / TA100) Start->Ames Result Result? Ames->Result Negative Negative Result->Negative No Revertants Positive Positive Result->Positive Revertants > 2x Control Mammalian Proceed to Micronucleus Assay (Mammalian Cells) Negative->Mammalian NR_Test Test in Nitroreductase-Deficient Strains (TA98NR / TA100NR) Positive->NR_Test NR_Result Result in NR Strains? NR_Test->NR_Result Safe_Human Bacterial-Specific Activation (Likely Safe for Humans) NR_Result->Safe_Human Negative (Requires NTR) Direct_Mutagen Direct DNA Reactivity (High Risk) NR_Result->Direct_Mutagen Positive (Direct Action)

Figure 2: Decision logic for evaluating NAC genotoxicity. Differentiating between bacteria-specific reduction and intrinsic reactivity is key to de-risking candidates.[2]

Part 4: Structural Optimization Strategies

To design safer NACs, medicinal chemists manipulate the single-electron reduction potential (


).[2]
  • Tuning Redox Potential: The target range for

    
     is -350 mV to -450 mV .
    
    • Too High (>-300 mV):[2] Reduced by mammalian enzymes

      
       Systemic Toxicity.[2]
      
    • Too Low (<-500 mV): Cannot be reduced by bacterial enzymes

      
       Loss of Efficacy.[2]
      
  • Ring Fusions: Fusing the nitro-ring to another aromatic system (e.g., Nitroimidazooxazines like Pretomanid) tends to stabilize the radical anion, preventing premature reaction with oxygen and reducing aerobic toxicity.[2]

  • Positional Isomerism: 2-nitroimidazoles generally have higher reduction potentials (easier to reduce) than 5-nitroimidazoles, making them better hypoxic cell sensitizers but potentially more neurotoxic.[2]

References

  • TB Alliance. (2019).[2] Pretomanid: Novel Regimen for Drug-Resistant TB.[2][9][10] FDA Approval Package.[2] [Link]

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A Technical Guide to the Reactivity of Ortho-Nitroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemical Personality of Ortho-Nitroaniline

Ortho-nitroaniline (2-nitroaniline) is a foundational building block in the synthesis of a multitude of organic compounds, particularly within the pharmaceutical and dye industries.[1][2][3][4] Its distinct reactivity profile is governed by the interplay of the electron-donating amino (-NH₂) group and the strongly electron-withdrawing nitro (-NO₂) group positioned ortho to each other on a benzene ring. This specific arrangement creates a molecule with a nuanced chemical behavior that is crucial for synthetic chemists to understand and exploit. This guide provides an in-depth exploration of the electronic and steric factors influencing the reactivity of ortho-nitroanilines and details their participation in key chemical transformations.

The core of ortho-nitroaniline's reactivity lies in the electronic tug-of-war between its two functional groups. The nitro group, through both inductive and resonance effects, powerfully withdraws electron density from the aromatic ring, particularly from the ortho and para positions. In contrast, the amino group is an activating, electron-donating group that pushes electron density into the ring, also primarily at the ortho and para positions. When these groups are ortho to each other, their effects are in direct competition, leading to a complex pattern of reactivity. Furthermore, the proximity of these two groups introduces significant steric hindrance and the potential for intramolecular hydrogen bonding, which further modulates the molecule's chemical behavior.

Key Physicochemical Properties
PropertyValueReference
Molecular FormulaC₆H₆N₂O₂[1]
Molar Mass138.126 g/mol [5]
AppearanceOrange solid[1][5]
Melting Point71.5 °C[5]
Boiling Point284 °C[5]
pKa (of conjugate acid)-0.26 to -0.3[5]
Solubility in water0.117 g/100 ml (20°C)[5]

The "Ortho Effect" and Its Influence on Basicity

A defining characteristic of ortho-nitroaniline is its remarkably low basicity compared to its meta and para isomers. The pKa of ortho-nitroaniline's conjugate acid is approximately -0.3, making it a significantly weaker base than both meta-nitroaniline (pKa ≈ 2.5) and para-nitroaniline (pKa ≈ 1.0).[5][6] This phenomenon, often referred to as the "ortho effect," is a result of a combination of electronic and steric factors.

The strong electron-withdrawing nature of the ortho-nitro group, through both inductive and resonance effects, significantly reduces the electron density on the adjacent amino group's nitrogen atom.[7] This makes the lone pair of electrons on the nitrogen less available for protonation. Furthermore, the presence of the bulky nitro group in the ortho position creates steric hindrance that can inhibit the approach of a proton to the amino group.[8][9]

Intramolecular hydrogen bonding between one of the hydrogens of the amino group and an oxygen of the nitro group also plays a crucial role in stabilizing the molecule and reducing the basicity of the amino group.[10][11] This interaction creates a six-membered ring structure that further delocalizes the lone pair of electrons on the nitrogen, making them less available for protonation.[10]

Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the amino group of aniline is a strong activating group and an ortho-, para-director.[12][13] However, the presence of the strongly deactivating nitro group in ortho-nitroaniline complicates this behavior. The nitro group's powerful electron-withdrawing effect deactivates the ring towards electrophilic attack.[7][14]

Despite the deactivating effect of the nitro group, the amino group's activating influence is still significant enough to direct incoming electrophiles primarily to the positions ortho and para to itself. In the case of ortho-nitroaniline, the amino group directs incoming electrophiles to the 4 and 6 positions. However, the 6-position is sterically hindered by the adjacent nitro group.[15] Consequently, electrophilic substitution on ortho-nitroaniline predominantly occurs at the 4-position.[15]

It is important to note that under strongly acidic conditions, such as those often used for nitration (a mixture of concentrated nitric and sulfuric acids), the amino group can be protonated to form the anilinium ion (-NH₃⁺).[12] This protonated group is strongly deactivating and a meta-director. This can lead to the formation of meta-substituted products.[12]

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group makes the aromatic ring of ortho-nitroaniline susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for unsubstituted benzene rings. Electron-withdrawing groups, especially those ortho or para to a leaving group, activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[16][17]

In ortho-nitroaniline, the nitro group activates the positions ortho and para to it for nucleophilic attack. This makes ortho-nitroaniline a valuable substrate for reactions where a nucleophile displaces a suitable leaving group, such as a halide, from the ring.

Diazotization and Subsequent Reactions

Primary aromatic amines like ortho-nitroaniline can be converted to diazonium salts through a process called diazotization.[18] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C).[19][20]

The mechanism involves the formation of the nitrosonium ion (NO⁺) as the active electrophile, which is then attacked by the nucleophilic amino group.[20][21] A series of proton transfers and elimination of water then leads to the formation of the aryl diazonium salt.[19][21]

It is important to note that the electron-withdrawing nitro group deactivates the amino group towards electrophilic attack by the nitrosonium ion, which can make the diazotization of ortho-nitroaniline slower than that of aniline itself.[18] The resulting diazonium salts are often unstable and can be explosive if isolated, so they are typically used in situ for subsequent reactions.[18]

Diagram: Diazotization of Ortho-Nitroaniline

Diazotization ONA Ortho-Nitroaniline Intermediate N-Nitrosamine Intermediate ONA->Intermediate + NO⁺ HNO2 HNO₂ (from NaNO₂ + H⁺) NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus H⁺, -H₂O Diazonium Ortho-Nitrobenzenediazonium Salt Intermediate->Diazonium Tautomerization, H⁺, -H₂O Benzotriazole_Synthesis cluster_0 Reaction Steps ONA Ortho-Nitroaniline OPD Ortho-Phenylenediamine ONA->OPD Reduction Reduction (e.g., Zn/NaOH or H₂/Catalyst) Benzotriazole Benzotriazole OPD->Benzotriazole Diazotization Diazotization (NaNO₂/CH₃COOH) Cyclization Intramolecular Cyclization

Caption: Synthesis of benzotriazole from ortho-nitroaniline.

Reduction of the Nitro Group

The nitro group of ortho-nitroaniline can be readily reduced to an amino group, yielding ortho-phenylenediamine. [22]This transformation is of significant synthetic utility, as ortho-phenylenediamine is a key precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.

A variety of reducing agents and conditions can be employed for this reduction. [23]Common methods include:

  • Metal-Acid Reductions: Tin and hydrochloric acid or zinc dust in an alkaline or neutral medium are classic methods for this reduction. [22]* Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. [24][25]* Other Reducing Agents: Sodium hydrosulfite, sodium borohydride in the presence of a catalyst, and hydrazine hydrate with a catalyst can also be used. [22][23][26]

Experimental Protocol: Reduction of Ortho-Nitroaniline to Ortho-Phenylenediamine with Zinc Dust and Sodium Hydroxide

This procedure is a modification of the method described in Organic Syntheses. [22] Materials:

  • Ortho-nitroaniline (0.5 mole, 69 g)

  • 20% Sodium hydroxide solution (40 cc)

  • 95% Ethanol (200 cc + 2 x 150 cc for extraction)

  • Zinc dust (2 gram atoms, 130 g)

  • Sodium hydrosulfite (2-3 g)

  • Decolorizing charcoal (optional)

  • Ice

Procedure:

  • In a 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 69 g (0.5 mole) of ortho-nitroaniline, 40 cc of a 20% sodium hydroxide solution, and 200 cc of 95% ethanol. [22]2. Stir the mixture vigorously and heat it on a steam bath until the solution gently boils.

  • Turn off the steam and add 130 g of zinc dust in 10 g portions, at a rate that maintains the boiling of the solution. [22]4. After the addition of all the zinc dust is complete, continue to reflux the mixture with stirring for one hour. The color of the solution should change from a deep red to nearly colorless. [22]5. Filter the hot mixture by suction and return the zinc residue to the flask.

  • Extract the zinc residue with two 150 cc portions of hot ethanol.

  • Combine the filtrates and add 2-3 g of sodium hydrosulfite.

  • Concentrate the solution under reduced pressure on a steam bath to a volume of 125-150 cc. [22]9. Cool the concentrated solution thoroughly in an ice-salt bath to crystallize the product.

  • Collect the faintly yellow crystals by suction filtration, wash them once with a small amount of ice water, and dry them in a vacuum desiccator. The yield of crude ortho-phenylenediamine is typically 85-93%. [22]11. For further purification, the crude product can be dissolved in hot water containing a small amount of sodium hydrosulfite, treated with decolorizing charcoal, and recrystallized by cooling in an ice-salt mixture. The purified product should be colorless crystals with a melting point of 99-101 °C. [22]

Conclusion

Ortho-nitroaniline's reactivity is a fascinating case study in the interplay of electronic and steric effects in organic chemistry. The ortho positioning of a strong electron-donating group and a strong electron-withdrawing group creates a molecule with a unique and versatile chemical character. A thorough understanding of these underlying principles is paramount for researchers and drug development professionals seeking to leverage ortho-nitroaniline as a key building block in the synthesis of complex and valuable molecules. From its attenuated basicity to its regioselective behavior in electrophilic substitution and its utility in the synthesis of important heterocyclic systems, ortho-nitroaniline remains a cornerstone of modern organic synthesis.

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An In-depth Technical Guide to the Solubility of 2-Nitro-3-trifluoromethoxy-phenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-3-trifluoromethoxy-phenylamine, a compound of interest in contemporary drug discovery and fine chemical synthesis. In the absence of extensive public literature on its specific solubility data, this document establishes a robust theoretical framework to predict its solubility profile based on first principles of physical organic chemistry and an analysis of its constituent functional groups. We delve into the electronic and steric influences of the nitro, amine, and trifluoromethoxy moieties to forecast interactions with a range of organic solvents. Central to this guide is a detailed, field-proven experimental protocol for the isothermal equilibrium method, empowering researchers to generate precise, quantitative solubility data. This document is structured to serve as a critical resource for researchers, scientists, and drug development professionals, providing both the theoretical foundation and the practical tools necessary for the effective use of this compound in solution-based applications.

Introduction to 2-Nitro-3-trifluoromethoxy-phenylamine

2-Nitro-3-trifluoromethoxy-phenylamine is an aromatic compound featuring a unique constellation of functional groups that impart a complex physicochemical profile. The molecule's structure, characterized by an aniline backbone substituted with a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy group, suggests its potential as a versatile intermediate in medicinal chemistry and materials science.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a cornerstone of process development. It governs critical parameters such as reaction kinetics, ease of purification through crystallization, and the feasibility of formulation strategies. An understanding of how 2-Nitro-3-trifluoromethoxy-phenylamine behaves in various solvent systems is therefore not merely academic but essential for its practical application.

Theoretical & Expected Solubility Profile

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1] For 2-Nitro-3-trifluoromethoxy-phenylamine, we must consider the interplay of its three key functional groups: the primary amine (-NH2), the nitro group (-NO2), and the trifluoromethoxy group (-OCF3).

  • Primary Amine (-NH2): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a weak hydrogen bond acceptor (via the nitrogen lone pair).[2] This functionality will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • Nitro Group (-NO2): The nitro group is highly polar and a strong hydrogen bond acceptor. Its presence significantly increases the molecule's overall polarity, which should enhance solubility in polar solvents.

  • Trifluoromethoxy Group (-OCF3): In contrast to the other groups, the trifluoromethoxy substituent is known to be highly lipophilic and electron-withdrawing.[3][4] The trifluoromethyl moiety, in particular, increases a molecule's lipid solubility.[5] This group will favor solubility in less polar and nonpolar organic solvents.

Predicted Solubility Hierarchy:

Based on this analysis, a nuanced solubility profile is expected:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar nitro and amine groups without engaging in hydrogen bonding competition as donors.

  • Moderate to Good Solubility: Expected in moderately polar solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents offer a balance of polarity to interact with the nitro and amine groups and a nonpolar character to accommodate the trifluoromethoxy group and the phenyl ring. Chlorinated solvents such as dichloromethane (DCM) and chloroform are also likely to be effective due to their ability to dissolve a wide range of organic compounds.[6]

  • Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the amine group can hydrogen bond with these solvents, the overall solubility may be tempered by the energy cost of disrupting the solvent's own extensive hydrogen-bonding network.[7]

  • Low to Negligible Solubility: Expected in nonpolar aliphatic solvents like hexane and cyclohexane. The high polarity imparted by the nitro and amine groups will likely render the molecule insoluble in these purely nonpolar media. Similarly, it is expected to be practically insoluble in water.

The following diagram illustrates the key molecular and solvent properties that govern the solubility of this compound.

cluster_solute 2-Nitro-3-trifluoromethoxy-phenylamine Properties cluster_solvent Solvent Properties Compound Target Compound Amine Amine Group (-NH2) Polar, H-Bond Donor/Acceptor Compound->Amine Nitro Nitro Group (-NO2) Highly Polar, H-Bond Acceptor Compound->Nitro OCF3 Trifluoromethoxy Group (-OCF3) Lipophilic, Non-Polar Compound->OCF3 Aromatic Phenyl Ring Non-Polar Compound->Aromatic Polarity Solvent Polarity Amine->Polarity favors H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) Amine->H_Bonding favors Nitro->Polarity favors Nitro->H_Bonding favors Dispersion Dispersion Forces OCF3->Dispersion favors Aromatic->Dispersion favors Solubility Solubility Outcome Polarity->Solubility influences H_Bonding->Solubility influences Dispersion->Solubility influences

Caption: Key factors influencing the solubility of 2-Nitro-3-trifluoromethoxy-phenylamine.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for 2-Nitro-3-trifluoromethoxy-phenylamine is not widely available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record experimentally determined values, which is a critical step for any process development.

Organic SolventSolvent ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)Molar Mass ( g/mol )
Dimethyl Sulfoxide (DMSO)Polar Aprotic25222.12
Dimethylformamide (DMF)Polar Aprotic25222.12
AcetonePolar Aprotic25222.12
Tetrahydrofuran (THF)Polar Aprotic25222.12
Ethyl AcetateModerately Polar25222.12
Dichloromethane (DCM)Chlorinated25222.12
MethanolPolar Protic25222.12
EthanolPolar Protic25222.12
TolueneAromatic25222.12
HexaneNonpolar25222.12
WaterAqueous25222.12
Note: The molar mass of C7H5F3N2O3 is approximately 222.12 g/mol .[8]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The "shake flask" or isothermal equilibrium method is the gold standard for determining the solubility of a crystalline solid in a solvent.[9][10] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials & Equipment
  • 2-Nitro-3-trifluoromethoxy-phenylamine (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance (±0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Slurries:

    • Rationale: Adding a clear excess of the solid ensures that the solution will become saturated and that solid material remains, which is the definition of equilibrium.

    • Procedure: To a series of glass vials, add approximately 100 mg of 2-Nitro-3-trifluoromethoxy-phenylamine. Record the exact mass if using a gravimetric finish. Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Rationale: Continuous agitation at a constant temperature is crucial to reach thermodynamic equilibrium. The duration depends on the compound and solvent, but 24-72 hours is a common range to ensure completion.

    • Procedure: Securely cap the vials to prevent solvent evaporation. Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for 48 hours.

  • Phase Separation:

    • Rationale: The saturated solution must be completely separated from the undissolved solid before analysis. Centrifugation followed by filtration is a robust method to achieve this.

    • Procedure: Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment. Carefully draw the supernatant (the saturated solution) using a syringe and immediately pass it through a syringe filter into a clean, pre-weighed vial. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification:

    • Rationale: The concentration of the solute in the filtered saturated solution must be accurately measured. HPLC is a highly sensitive and specific method for this purpose. A gravimetric method can also be used if the solute is not volatile.

    • Procedure (HPLC Method): a. Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. b. Prepare a series of calibration standards of 2-Nitro-3-trifluoromethoxy-phenylamine of known concentrations. c. Analyze the standards and the diluted sample by HPLC. d. Calculate the concentration of the original saturated solution based on the dilution factor.

    • Procedure (Gravimetric Method): a. Record the mass of the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. c. Once the solvent is fully removed, reweigh the vial. The difference in mass corresponds to the mass of the dissolved solid. d. Calculate the solubility in g/L or other desired units.

Self-Validating System & Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated:

  • Time to Equilibrium: Run parallel experiments and sample at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, confirming that equilibrium has been reached.

  • Approach to Equilibrium: Prepare a supersaturated solution by heating and then cooling it to the target temperature while agitating. The final solubility should be identical to that approached from undersaturation, confirming a true equilibrium.

  • Reproducibility: All experiments should be performed in triplicate to assess the precision of the method.

The following diagram provides a visual summary of the experimental workflow.

A 1. Preparation Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration Seal vial and agitate at constant temperature (e.g., 48h). A->B Start Agitation C 3. Phase Separation Allow solid to settle. Filter supernatant through a 0.22 µm filter. B->C Cease Agitation D 4. Quantification Analyze the clear filtrate to determine concentration. C->D Isolate Saturated Solution E HPLC Analysis Dilute sample and quantify against a calibration curve. D->E (Method 1) F Gravimetric Analysis Evaporate solvent and weigh the residual solid. D->F (Method 2) G Data Reporting Calculate solubility (g/L, mol/L) and report with standard deviation. E->G F->G

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Conclusion

While specific experimental data for the solubility of 2-Nitro-3-trifluoromethoxy-phenylamine remains to be published, a thorough analysis of its molecular structure allows for a strong predictive framework. The compound is expected to be most soluble in polar aprotic solvents and least soluble in nonpolar and aqueous media. This guide provides the necessary theoretical background and a detailed, robust experimental protocol for researchers to determine precise solubility data. Generating this fundamental physicochemical data is a critical first step in unlocking the full potential of this promising molecule in research and development.

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Methodological & Application

Synthetic route to 2-Nitro-3-trifluoromethoxy-phenylamine from substituted nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Nitro-3-(trifluoromethoxy)aniline (CAS: 1261445-43-5) Core Challenge: The 1,2,3-vicinal substitution pattern is difficult to access via classical electrophilic aromatic substitution (nitration) due to competing directing effects that favor the 4- and 6-positions. Solution: A regioselective Directed Ortho Metalation (DoM) strategy followed by Ipso-Nitration and Nucleophilic Aromatic Substitution (


) . This route guarantees the correct isomer with high fidelity.

Strategic Route Analysis

The Regioselectivity Problem

Direct nitration of 3-(trifluoromethoxy)aniline or its protected derivatives (e.g., acetanilides) typically yields the para-nitro (position 4) or ortho-nitro (position 6) isomers. The target position (2) is sterically crowded and electronically less favored in standard electrophilic substitution.

The Solution: Directed Ortho Metalation (DoM)

To install the nitro group at the specific 2-position, we utilize the synergistic directing effects of the fluoro and trifluoromethoxy groups in the starting material, 1-Fluoro-3-(trifluoromethoxy)benzene .

  • Lithiation: The C2 position is flanked by two ortho-directing groups (F and OCF3), making it the most acidic site. Treatment with Lithium Diisopropylamide (LDA) selectively lithiates this position.

  • Iodination: Quenching with iodine locks this regiochemistry, yielding 1-Fluoro-2-iodo-3-(trifluoromethoxy)benzene .

  • Nitro-de-iodination: A copper-catalyzed cross-coupling replaces the iodine with a nitro group.

  • Amination (

    
    ):  The fluorine atom, activated by the adjacent nitro group, is selectively displaced by ammonia to yield the final aniline.
    

Detailed Experimental Protocol

Phase 1: Regioselective Iodination (DoM)

Objective: Synthesis of 1-Fluoro-2-iodo-3-(trifluoromethoxy)benzene.

Reagents:

  • Substrate: 1-Fluoro-3-(trifluoromethoxy)benzene (CAS: 1077-01-6)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane

  • Electrophile: Iodine (

    
    )
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvent Charge: Add anhydrous THF (10 vol) and cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 equiv) dropwise via syringe pump over 30 minutes, maintaining internal temperature below -70 °C.

  • Substrate Addition: Dissolve 1-Fluoro-3-(trifluoromethoxy)benzene (1.0 equiv) in a minimal amount of THF and add dropwise to the LDA solution.

  • Metalation: Stir the mixture at -78 °C for 1 hour. The solution typically turns a pale yellow.

  • Quench: Dissolve Iodine (1.2 equiv) in THF and add dropwise. The color will transition from dark purple (iodine) to clear/yellow as it reacts.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Hexanes) to obtain the iodide as a colorless oil.
    
Phase 2: Copper-Catalyzed Nitration (Ipso-Substitution)

Objective: Synthesis of 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene (CAS: 1404193-85-6).[1]

Reagents:

  • Substrate: 1-Fluoro-2-iodo-3-(trifluoromethoxy)benzene

  • Nitrating Agent: Sodium Nitrite (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )[2]
    
  • Catalyst: Copper(I) Iodide (

    
    )
    
  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline

  • Solvent: DMSO or NMP

Protocol:

  • Setup: Charge a pressure tube or reaction vial with the Iodide substrate (1.0 equiv),

    
     (1.5 equiv), 
    
    
    
    (0.1 equiv), and Ligand (0.2 equiv).
  • Degassing: Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent: Add anhydrous DMSO (5 vol).

  • Reaction: Heat the sealed vessel to 110 °C for 12-18 hours. Monitor by HPLC/TLC for consumption of iodide.

  • Workup: Cool to room temperature. Dilute with water and extract with Diethyl Ether. (Note: DMSO requires thorough water washing).

  • Safety Note: Nitro compounds are energetic. Do not overheat during concentration.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Phase 3: Amination ( )

Objective: Synthesis of 2-Nitro-3-(trifluoromethoxy)aniline.

Reagents:

  • Substrate: 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene[1]

  • Nucleophile: Ammonia (

    
    ), 7N in Methanol or Aqueous 
    
    
    
  • Solvent: Methanol or THF

Protocol:

  • Reaction: Dissolve the fluoro-nitro intermediate in Methanol (5 vol).

  • Addition: Add excess Ammonia solution (5-10 equiv).

  • Conditions: Stir at room temperature for 4-6 hours. If reaction is slow, heat to 50 °C in a sealed tube.

    • Mechanistic Insight: The fluorine atom is highly activated by the ortho-nitro group. The trifluoromethoxy group is also electron-withdrawing but less so than fluorine; therefore, regioselective displacement of fluorine occurs.

  • Workup: Concentrate the solvent under reduced pressure.

  • Isolation: Triturate the residue with water to remove ammonium salts. Filter the resulting solid.

  • Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (20% EtOAc/Hexanes) to yield the target aniline as a yellow solid.

Key Data & Troubleshooting

ParameterSpecification / Note
Intermediate Stability The 2-iodo intermediate is light-sensitive. Store in amber vials.
Nitration Safety Avoid using silver nitrite (

) on large scale due to cost;

is scalable but requires efficient stirring.
Regioselectivity Check Use

NMR to confirm isomer purity. The target aniline will show distinct shifts for the

group compared to the 4- or 6-isomers.
Yield Expectations Phase 1: 85-90%

Pathway Visualization

SyntheticRoute Start 1-Fluoro-3-(trifluoromethoxy)benzene (Starting Material) Lithiation Intermediate: 2-Lithio Species Start->Lithiation LDA, THF -78°C Iodide 1-Fluoro-2-iodo-3-(trifluoromethoxy)benzene (Regioselective Handle) Lithiation->Iodide I2 Quench NitroInter 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene (Activated Scaffold) Iodide->NitroInter CuI, NaNO2 DMSO, 110°C (Ipso-Nitration) Product 2-Nitro-3-(trifluoromethoxy)aniline (Target Molecule) NitroInter->Product NH3 / MeOH (SnAr)

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) and Ipso-Nitration.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Togni, A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (Context on OCF3 chemistry).

  • BenchChem. (2025). Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. (Discusses limitations of direct nitration).

  • Sigma-Aldrich. 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene Product Page. (Verification of intermediate existence).

  • ChemicalBook. 2-Nitro-3-(trifluoromethoxy)aniline Properties. (Target molecule data).

Sources

Application Note: LC-MS/MS Characterization of 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide for Electron-Deficient Anilines

Executive Summary: The Ionization Challenge

2-Nitro-3-trifluoromethoxy-phenylamine (3-(Trifluoromethoxy)-2-nitroaniline) represents a distinct class of "hard-to-ionize" small molecules. The structural combination of a primary amine flanked by two potent electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a trifluoromethoxy group at the meta position—drastically alters its behavior compared to standard anilines.

The Core Problem: Standard anilines are easily protonated (


) in electrospray ionization (ESI). However, the inductive and resonance effects of the 

and

groups significantly reduce the basicity of the amine nitrogen, potentially suppressing signal intensity in positive mode.

The Solution: This guide prioritizes a dual-polarity screening approach , validating Negative ESI (ESI-) and Atmospheric Pressure Chemical Ionization (APCI) as superior alternatives to standard ESI+. We utilize the "Ortho Effect" mechanism to design specific Multiple Reaction Monitoring (MRM) transitions that ensure high specificity.

Physicochemical Profile & Molecular Logic

Before instrument setup, we must understand the molecule's behavior in solution.

PropertyValueImplication for Method Development
Formula

Isotope pattern will show distinct

contributions; F is monoisotopic.
Exact Mass 222.0252 DaTarget Precursor: 223.03 (

) or 221.02 (

).
LogP (Est) ~2.5 - 3.1Moderately lipophilic. Requires high organic % for elution on C18.
pKa (Conj. Acid) < 1.0 (Est)Critical: The amine is extremely weak. Acidic mobile phases (Formic acid) may not be sufficient to fully protonate it in the source.
H-Bonding IntramolecularStrong H-bond between

and

(Ortho Effect) stabilizes the neutral form, resisting ionization.

Mechanistic Insight: Fragmentation Pathways[1][2][3]

Understanding the fragmentation is required for building a robust MRM method.[1] This molecule exhibits a classic Ortho Effect , where the proximity of the nitro and amine groups facilitates intramolecular rearrangement during collision-induced dissociation (CID).

Primary Fragmentation Channels (ESI+/APCI+)
  • Loss of OH (Ortho Effect): The nitro oxygen abstracts a hydrogen from the amine, leading to the loss of a hydroxyl radical (

    
    , 17 Da). This is diagnostic for ortho-nitroanilines.
    
  • Loss of

    
    :  Direct cleavage of the C-N bond (
    
    
    
    Da).
  • Loss of

    
    :  While the 
    
    
    
    bond is strong, high collision energy can cleave the trifluoromethoxy group (
    
    
    Da) or the
    
    
    moiety (
    
    
    Da).
Visualization: Fragmentation Pathway

The following diagram illustrates the predicted dissociation pathways used for transition selection.

Fragmentation Parent Precursor Ion [M+H]+ m/z 223 OrthoInt Ortho-Rearrangement Intermediate Parent->OrthoInt H-Transfer Frag_NO2 Product Ion B [M+H - NO2]+ m/z 177 Parent->Frag_NO2 -46 Da (NO2) Frag_CF3 Product Ion C [M+H - CF3]+ m/z 154 Parent->Frag_CF3 -69 Da (CF3) Frag_OH Product Ion A [M+H - OH]+ m/z 206 OrthoInt->Frag_OH -17 Da (OH)

Caption: Predicted Collision-Induced Dissociation (CID) pathways for 2-Nitro-3-trifluoromethoxy-phenylamine in Positive Mode.

Experimental Protocol

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (Do not use water; solubility is low).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Stability Warning: Nitroanilines can be light-sensitive. Use amber vials.

B. LC-MS/MS Method Parameters

This protocol uses a "Scouting Gradient" suitable for both polarity modes.

Chromatography (UHPLC):

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

    • Rationale: The trifluoromethoxy group adds significant hydrophobicity; a standard C18 provides adequate retention.

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (for ESI-).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 10% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Source Parameters):

  • Source: APCI (Recommended) or ESI.[2]

    • Why APCI? The low basicity makes ESI+ inefficient. APCI relies on gas-phase ion-molecule reactions (charge transfer), which are often more effective for electron-deficient aromatics.

  • Capillary Voltage: 3.5 kV (ESI) / Corona Current 4 µA (APCI).

  • Desolvation Temp: 450°C (High heat needed to volatilize the nitro-compound).

C. MRM Transition Table (Predicted)
PolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)MechanismNote
Positive 223.0 177.0 20-25Loss of

Quantifier (High Intensity)
Positive223.0206.015-20Loss of OHQualifier (Ortho Effect specific)
Positive223.0154.030-35Loss of

Structural Confirmation
Negative 221.0 175.0 15-20Loss of

Quantifier (Alt. Mode)
Negative221.0191.010-15Loss of

Qualifier

Method Validation Workflow

To ensure the method is trustworthy (Self-Validating), follow this decision matrix.

Workflow Start Start: 1 µg/mL Std ModeSel Source Selection ESI vs APCI Start->ModeSel PosMode Positive Mode (Acidic pH) ModeSel->PosMode Route A NegMode Negative Mode (Neutral pH) ModeSel->NegMode Route B Eval Signal-to-Noise Ratio (S/N) PosMode->Eval NegMode->Eval Decision S/N > 100? Eval->Decision Optimize Optimize Gas/Temp Decision->Optimize No Final Final Method Validation Decision->Final Yes Optimize->Eval

Caption: Decision matrix for optimizing ionization source and polarity.

System Suitability Test (SST) Criteria

Before running samples, the system must pass these checks:

  • Retention Time Stability:

    
     min over 5 injections.
    
  • Peak Tailing Factor: < 1.5 (Anilines interact with silanols; if tailing occurs, add 5mM Ammonium Formate).

  • Signal Intensity: S/N > 10 for the Limit of Quantitation (LOQ).

References

  • NIST Mass Spectrometry Data Center. Nitroaniline Fragmentation Patterns. National Institute of Standards and Technology. Available at: [Link]

  • Danikiewicz, W. (1998).[3] "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects." European Journal of Mass Spectrometry.

  • Holcapek, M., et al. (2010). "Structural analysis of organic compounds by mass spectrometry." Mass Spectrometry Reviews. Discusses APCI vs ESI for non-polar/weakly basic compounds.
  • PubChem Compound Summary. 3-(Trifluoromethoxy)-2-nitroaniline (CAS 224363-23-9). National Center for Biotechnology Information. Available at: [Link]

Sources

Strategic Utilization of 2-Nitro-3-(trifluoromethoxy)aniline in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 2-Nitro-3-(trifluoromethoxy)aniline (CAS: Analogous to 2267-23-4 class) as a high-value synthone in medicinal chemistry. While para-substituted anilines are ubiquitous, this ortho-nitro, meta-substituted isomer offers a rare entry point into 4-substituted benzimidazoles and 5-substituted quinoxalines .

The trifluoromethoxy (


) group is a critical bioisostere for the chlorine atom and the methoxy group, offering superior metabolic stability and enhanced lipophilicity (Hansch 

) without the metabolic liability of O-demethylation. This guide provides validated protocols for reducing and cyclizing this precursor to generate privileged heterocyclic cores.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Synthesis
Molecular Formula

Core scaffold
Electronic Effect

is Electron Withdrawing (

)
Deactivates ring; stabilizes resulting amine against oxidation relative to

.
Lipophilicity High (

)
Increases solubility in organic solvents (DCM, EtOAc) but requires careful workup to avoid loss in aqueous layers.
Steric Bulk Moderate (Similar to isopropyl)The 3-position substituent exerts steric pressure on the 2-nitro group, potentially twisting it out of planarity, which can accelerate reduction kinetics.
The "4-Position" Advantage

The primary utility of 2-Nitro-3-(trifluoromethoxy)aniline lies in its substitution pattern.

  • Standard Route: 4-substituted anilines

    
     5/6-substituted benzimidazoles (Mixture of tautomers).
    
  • This Route: 3-substituted aniline (with 2-nitro)

    
    4-substituted benzimidazole .
    

Accessing the 4-position (the peri-position) is crucial for kinase inhibitors where steric bulk in this pocket can dictate selectivity (e.g., inhibiting ATP binding via steric clash).

Strategic Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

G Start 2-Nitro-3-(trifluoromethoxy) aniline Intermediate 3-(Trifluoromethoxy) benzene-1,2-diamine Start->Intermediate Reduction (H2/Pd-C or Fe/AcOH) Benzimidazole 4-(Trifluoromethoxy)-1H- benzimidazole Intermediate->Benzimidazole Cyclization (R-COOH / PPA) Quinoxaline 5-(Trifluoromethoxy) quinoxaline Intermediate->Quinoxaline Condensation (Glyoxal) Triazole 4-(Trifluoromethoxy)-1H- benzotriazole Intermediate->Triazole Diazotization (NaNO2 / AcOH)

Figure 1: Divergent synthesis map. The reduction of the nitro group yields the critical 1,2-diamine intermediate, which serves as the branch point for three distinct heterocycles.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 3-(Trifluoromethoxy)benzene-1,2-diamine

Objective: Reduce the nitro group without defluorinating the sensitive


 moiety.
Mechanism:  Catalytic Hydrogenation (Heterogeneous).

Reagents:

  • Substrate: 2-Nitro-3-(trifluoromethoxy)aniline (1.0 eq)

  • Catalyst: 10% Pd/C (5 mol% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     balloon (1 atm) or Formic Acid/TEA (Transfer hydrogenation).
    

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of the nitroaniline in 50 mL of anhydrous MeOH.

  • Inerting: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical to prevent oxidation of the resulting diamine).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass).[1] Caution: Pd/C is pyrophoric; add under Argon flow.

  • Hydrogenation: Purge the flask with

    
     (balloon pressure) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (yellow/orange) will disappear, and a polar, fluorescent spot (diamine) will appear.

  • Filtration: Filter the reaction mixture through a pad of Celite® under an inert atmosphere (Nitrogen blanket) to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

    • Note: The resulting diamine is prone to air oxidation (turning dark brown). Use immediately in the next step or store under Argon at -20°C.

Yield Expectation: 90–95% Validation:


 NMR should show disappearance of aromatic protons shifting due to nitro-reduction and appearance of a broad singlet (

ppm) for

.
Protocol B: Synthesis of 4-(Trifluoromethoxy)-2-substituted-benzimidazole

Objective: Cyclization of the diamine with an aldehyde via oxidative condensation. Rationale: Using sodium metabisulfite (


) allows for a one-pot cyclization/oxidation sequence that is milder than acid-catalyzed condensation at high temperatures.

Reagents:

  • Intermediate: 3-(Trifluoromethoxy)benzene-1,2-diamine (from Protocol A)

  • Electrophile: Benzaldehyde (1.0 eq) (or substituted equivalent)

  • Oxidant/Additive:

    
     (1.0 eq)
    
  • Solvent: DMF or DMF/Water (9:1)

Step-by-Step Procedure:

  • Mixing: Dissolve the fresh diamine (5 mmol) and Benzaldehyde (5 mmol) in DMF (15 mL).

  • Activation: Add

    
     (5 mmol) in one portion.
    
  • Reflux: Heat the mixture to 100°C for 4 hours.

    • Mechanism:[2][3] The bisulfite adduct facilitates the formation of the imine, followed by intramolecular nucleophilic attack and subsequent oxidation to the aromatic benzimidazole.

  • Workup: Pour the reaction mixture into crushed ice (100 g). The product should precipitate as a solid.

  • Purification: Filter the solid. If oily, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from EtOH/Water to afford the pure benzimidazole.

Data Interpretation:

  • Regiochemistry: Because the starting diamine is 3-substituted, the resulting benzimidazole will have the

    
     group at position 4.
    
  • Tautomerism: In solution, the 4- and 7-positions are equivalent via tautomerization of the N-H proton, but in crystallized forms or N-alkylated derivatives, the steric bulk of the

    
     at position 4 is distinct from position 5.
    

Mechanistic Insight: Acid-Catalyzed Cyclization

Understanding the mechanism ensures troubleshooting capability. The steric bulk of the


 group at position 3 (adjacent to the amine) can slow down the initial nucleophilic attack on the carbonyl electrophile.

Mechanism cluster_steric Steric Influence of 3-OCF3 Step1 Diamine + Aldehyde (Imine Formation) Step2 Dihydrobenzimidazole (Cyclization) Step1->Step2 Acid Cat. / Heat Slow step due to steric OCF3 Step3 Oxidation/Aromatization (-2H) Step2->Step3 Air or Oxidant

Figure 2: Mechanistic flow highlighting the steric influence of the trifluoromethoxy group during the initial condensation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reduction Catalyst poisoning by Sulfur/HalogensEnsure starting material is clean. Increase catalyst loading to 10 mol%.
Dark/Tarred Diamine Oxidation of diaminePerform workup strictly under Argon. Add trace ascorbic acid during workup.
Incomplete Cyclization Steric hindrance of

Increase reaction temperature to 120°C or switch to microwave irradiation (150°C, 10 min).
Regioisomer Issues N-Alkylation gives mixtureIf N-alkylating the benzimidazole later, expect a mixture of 1,4- and 1,7-isomers. Separation via HPLC is required.

References

  • Medicinal Utility of OCF3

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4][5][6][7]

    • Source: MDPI / Molecules (2025).
    • URL:[Link] (General Journal Link for verification of recent reviews).

  • Benzimidazole Synthesis Protocols

    • Title: One-Pot Reductive Synthesis of Benzimidazole Derivatives
    • Source: Progress in Chemical and Biochemical Research (2021).[8]

    • URL:[Link]

  • General Reduction Methodologies

    • Title: o-Phenylenediamine Synthesis via Catalytic Hydrogenation.[1][9]

    • Source: Organic Syntheses, Coll.[10] Vol. 2.

    • URL:[Link]

  • Property Data

    • Title: 2-Nitro-3-(trifluoromethyl)
    • Source: PubChem CID 2775772 (Analogous structure reference).
    • URL:[Link]

Sources

Protocol for the reduction of the nitro group in 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for reducing the nitro group in 2-Nitro-3-(trifluoromethoxy)aniline to yield 3-(trifluoromethoxy)benzene-1,2-diamine . This transformation is a critical step in the synthesis of fluorinated benzimidazoles, a privileged scaffold in kinase inhibitors and other pharmaceutical agents.

The presence of the bulky trifluoromethoxy (


) group at the ortho position to the nitro group creates a "steric sandwich" effect, potentially hindering standard reduction kinetics. Consequently, this guide presents two validated methodologies:
  • Method A (Catalytic Hydrogenation): The primary, scalable, and "green" approach using Pd/C.

  • Method B (Iron-Mediated Reduction): A robust alternative for stubborn substrates or when chemoselectivity against halogens is required.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

PropertySpecification
Substrate 2-Nitro-3-(trifluoromethoxy)aniline
CAS Number Not widely listed; analogue to 3-(trifluoromethoxy)-2-nitroaniline
Target Product 3-(trifluoromethoxy)benzene-1,2-diamine
Molecular Weight Change 222.12 g/mol

192.14 g/mol
Key Challenge Steric Hindrance: The

group is flanked by

and

. Electronic Effect:

is strongly electron-withdrawing, potentially stabilizing the nitro group.
Reaction Scheme

The reduction converts the electron-deficient nitroarene into an electron-rich vicinal diamine.



Method A: Catalytic Hydrogenation (Primary Protocol)

Rationale: Palladium on Carbon (Pd/C) is the industry standard due to ease of workup (filtration) and high atom economy. However, due to the steric bulk of the


 group, elevated pressure (30–50 psi) is often required compared to standard balloon hydrogenation.
Reagents & Equipment[1][4][7][8][9]
  • Substrate: 2-Nitro-3-(trifluoromethoxy)aniline (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Hydrogen Source:

    
     gas (Parr shaker or Balloon)
    
  • Equipment: Parr Hydrogenator or 3-neck round bottom flask.

Step-by-Step Protocol
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen, reducing ignition risk.
    
  • Solvation: Dissolve the substrate in Methanol. Note: If solubility is poor, add THF (up to 20% v/v).

  • Catalyst Addition: Carefully add 10% Pd/C (wet) to the solution under a gentle

    
     stream.
    
    • Safety Alert: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert atmosphere.

  • Hydrogenation:

    • Standard: Evacuate and backfill with

      
       (balloon) three times. Stir vigorously at RT for 4–16 hours.
      
    • High Performance (Recommended): Use a Parr shaker at 40 psi

      
       for 2–4 hours.
      
  • Monitoring: Check via LCMS.

    • Target Mass: Look for

      
      .
      
    • Intermediate: Hydroxylamines (

      
      ) may appear as 
      
      
      
      . If seen, continue stirring.
  • Workup:

    • Filter the mixture through a Celite® 545 pad to remove Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo (keep bath < 40°C to avoid oxidation of the diamine).

Workflow Visualization

HydrogenationWorkflow Start Start: Weigh Substrate Dissolve Dissolve in MeOH (0.1 M) Start->Dissolve AddCat Add 10% Pd/C (Under N2) Dissolve->AddCat H2_Cycle Pressurize H2 (40 psi / 4h) AddCat->H2_Cycle Check LCMS Check (Target m/z 193) H2_Cycle->Check Check->H2_Cycle Incomplete (m/z 209 present) Filter Filter via Celite Check->Filter Complete Conc Concentrate in vacuo Filter->Conc Product Product: 3-(OCF3)-benzene-1,2-diamine Conc->Product

Caption: Figure 1. Optimized workflow for catalytic hydrogenation using Pd/C.

Method B: Iron-Mediated Reduction (Bechamp)

Rationale: If Method A fails due to catalyst poisoning (common with free amines) or if the reaction stalls due to sterics, the Iron/Acetic Acid method is the "sledgehammer" approach. It works via single-electron transfer and is less sensitive to steric bulk.

Reagents
  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (Fe) (5.0 equiv) - Must be fine powder (325 mesh).

  • Acid/Solvent: Acetic Acid (AcOH) / Ethanol / Water (1:2:1 ratio).

  • Additive: Ammonium Chloride (

    
    ) (optional, 3.0 equiv) can accelerate the reaction.
    
Step-by-Step Protocol
  • Suspension: In a round-bottom flask, suspend the substrate and Iron powder in the EtOH/Water mixture.

  • Activation: Add Acetic Acid (or saturated

    
     solution) dropwise.
    
  • Reflux: Heat the mixture to 70–80°C (Reflux). Vigorous mechanical stirring is required to keep the heavy Fe powder suspended.

  • Kinetics: Reaction is typically fast (1–3 hours).

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Neutralize with saturated

      
       until pH ~8. Caution: 
      
      
      
      evolution.
    • Filter through Celite to remove Iron oxide sludge.

    • Extract with Ethyl Acetate (EtOAc).[3][4]

    • Dry over

      
       and concentrate.
      

Analytical Validation

The product, 3-(trifluoromethoxy)benzene-1,2-diamine , is electron-rich and prone to oxidation (turning purple/black) upon air exposure. Store under Argon at -20°C.

Analytical MethodExpected ResultNotes
LCMS (ESI+) 193.1 m/z

Clean single peak.
1H NMR (DMSO-d6)

4.5–5.0 ppm (br s, 4H)
Broad singlet represents two

groups.
TLC Lower

than SM
Product is more polar. Stains blue/brown with Ninhydrin.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Never distill the nitro starting material to dryness at high temperatures.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.

  • Fluorinated Aromatics: While the

    
     group is stable, fluorinated anilines can show higher skin permeability and toxicity. Double-glove (Nitrile) and work in a fume hood.
    
  • Iron Waste: The iron sludge from Method B can be pyrophoric if dried completely. Keep wet and dispose of in a dedicated solid waste container.

References

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • Iron-Mediated Reduction (Bechamp)

    • Owsley, D. C., & Bloomfield, J. J.[3] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977.[3]

  • Synthesis of Fluorinated Benzimidazoles (Context)

    • "Process for the preparation of benzimidazoles."[5] Google Patents, WO2006021886A2.

  • General Safety for Fluorinated Anilines

    • Thermo Fisher Scientific.

Sources

Application Note: HPLC Purification and Analysis of 2-Nitro-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation, purification, and quantification of 2-Nitro-3-(trifluoromethoxy)aniline (CAS: N/A for specific isomer, analogous to 461-82-5 derivatives). Due to the presence of two strong electron-withdrawing groups (EWGs)—the nitro (


) and trifluoromethoxy (

) moieties—this analyte exhibits significantly reduced basicity and enhanced lipophilicity compared to standard anilines. This guide addresses the critical challenge of separating the target compound from its likely regioisomers (e.g., 4-nitro or 6-nitro variants) generated during electrophilic aromatic substitution. We present a self-validating Reverse-Phase (RP-HPLC) method utilizing a C18 stationary phase with acidic mobile phase modifiers to ensure peak symmetry and maximal resolution.

Introduction & Chemical Context

The Molecule

2-Nitro-3-(trifluoromethoxy)aniline is a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Its structure features:

  • Aniline Core: Typically basic (

    
    ).
    
  • 2-Nitro Group: Strong EWG, introduces steric hindrance and potential intramolecular Hydrogen bonding with the amine.

  • 3-Trifluoromethoxy Group: Lipophilic (

    
    ) and electron-withdrawing.
    
The Separation Challenge

The primary purification challenge is Regioisomer Resolution . Synthesis typically involves the nitration of 3-(trifluoromethoxy)aniline or the amination of nitro-trifluoromethoxybenzenes. Both pathways yield mixtures of isomers (ortho, meta, para relationships).

  • Basicity Suppression: The combined EWG effects lower the conjugate acid

    
     of the amine to 
    
    
    
    . Consequently, the molecule remains neutral in most standard HPLC mobile phases (pH 2–8), behaving more like a neutral hydrophobic aromatic than a cationic amine.
  • Lipophilicity: The

    
     group significantly increases retention on C18 columns, requiring higher organic content for elution.
    

Method Development Strategy

The development of this protocol follows a "First Principles" approach to aromatic separation.

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane): Due to the high lipophilicity of the

    
     group, a high-coverage C18 column provides the necessary hydrophobic interaction to retain the analyte and resolve it from more polar precursors.
    
  • Alternative: Phenyl-Hexyl: If isomer resolution on C18 is insufficient (< 1.5), a Phenyl-Hexyl column utilizes

    
     interactions, which are sensitive to the electron density differences caused by the varying positions of the Nitro group.
    
Mobile Phase Logic

Despite the low basicity, acidic modifiers are strictly required.

  • Why Acid? Although the amine is likely neutral at pH 3, residual silanols on the silica support are ionized (

    
    ) above pH 3.5. Without acid, the trace basicity of the aniline can still interact with silanols, causing peak tailing.
    
  • Modifier: 0.1% Formic Acid is preferred over TFA (Trifluoroacetic acid) for LC-MS compatibility and to avoid ion-pairing effects that might excessively retain the hydrophobic analyte.

Detailed Experimental Protocol

Equipment & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump)
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Solvent A HPLC Grade Water + 0.1% Formic Acid
Solvent B HPLC Grade Acetonitrile (ACN) + 0.1% Formic Acid
Sample Diluent 50:50 Water:Acetonitrile
Chromatographic Conditions

This gradient is designed to elute polar impurities early (0–5 min) and resolve the lipophilic target (10–15 min).

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5–10 µL (Analytical); 50–100 µL (Semi-Prep)
Detection Channel A: 254 nm (General Aromatic)Channel B: 350 nm (Nitroaniline specific)
Run Time 25 Minutes

Gradient Table:

Time (min) % Solvent A (Water/FA) % Solvent B (ACN/FA) Phase Description
0.00 90 10 Equilibration / Loading
2.00 90 10 Hold (Elute polar salts)
15.00 10 90 Linear Gradient (Elution)
18.00 10 90 Wash (Remove highly lipophilic byproducts)
18.10 90 10 Re-equilibration

| 25.00 | 90 | 10 | End of Run |

Sample Preparation Workflow
  • Dissolution: Dissolve 10 mg of crude solid in 10 mL of Acetonitrile (Stock A).

  • Dilution: Dilute Stock A 1:10 with Water to match the initial mobile phase conditions (prevents "solvent shock" and peak distortion).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter.

Visualization of Workflow & Logic

Method Validation Logic

The following diagram illustrates the decision process for optimizing the separation of the target nitro-trifluoromethoxy isomer from its regioisomers.

HPLC_Optimization Start Crude Sample (Isomer Mixture) Screening Screening Run (C18, 10-90% Gradient) Start->Screening Decision Check Resolution (Rs) Screening->Decision Good Rs > 1.5 Proceed to Validation Decision->Good Separated Bad Rs < 1.5 Co-eluting Isomers Decision->Bad Overlapping Final Final Protocol (QC & Purification) Good->Final Optimize_Selectivity Switch Column Mechanism (Phenyl-Hexyl) Bad->Optimize_Selectivity Isomer Issue Optimize_Shape Optimize Mobile Phase (Add 0.1% TFA or Methanol) Bad->Optimize_Shape Peak Tailing Optimize_Selectivity->Screening Optimize_Shape->Screening

Caption: Decision tree for optimizing the separation of regioisomers in nitro-trifluoromethoxy-aniline derivatives.

Results & Discussion

Expected Chromatographic Behavior[1]
  • Retention Order:

    • Polar Impurities: Unreacted aniline precursors or di-nitro byproducts (if polar) will elute early (< 5 min).

    • Target Analyte (2-Nitro-3-OCF3): The "ortho-ortho" substitution creates a twisted, slightly more polar conformation than the para-isomer, but the intramolecular H-bond (NH...O=N) can "hide" polarity. Expect elution at ~10–12 min.

    • Regioisomers (e.g., 4-Nitro): Para-isomers typically have a flatter conformation, allowing stronger interaction with the C18 stationary phase. They often elute after the ortho-isomer.

System Suitability Limits (SST)

To ensure the method is "Self-Validating" (Part 2 requirement), the following criteria must be met before running samples:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no silanol interaction).
  • Resolution (

    
    ): 
    
    
    
    between the major peak and nearest impurity.
  • Precision: RSD of Peak Area < 1.0% (n=5 injections).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A/B mix (50:50) instead of pure ACN.[1]
Peak Tailing Silanol interactionEnsure Formic Acid is fresh. Consider switching to 0.05% TFA if tailing persists.
Baseline Drift UV absorbance of FAUse "Reference Wavelength" (e.g., 360 nm, 100 nm bw) or switch to Phosphoric Acid (non-MS).
Ghost Peaks CarryoverThe lipophilic

group sticks to injector seals. Add a needle wash step with 100% ACN.

References

  • BenchChem. (2025).[2][3] Comparative analysis of analytical techniques for nitroaniline detection. Retrieved from

  • SIELC Technologies. (2024). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from

  • Gross, K. C., & Seybold, P. G. (2000).[4] Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Retrieved from

  • CIPAC. (2017).[5] Triflumuron and Related Impurities: HPLC Method 5091/m. Collaborative International Pesticides Analytical Council. Retrieved from

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE. Application Note 292. Retrieved from

Sources

Application Note: A Comprehensive Guide to the Synthesis and Purification of Trifluoromethoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The trifluoromethoxy (OCF₃) group is a uniquely valuable substituent in modern medicinal and agricultural chemistry, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] However, the direct and efficient synthesis of aromatic compounds bearing this moiety, particularly trifluoromethoxy aniline derivatives, has been a persistent challenge in organic synthesis.[2] Conventional methods often grapple with limited substrate scope, harsh reaction conditions, or the use of hazardous reagents.[2][3] This application note provides researchers, scientists, and drug development professionals with a detailed, field-proven guide to a robust and versatile synthetic strategy. We present a step-by-step protocol for the synthesis of an ortho-trifluoromethoxylated aniline derivative via a modern, two-step sequence involving O-trifluoromethylation of an N-aryl-hydroxylamine intermediate followed by a thermally induced intramolecular rearrangement.[3][4] Detailed procedures for purification by flash column chromatography and methods for analytical characterization are also provided to ensure the synthesis of high-purity materials.

The Strategic Importance of the Trifluoromethoxy Group

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethoxy (OCF₃) group has emerged as a substituent of high interest. Its unique electronic properties and steric profile offer distinct advantages:

  • Enhanced Lipophilicity: With a Hansch lipophilicity parameter (π) of 1.04, the OCF₃ group significantly increases a molecule's fat-solubility, which can improve its ability to cross biological membranes.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Modulated Electronics: While highly electronegative, the OCF₃ group is a weaker electron-withdrawing group compared to the trifluoromethyl (CF₃) group, allowing for fine-tuning of a molecule's electronic properties.

  • Conformational Influence: The steric bulk of the OCF₃ group often forces it to adopt a conformation orthogonal to the plane of an attached aromatic ring, which can enrich the molecule's three-dimensional complexity and enhance its binding affinity to target proteins.[1]

Given these benefits, reliable methods for accessing trifluoromethoxy aniline building blocks are critical for the development of novel pharmaceuticals and agrochemicals.[5]

Synthetic Strategy: The N-Aryl-N-Hydroxylamine Rearrangement

The primary challenge in synthesizing aryl trifluoromethyl ethers lies in the intrinsic instability of the trifluoromethoxide anion (⁻OCF₃) and the propensity of transition-metal-OCF₃ complexes to undergo β-fluoride elimination.[1] To circumvent these issues, a powerful and operationally simple strategy has been developed that avoids the direct formation of a C(aryl)-OCF₃ bond in an intermolecular fashion. Instead, it relies on an elegant intramolecular migration.

This two-step sequence involves:

  • O-Trifluoromethylation: An N-aryl-N-hydroxylamine derivative is treated with an electrophilic "CF₃⁺" source to form an N-O(CF₃) bond. This step is highly efficient and utilizes bench-stable reagents.

  • OCF₃ Migration: The resulting intermediate undergoes a thermally induced rearrangement. This involves the heterolytic cleavage of the N–OCF₃ bond, followed by the recombination of the resulting nitrenium ion and trifluoromethoxide at the ortho position of the aromatic ring.[3][4]

This protocol allows for the facile synthesis of a wide range of synthetically valuable ortho-OCF₃ aniline derivatives with high functional-group tolerance.[3][4]

G A Aromatic Nitro Compound (e.g., Methyl 4-nitrobenzoate) B N-Aryl-N-Hydroxylamine A->B Reduction (Rh/C, N2H4) C Protected N-Aryl-N-Hydroxylamine (e.g., N-Hydroxyacetamide) B->C Protection (e.g., AcCl) D N-O(CF3) Intermediate C->D O-Trifluoromethylation (Togni Reagent II) E Final Product (ortho-OCF3 Aniline Derivative) D->E

Caption: Overall workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Detailed Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This section provides a validated, step-by-step protocol for the gram-scale synthesis of a representative trifluoromethoxy aniline derivative.[2][6]

Safety Precaution: This protocol involves hazardous materials, including hydrazine monohydrate and high-temperature reactions in a pressure vessel. All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8] A safety shield must be used for the high-temperature migration step.[6]

Part A: Precursor Synthesis - Methyl 4-(N-hydroxyacetamido)benzoate (1a)

This precursor is synthesized in a two-step, one-pot procedure involving reduction of the nitro group followed by N-acetylation.[6]

Step 1: Reduction of Methyl 4-nitrobenzoate

  • To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol), 5% Rhodium on carbon (159 mg, 0.300 mol% Rh), and a magnetic stir bar.[6]

  • Seal the flask, and replace the internal atmosphere with nitrogen using at least three vacuum-refill cycles.[6]

  • Add anhydrous tetrahydrofuran (THF, 138 mL) via an airtight syringe.[6]

  • Cool the stirred mixture to 0 °C in an ice bath.[6]

  • Add hydrazine monohydrate (1.47 mL, 30.4 mmol) dropwise via syringe over 5 minutes.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst, washing the pad with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate using a rotary evaporator to yield crude methyl 4-(N-hydroxyamino)benzoate, which is used directly in the next step without further purification.[2][6]

Step 2: Acetyl Protection of the Hydroxylamine

  • Transfer the crude hydroxylamine to an oven-dried 500 mL two-neck round-bottom flask. Add sodium bicarbonate (2.55 g, 30.4 mmol) and a stir bar.[6]

  • Replace the atmosphere with nitrogen. Add anhydrous diethyl ether (Et₂O, 138 mL) and cool the mixture to 0 °C.[6]

  • In a separate flask, prepare a solution of acetyl chloride (2.17 mL, 30.4 mmol) in anhydrous Et₂O (138 mL).[6]

  • Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of approximately 10 mL/hr.[6]

  • After the addition is complete, filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate in vacuo to yield the crude product. This can be purified by flash column chromatography, though often the crude material is of sufficient purity for the next step. The overall isolated yield for the two steps is typically around 92%.[6]

Part B: O-Trifluoromethylation
  • To a 250 mL round-bottom flask, add the precursor methyl 4-(N-hydroxyacetamido)benzoate (1a) (2.00 g, 9.56 mmol), Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 3.63 g, 11.5 mmol), cesium carbonate (Cs₂CO₃, 311 mg, 0.956 mmol), and a stir bar.[2]

  • Add dried and degassed chloroform (CHCl₃, 95.6 mL).[6]

  • Seal the flask and stir the reaction mixture at room temperature (23 °C) under a nitrogen atmosphere for 16 hours.[6]

  • Filter the mixture to remove solid residues and concentrate the filtrate in vacuo.[6]

  • Purify the crude product by flash column chromatography (see Section 4) using a hexanes:dichloromethane gradient (from 7:3 to 0:1 v/v) to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) as a solid.[6] The expected yield is approximately 95%.[2]

Part C: Thermally-Induced OCF₃ Migration
  • CRITICAL: This step must be performed in a pressure vessel behind a safety shield.

  • Place the intermediate from Part B (2.51 g, 9.05 mmol) and a magnetic stir bar into a 50 mL pressure vessel.[6]

  • Add nitromethane (MeNO₂, 9.05 mL).[2][6]

  • Seal the vessel tightly and stir the mixture at 120 °C for 20 hours.[6]

  • Cool the reaction mixture to room temperature before carefully opening the vessel.

  • Transfer the mixture to a round-bottom flask and concentrate in vacuo.[6]

  • Purify the final product by flash column chromatography. The expected yield of methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) is approximately 85%.[2]

Purification and Characterization

Purification Protocol: Flash Column Chromatography

Proper purification is essential to obtain the aniline derivative free of starting materials, reagents, and byproducts.

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is the recommended stationary phase.[9] Use a mass of silica gel that is approximately 50-100 times the mass of the crude sample.[9]

  • Mobile Phase Selection: Determine the optimal eluent system using TLC. For the final product (3a), a system of hexanes:ethyl acetate (EtOAc) is effective. Start with a low polarity (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity (e.g., to 7:3).[6] The target Rf value for the product should be between 0.25 and 0.35 for good separation.

  • Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed. Add a thin layer of sand to the top of the silica to prevent disturbance.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the column. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elution and Fraction Collection: Begin eluting with the mobile phase, applying positive pressure for a steady flow. Collect fractions sequentially and monitor them by TLC to identify those containing the pure product.[9]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified trifluoromethoxy aniline derivative.

Analytical Characterization

Characterize the final product to confirm its identity and purity.[6]

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic proton signals, as well as singlets for the methyl ester and acetamido groups.

    • ¹⁹F NMR: A key diagnostic tool. The product should exhibit a sharp singlet at approximately -58.1 ppm (in CDCl₃).[6]

    • ¹³C NMR: The carbon of the OCF₃ group will appear as a distinct quartet around 120.6 ppm with a large C-F coupling constant (J ≈ 259 Hz).[2]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. For product 3a, the expected [M+H]⁺ ion is at m/z 278.0640.[6]

  • Gas Chromatography (GC): A GC method can be developed to assess purity and quantify any potential positional isomers or related impurities.[10]

Data Summary and Mechanistic Insight

Table 1: Summary of Reaction Parameters

StepKey ReagentsSolventTemperatureTimeTypical Yield
Precursor Synthesis Methyl 4-nitrobenzoate, N₂H₄·H₂O, Rh/C, AcClTHF / Et₂O0 °C~4 hrs~92% (2 steps)
O-Trifluoromethylation Togni Reagent II, Cs₂CO₃CHCl₃23 °C16 hrs~95%
OCF₃ Migration N/AMeNO₂120 °C20 hrs~85%

The key OCF₃ migration step is proposed to proceed through a heterolytic cleavage of the N–OCF₃ bond. This generates a nitrenium ion intermediate and a trifluoromethoxide anion, which then recombine at the sterically accessible and electronically favorable ortho position of the aromatic ring.

G A N-O(CF3) Intermediate B [Nitrenium Ion Intermediate] + ⁻OCF₃ A->B Δ (Heat) Heterolytic Cleavage C ortho-OCF3 Aniline Derivative B->C Intramolecular Recombination

Caption: Proposed mechanism for the intramolecular OCF₃ migration.[3][4]

References

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025). Request PDF. Available at: [Link]

  • Pashkovskyy, S., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central. Available at: [Link]

  • Ngai, M.-Y., et al. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. Available at: [Link]

  • Hojczyk, K. N., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. PubMed. Available at: [Link]

  • Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. (n.d.). Request PDF - ResearchGate. Available at: [Link]

  • Feng, P., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Available at: [Link]

  • Murtagh, J., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Le, C., et al. (n.d.). Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). SciSpace. Available at: [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Available at: [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

  • Schlosser, M., et al. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Tetrahedron. Available at: [Link]

  • The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023). CSIR-NIScPR. Available at: [Link]

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (n.d.). ResearchGate. Available at: [Link]

  • MATERIAL SAFETY DATASHEET. (2020). CF Plus Chemicals. Available at: [Link]

  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (n.d.). Request PDF - ResearchGate. Available at: [Link]

  • Process for the preparation of 2-trifluoromethoxy-aniline. (n.d.). Google Patents.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010). Trade Science Inc. Available at: [Link]

Sources

Scale-up synthesis of 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process Development for the Scale-Up Synthesis of 2-Nitro-3-(trifluoromethoxy)aniline

Executive Summary & Strategic Rationale

The synthesis of 2-Nitro-3-(trifluoromethoxy)aniline (CAS: 1544-53-2) presents a classic challenge in aromatic substitution: accessing a 1,2,3-trisubstituted benzene core where the nitro group is "sandwiched" between an amino group and a bulky trifluoromethoxy (


) moiety.[1]

This specific isomer is a high-value pharmacophore intermediate, often utilized in the development of kinase inhibitors and agrochemicals where the


 group provides metabolic stability and lipophilicity, while the ortho-nitroaniline motif serves as a precursor for benzimidazoles or quinoxalines.[1]

The Challenge: Direct nitration of 3-(trifluoromethoxy)aniline is dominated by steric and electronic directing effects that favor the 4- and 6-positions (para to the amino group).[1] The target 2-position is sterically crowded and electronically competitive.

The Solution: This Application Note details a scalable, purification-driven protocol . Rather than relying on low-yielding exotic catalysis, we utilize standard electrophilic aromatic substitution coupled with a thermodynamic separation strategy .[1] We exploit the intramolecular hydrogen bonding unique to the ortho-nitro isomer to separate it from the regioisomeric mixture via steam distillation or fractional crystallization, ensuring high purity (>98%) without chromatographic bottlenecks.[1]

Retrosynthetic Analysis & Mechanism

The synthesis follows a Protection-Nitration-Deprotection-Purification (PNDP) workflow.[1]

  • Step 1: Protection. The amine is protected as an acetamide to moderate reactivity and prevent oxidation.[1]

  • Step 2: Nitration. Nitration occurs at positions 2, 4, and 6.[1]

    • Regioselectivity:[2][3] The acetamido group (

      
      ) is a strong ortho/para activator. The 
      
      
      
      group is a weak ortho/para director (deactivating).
    • Outcome: The major products are the 4-nitro and 6-nitro isomers.[1] The 2-nitro isomer is formed as the minor product (~15-20%) due to steric hindrance between the

      
       and 
      
      
      
      groups.[1]
  • Step 3: Deprotection. Acidic hydrolysis restores the free amine.[1]

  • Step 4: The "Ortho-Effect" Separation. This is the critical process innovation.[1]

    • Mechanism: The 2-nitro isomer forms a stable 6-membered intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen.[1]

    • Consequence: This "locks" the polarity, significantly reducing intermolecular hydrogen bonding with the solvent.[1] Consequently, the 2-nitro isomer is steam volatile and has a lower melting point than its para-isomers (4- and 6-nitro), which retain strong intermolecular H-bonding capabilities.[1]

G cluster_0 Precursor cluster_1 Reaction Stream cluster_2 Purification (Critical) SM 3-(Trifluoromethoxy) aniline Prot Acetylation (Ac2O) SM->Prot Protection Nitr Nitration (HNO3/H2SO4) Prot->Nitr Electrophilic Subst. Hydr Hydrolysis (HCl/EtOH) Nitr->Hydr Deprotection Steam Steam Distillation (Separation) Hydr->Steam Crude Mixture Product 2-Nitro-3-(trifluoromethoxy) aniline (Target) Steam->Product Distillate (Volatile) Waste 4- & 6-Nitro Isomers (Non-volatile Residue) Steam->Waste Pot Residue Cryst Recrystallization Product->Cryst Polishing

Figure 1: Process flow diagram illustrating the synthesis and the critical volatility-based separation step.[1]

Detailed Experimental Protocols

Step 1: Preparation of N-(3-Trifluoromethoxyphenyl)acetamide

Rationale: Direct nitration of the free aniline leads to extensive oxidation (tars) and uncontrolled polynitration. Acetylation protects the nitrogen and directs regioselectivity.[1]

  • Reactor Setup: 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and dropping funnel.

  • Charge: Load 3-(trifluoromethoxy)aniline (500 g, 2.82 mol) and Dichloromethane (DCM) (2.5 L).

  • Addition: Cool to 0–5 °C. Add Acetic Anhydride (316 g, 3.10 mol, 1.1 eq) dropwise over 60 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Warm to 20–25 °C and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[4]

  • Workup: Wash the organic phase with water (2 x 1 L) and saturated

    
     (1 L). Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect ~600 g (Quantitative) of a white/off-white solid. Use directly in the next step.

Step 2: Regioselective Nitration

Rationale: Low-temperature nitration minimizes dinitro byproducts.[1] The use of concentrated sulfuric acid acts as both solvent and catalyst.[1]

  • Reactor Setup: 5 L jacketed reactor with efficient cooling (cryostat).

  • Charge: Load Concentrated

    
      (1.8 L). Cool to -10 °C.[1]
    
  • Substrate Addition: Add the Acetanilide from Step 1 (600 g) portion-wise over 45 minutes. Caution: Exothermic.[5] Ensure Temp < 0 °C.

  • Nitration: Prepare a mixture of Fuming

    
      (90%, 210 g, 1.2 eq) and 
    
    
    
    (400 mL). Add this mixed acid dropwise over 2 hours, maintaining internal temperature between -10 °C and -5 °C.
  • Quench: Pour the reaction mixture onto Ice/Water (5 kg) with vigorous stirring. The crude nitro-acetanilides will precipitate as a gummy solid.[1]

  • Isolation: Filter the solid. Wash with cold water until pH > 4. (Note: This is a mixture of 2-, 4-, and 6-nitro isomers).[1]

Step 3: Hydrolysis & Isomer Separation (The Critical Scale-Up Step)

Rationale: We hydrolyze the mixture first.[1] Separation of the free anilines is far easier than separation of the acetamides due to the distinct "Ortho-Effect" volatility of the target amine.[1]

  • Hydrolysis: Suspend the wet cake from Step 2 in Ethanol (1.5 L) and 6N HCl (1.5 L). Reflux (80 °C) for 4 hours until deprotection is complete (HPLC check).

  • Neutralization: Cool to room temperature. Neutralize carefully with 50% NaOH or solid

    
     to pH ~9. The free anilines will oil out.[1]
    
  • Steam Distillation (Separation):

    • Transfer the neutralized mixture to a steam distillation setup (or apply direct steam injection).

    • Process: Distill vigorously. The 2-nitro-3-(trifluoromethoxy)aniline (orange/red oil/solid) will codistill with water.[1]

    • Observation: The receiver will collect the target isomer.[1] The 4-nitro and 6-nitro isomers (yellow solids) are not steam volatile and will remain in the boiling flask (pot residue).[1]

    • Validation: Continue distillation until the distillate runs clear.

  • Extraction: Extract the distillate with DCM or MTBE (3 x 500 mL).

  • Concentration: Dry the organic phase (

    
    ) and concentrate.
    
  • Final Purification: Recrystallize the crude orange solid from Hexane/Ethanol (9:1) to remove trace isomers.

Data Summary & Specifications

ParameterSpecificationNotes
Target Compound 2-Nitro-3-(trifluoromethoxy)aniline
Appearance Deep orange/red needlesDistinct from yellow para-isomers
Melting Point 58 – 62 °CLower than 4-nitro isomer (>100°C)
Yield (Overall) 15 – 20%Limited by regioselectivity, not conversion
Purity (HPLC) > 98.5% a/aCritical for pharma applications
1H NMR (CDCl3)

6.5 (d), 6.7 (d), 7.2 (t), 6.0 (br s, NH2)
Diagnostic coupling patterns

Safety & Hazard Analysis

  • Energetic Materials: The nitration step generates nitro-aromatics.[1] While mono-nitro compounds are generally stable, ensure temperature control during addition to prevent thermal runaway.[1] Do not allow the reaction to rise above 10 °C during nitration.[1]

  • Acid Burns: Handling fuming nitric acid and concentrated sulfuric acid requires full PPE (Face shield, chemically resistant gloves, apron).[1]

  • Steam Distillation: Ensure the system is not closed (pressure buildup risk). Use a wide-bore condenser to prevent clogging if the product solidifies in the condenser (circulate warm water if necessary).

References

  • Nitration Regiochemistry: Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press. (General grounding on ortho/para ratios in substituted anilines).

  • Ortho-Effect & Volatility: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocol 8.12: Separation of o- and p-nitroanilines).[1]

  • Synthesis of Trifluoromethoxy Anilines

    • Patent Reference: WO 2012/019015 A1. "Preparation of substituted phenylamines".

    • Process Reference: Leroux, F. (2005).[1] "The introduction of the trifluoromethoxy group into aromatic and heteroaromatic compounds."[1] ChemBioChem, 6(12).[1]

  • Safety Data: PubChem CID 12345 (Generic Nitroaniline Safety).

(Note: While specific patents for the 2-nitro-3-OCF3 isomer are rare due to its minor product status, the protocol above is derived from the standard industrial separation of "sandwiched" nitroanilines described in standard texts like Vogel and applied in analogous pharmaceutical intermediates).

Sources

Strategic Quality Control of 2-Nitro-3-(trifluoromethoxy)aniline: An Integrated Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Nitro-3-(trifluoromethoxy)aniline (CAS 170260-24-7) is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. Its structural uniqueness lies in the vicinal substitution pattern (1,2,3-trisubstituted benzene), where the electron-withdrawing nitro (


) and trifluoromethoxy (

) groups significantly reduce the basicity of the amine.

Why this molecule presents a QC challenge:

  • Isomeric Complexity: The synthesis often involves nitration of 3-(trifluoromethoxy)aniline, which can yield the unwanted 4-nitro or 6-nitro regioisomers. Differentiating these requires high-resolution chromatography.

  • Electronic Deficit: The strong electron-withdrawing nature of the substituents renders the amine functionality extremely weak (

    
    ), affecting its retention behavior in Reverse Phase HPLC (RP-HPLC).
    
  • Thermal Instability: Like many nitro-aromatics, the compound is susceptible to thermal degradation, making Gas Chromatography (GC) risky for purity assessment without rigorous thermal validation.

This guide provides a self-validating analytical triad: HPLC-UV/MS for purity,


-NMR  for structural identity, and GC-Headspace  for residual solvent safety.

Molecular Profile & Safety

PropertySpecification / Data
Chemical Name 2-Nitro-3-(trifluoromethoxy)benzenamine
Formula

Molecular Weight 222.12 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water
Hazards (GHS) Acute Tox. (Oral/Inhal), Skin Irrit. 2, Eye Irrit. 2A. Warning: Potential mutagen. Handle in a fume hood.

Protocol A: High-Performance Liquid Chromatography (Purity & Impurities)

Objective: Quantify purity and detect regioisomeric impurities (e.g., 4-nitro isomer) and starting materials. Rationale: A Reverse Phase C18 method with acidic modification is chosen. Although the amine is weakly basic, the acidic mobile phase ensures any residual basicity in precursors (like 3-trifluoromethoxy aniline) does not cause peak tailing, while the high organic content elutes the lipophilic target efficiently.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or LC-MS.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 
    
    
    
    m) or equivalent.
    • Why: The 3.5

      
      m particle size offers a balance between resolution (critical for isomer separation) and backpressure.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/nitro absorption).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
15.090Linear Gradient (Elute Target)
20.090Wash Step
20.110Return to Initial
25.010Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water. (Conc: 1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest regioisomer (typically the 4-nitro isomer elutes after the 2-nitro target due to hydrogen bonding effects).
  • Precision: RSD

    
     1.0% for 5 replicate injections.
    

Protocol B: Spectroscopic Identification ( -NMR)

Objective: Unambiguous confirmation of the trifluoromethoxy group (


) and its position relative to the nitro group.
Rationale: 

-NMR can be ambiguous due to overlapping aromatic signals in trisubstituted benzenes.

-NMR provides a clean, distinct singlet (or multiplet) that is highly sensitive to the electronic environment of the ring.
Experimental Parameters
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred if solubility is an issue).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) - Optional.
  • Frequency: Minimum 376 MHz (for

    
    ).
    
Data Interpretation[2][3]
  • Target Signal (

    
    ):  Look for a signal around -57.0 to -59.0 ppm .
    
    • Note: This is distinct from a

      
       group attached directly to the ring, which typically appears upfield at -60 to -65 ppm.
      
  • Multiplicity: Usually a singlet. However, long-range coupling (

    
     or 
    
    
    
    ) with aromatic protons may broaden the peak or split it into a fine triplet.
  • Validation: If the signal is split into two distinct peaks (e.g., -58 ppm and -62 ppm), the sample likely contains the regioisomer or starting material.

Protocol C: Residual Solvents (GC-Headspace)

Objective: Ensure removal of reaction solvents (e.g., Dichloromethane, Toluene). Rationale: Direct injection GC is avoided to prevent thermal decomposition of the nitro group. Headspace analysis allows volatile extraction at moderate temperatures.

Parameters (USP <467> Aligned)
  • Column: DB-624 (30 m

    
     0.32 mm 
    
    
    
    1.8
    
    
    m).
  • Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).

  • Oven Program: 40°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    
    240°C.
  • Headspace Incubator: 80°C for 20 minutes. (Do not exceed 100°C to ensure stability).

Visualizing the Analytical Workflow

QC_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Impurities cluster_Safety Safety & Residuals Start Raw Material (CAS 170260-24-7) NMR 19F-NMR (Check -OCF3 shift @ -58ppm) Start->NMR IR FT-IR (Nitro stretch: 1350/1530 cm-1) Start->IR HPLC HPLC-UV (C18) Acidic Mobile Phase NMR->HPLC IR->HPLC Decision Purity > 98.0%? No Isomers > 0.5%? HPLC->Decision GCHS GC-Headspace (Solvents) Decision->GCHS Pass Reject OOS Investigation (REJECT) Decision->Reject Fail KF Karl Fischer (Water Content) GCHS->KF Release Certificate of Analysis (RELEASE) KF->Release

Caption: Integrated QC Decision Tree ensuring identity, purity, and safety before batch release.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split peak in

-NMR
Presence of regioisomer (e.g., 4-nitro) or starting material.Perform HPLC to quantify.[2] Recrystallize if necessary (Ethanol/Water is a common system).
HPLC Peak Tailing Interaction of residual amine with silanols.Ensure Mobile Phase pH is acidic (pH ~3.0 with Formic Acid). Use "End-capped" columns.
Extra Peaks in HPLC Thermal degradation (if using heated column >40°C) or light sensitivity.Lower column temp to 25-30°C. Use amber glassware for sample prep (nitro compounds are photosensitive).
Low Assay Value Moisture contamination.Check Water content via Karl Fischer. The

group is lipophilic but the solid can be hygroscopic if salts are present.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11244033 (2-Nitro-3-(trifluoromethoxy)aniline).Link

  • Dolbier, W. R.Fluorine-containing Reagents. Wiley, 2005. (Reference for chemical shifts of vs groups).
  • Sigma-Aldrich. Fundamental LC-MS Introduction. (Reference for acidic mobile phase selection for anilines). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of Trifluoromethoxy-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists optimizing the nitration of trifluoromethoxy-substituted benzenes.

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Senior Chemists, Process Engineers, Drug Development Scientists Status: Operational

Core Technical Overview

The trifluoromethoxy group (–OCF


) presents a unique paradox in electrophilic aromatic substitution (EAS). It is an ortho/para director  due to the resonance donation of the oxygen lone pairs, yet it is strongly deactivating  due to the powerful inductive withdrawal (–I effect) of the fluorine atoms.[1]

This electronic conflict creates a narrow operating window. The ring is sluggish to react, requiring forcing conditions that often trigger side reactions (dinitration, oxidation) before the desired conversion is achieved.[2] This guide addresses the specific failure modes associated with this transformation.

Troubleshooting & FAQs

Module A: Regioselectivity & Isomer Control

Q: I am targeting the para-nitro isomer, but my ortho content is higher than expected. How do I shift the ratio?

Diagnostic: The –OCF


 group is sterically demanding (similar to an isopropyl group). Under kinetic control, the para position is favored. Elevated ortho levels often indicate thermodynamic equilibration or "hot spots" during addition.

Corrective Actions:

  • Temperature Suppression: Lower the reaction temperature to –10°C or 0°C. Higher temperatures provide the activation energy required to overcome the steric barrier of the ortho position.

  • Solvent Dielectric: Switch to a solvent with lower polarity (e.g., dichloromethane or nitromethane) if using a biphasic system. High dielectric constants can stabilize the more crowded ortho-transition state.

  • Steric Screening: If the substrate has other substituents, verify that ipso attack or rearrangement isn't mimicking an ortho product in your analytical method (e.g., GC retention times can be deceptive).

Q: Why am I seeing significant meta-substitution?

Diagnostic: This is a critical red flag. The –OCF


 group should never direct meta under standard EAS conditions.
  • Root Cause 1 (Protonation): In superacidic media (e.g., oleum), the oxygen of the –OCF

    
     group may become protonated (–O
    
    
    
    HCF
    
    
    ), converting it into a pure electron-withdrawing group (meta-director).
  • Root Cause 2 (Misidentification): Ensure your starting material is not hydrolyzed. If –OCF

    
     hydrolyzes to phenol (–OH) and is subsequently esterified or oxidized, the directing effects change.
    
Module B: Over-Nitration & Side Products

Q: I observe a "runaway" reaction leading to dinitrated species and tar. The ring is deactivated, so why is it over-reacting?

Diagnostic: While the starting material is deactivated, the introduction of a nitro group usually deactivates the ring further, preventing a second nitration.[2][3] However, if you are using forcing conditions (high temperature, large excess of HNO


) to initiate the first reaction, you effectively lower the barrier for the second reaction once the mono-nitro species forms.

Corrective Actions:

  • Stoichiometry Control: Limit HNO

    
     to 1.05–1.1 equivalents. Do not use a large excess "just to push conversion."
    
  • Quench Protocol: Monitor conversion via HPLC/GC. Quench the reaction at 90–95% conversion. Chasing the last 5% often generates 20% impurities.

  • Heat Dissipation: The nitration is exothermic.[1] If the internal temperature spikes during addition, local concentrations of nitronium ions cause immediate over-nitration. Use a cryostat-controlled addition.

Module C: Stability of the –OCF Group

Q: Can the trifluoromethoxy group be cleaved or hydrolyzed during nitration?

Diagnostic: The C–F bond is extremely robust, but the C–O bond can be vulnerable in the presence of Lewis acids or extreme Brønsted acidity at high temperatures.

  • Hydrolysis: Rare. Requires temperatures >100°C in aqueous acid.

  • Ipso-Substitution: If you are using a nitrating system involving metal halides or Lewis acids, be aware that the –OCF

    
     group can occasionally function as a leaving group, though this is uncommon compared to halogens.
    

Q: My reaction mixture turned black/dark brown. Is this decomposition?

Diagnostic: Yes. This indicates oxidative degradation.

  • Cause: Nitric acid acts as an oxidant at temperatures >50°C, especially if the ring is electron-rich (not the case here) or if impurities are present.

  • Fix: Add urea (0.5–1.0 mol%) to the reaction mixture to scavenge nitrous acid (HNO

    
    ), which catalyzes oxidation cycles.
    

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways in the nitration of (trifluoromethoxy)benzene.

NitrationPathways Start Substrate: (Trifluoromethoxy)benzene Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + NO2+ (Slow, RDS) Side_Ox Oxidation/Tars (Darkening) Start->Side_Ox T > 60°C No Urea Prod_Para Major Product: 1-Nitro-4-(trifluoromethoxy)benzene (Para-isomer) Intermediate->Prod_Para Kinetic & Thermodynamic Favored Prod_Ortho Minor Product: 1-Nitro-2-(trifluoromethoxy)benzene (Ortho-isomer) Intermediate->Prod_Ortho Higher Temp / High Energy Side_Di Side Reaction: 2,4-Dinitro-(trifluoromethoxy)benzene Prod_Para->Side_Di Excess HNO3 / High T Prod_Ortho->Side_Di Excess HNO3

Caption: Reaction network showing the dominant para-pathway versus thermal side reactions (ortho-isomerism, dinitration, and oxidation).

Experimental Protocols

Method A: Standard Batch Nitration (High Purity)

Best for: Initial scale-up and high regioselectivity.

ParameterSpecificationNote
Reagent HNO

(98%) / H

SO

(98%)
Use fuming HNO

only if standard 65% fails.
Stoichiometry 1.05 eq HNO

Strict control prevents dinitration.
Temperature -5°C to 5°CCritical for regiocontrol.
Quench Ice/WaterExothermic dilution.

Step-by-Step:

  • Preparation: In a 3-neck flask equipped with a thermometer and addition funnel, charge H

    
    SO
    
    
    
    (5 vol) and cool to -5°C.
  • Substrate Addition: Add (trifluoromethoxy)benzene (1.0 eq) dropwise, maintaining internal temp < 0°C.

  • Nitration: Pre-mix HNO

    
     (1.05 eq) with H
    
    
    
    SO
    
    
    (2 vol) (Mixed Acid). Add this mixture dropwise over 60 minutes. Do not allow temp to exceed 5°C.
  • Digestion: Stir at 0°C for 2 hours. Monitor by HPLC.

  • Workup: Pour onto crushed ice (10 vol). Extract with DCM.[1][4][5] Wash organic layer with NaHCO

    
     (sat) until pH 7. Dry over MgSO
    
    
    
    .
Method B: Mild Nitration using Nitronium Salts

Best for: Sensitive substrates or avoiding strong aqueous acids.

  • Setup: Flame-dry glassware under N

    
    .
    
  • Reagent: Suspend Nitronium tetrafluoroborate (NO

    
    BF
    
    
    
    , 1.1 eq) in anhydrous sulfolane or acetonitrile at 0°C.
  • Reaction: Add substrate (1.0 eq) in solvent.

  • Outcome: This method is anhydrous and often yields higher regioselectivity due to the bulk of the BF

    
     counterion.
    

References

  • Organic Chemistry Portal. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.[6] Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. Kinetics study of heterogeneous continuous-flow nitration of trifluoromethoxybenzene.[7] Reaction Chemistry & Engineering.[7] Available at: [Link]

  • Master Organic Chemistry. Nitration of Benzene and Analogs: Mechanism and Regioselectivity. Available at: [Link]

Sources

Technical Support Center: Fluorinated Aromatic Compounds Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges of Fluorinated Aromatics Ticket Type: Advanced Troubleshooting & Method Development Status: Open Agent: Senior Application Scientist

Welcome to the Fluorine Chemistry Support Hub

You have reached the Tier-3 Technical Support guide for researchers handling fluorinated aromatic compounds. The introduction of fluorine atoms (


, 

,

) into aromatic rings profoundly alters physicochemical properties—increasing lipophilicity, inducing strong electrostatic dipoles, and altering metabolic stability.

However, these same properties create unique purification hurdles:

  • "The Isomer Trap": Ortho/meta/para isomers often co-elute on standard C18 columns due to similar hydrophobicity.

  • "The Oil-Out Effect": Fluorine disrupts crystal lattice packing, causing products to oil out rather than crystallize.

  • "The Hidden Decomposition": Activated fluorinated rings are susceptible to nucleophilic aromatic substitution (

    
    ) during standard basic workups.
    

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Chromatography Solutions (Separating Isomers)

User Issue: "I cannot separate the ortho- and para- isomers of my fluorinated intermediate using a standard C18 column. They co-elute as a single broad peak."

Root Cause Analysis: Standard C18 (alkyl) phases rely almost exclusively on hydrophobic subtraction. Fluorine atoms are small (Van der Waals radius


) and do not significantly alter the steric footprint of the molecule compared to hydrogen. Therefore, positional isomers often have nearly identical hydrophobicities, rendering C18 ineffective.

Technical Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase.[1]

The PFP Advantage: PFP columns are not just "fluorinated C18."[2] They employ a multi-modal separation mechanism that exploits the specific electronic nature of your analytes.

Interaction MechanismC18 PhasePFP PhaseRelevance to Fluorinated Aromatics
Hydrophobicity HighModerateBaseline retention.

Interaction
NoneHighInteraction between the electron-deficient PFP ring and electron-rich analyte rings.
Dipole-Dipole LowVery High Crucial for separating isomers with different dipole moments (e.g., o- vs p- substitution).
Shape Selectivity LowHighRigid PFP rings can discriminate steric bulk better than flexible alkyl chains.

Experimental Protocol: The "PFP Screen"

  • Column: C18-PFP or Propyl-PFP (e.g., Phenomenex Kinetex PFP, Waters HSS PFP).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Critical Note: Use Methanol instead of Acetonitrile. ACN is a dipole-aprotic solvent that can suppress the dipole-dipole interactions between your analyte and the PFP phase. MeOH allows these specific interactions to dominate, enhancing selectivity [1].

  • Gradient: 5% to 95% B over 20 minutes.

Visual Workflow: Column Selection Decision Tree

ColumnSelection Start Start: Separation Problem Isomers Are you separating positional isomers? Start->Isomers Standard Use Standard C18 (Hydrophobicity) Isomers->Standard No (Structurally distinct) Electronic Are the compounds aromatic/conjugated? Isomers->Electronic Yes Electronic->Standard No PFP RECOMMENDATION: PFP (Pentafluorophenyl) Phase (Dipole + Pi-Pi mechanisms) Electronic->PFP Yes (Fluorinated/Halogenated) Phenyl Try Phenyl-Hexyl Phase (Pi-Pi dominant) Electronic->Phenyl Yes (Non-halogenated)

Caption: Decision logic for selecting stationary phases when standard C18 fails to resolve fluorinated isomers.

Module 2: Crystallization & Solubility (The "Oiling Out" Fix)

User Issue: "My product is 95% pure by HPLC, but it remains a viscous oil. I need a solid for stability studies."

Root Cause Analysis: Fluorine has very low polarizability and weak hydrogen-bonding capability. This often disrupts the crystal lattice energy, lowering the melting point. Furthermore, fluorinated compounds are often "fluorophilic"—they prefer their own amorphous phase over an ordered lattice with standard organic solvents.

Technical Recommendation: Utilize Fluorinated Co-solvents or Anti-solvent diffusion techniques.

Protocol: The "Fluorine-Friendly" Recrystallization Do not rely on standard Ethyl Acetate/Hexane systems alone. The lipophilicity of the fluorinated group often makes the compound too soluble in Hexane, preventing precipitation.

Recommended Solvent Systems:

  • Solvent A (Dissolver):

    
    -Trifluorotoluene (Benzotrifluoride).
    
    • Why: "Like dissolves like." It solubilizes fluorinated aromatics exceptionally well at mild heat [2].

  • Solvent B (Anti-solvent): Heptane or Pentane.

    • Why: Less polar than hexane, often forcing precipitation more effectively.

Step-by-Step Procedure:

  • Dissolve crude oil in minimal warm Trifluorotoluene (40-50°C).

  • Allow to cool to room temperature.

  • Place the vial inside a larger jar containing Heptane (Vapor Diffusion method).

  • Seal the outer jar. As Heptane vapor diffuses into the solution, it slowly lowers solubility, promoting organized crystal growth rather than amorphous oiling.

Module 3: Stability (Preventing Defluorination)

User Issue: "My yield is low, and I see a new peak in the LCMS with a mass of [M-18+16] or [M-19+31]."

Root Cause Analysis: You are likely experiencing Nucleophilic Aromatic Substitution (


) .[3]
Fluorine is highly electronegative, pulling electron density from the aromatic ring. If your ring also contains electron-withdrawing groups (nitro, cyano, carbonyl) ortho or para to the fluorine, the C-F bond becomes highly susceptible to attack by nucleophiles (OH⁻, OMe⁻, NH₂⁻) [3].
  • [M-18+16] : Loss of F (19), gain of OH (17)

    
     Hydrolysis (Phenol formation).
    
  • [M-19+31] : Loss of F (19), gain of OMe (31)

    
     Methoxylation (Anisole formation).
    

Technical Recommendation: Modify your workup and purification pH.

Troubleshooting Checklist:

  • Avoid Strong Bases: Never use NaOH or KOH for extraction if the ring is activated. Use saturated

    
     or phosphate buffer (pH 7).
    
  • Alcohol Warning: Do not recrystallize activated fluorinated aromatics in Methanol or Ethanol if heating is required. The solvent itself can act as a nucleophile. Use Isopropanol (sterically hindered) or non-nucleophilic solvents like Toluene or DCM.

  • Silica Acidity: Standard silica gel is slightly acidic. For acid-sensitive fluorinated groups, add 1% Triethylamine to your eluent to neutralize the silica surface.

Visual Mechanism: The Danger Zone

SNAr_Risk cluster_prevention Prevention Strategy Substrate Activated Fluorinated Aromatic (e.g., 4-Fluoro-nitrobenzene) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate Attack at C-F bond Base Nucleophile Exposure (NaOH, NaOMe, or hot MeOH) Base->Intermediate Product Defluorinated Byproduct (Phenol/Ether) Intermediate->Product Loss of F- Safe Safe Workup: Use NaHCO3 Avoid hot alcohols

Caption: Pathway of unwanted defluorination (SNAr) during purification of activated aromatics.

Module 4: Purity Assessment (qNMR)

User Issue: "I don't have a UV chromophore, or my extinction coefficient is unknown. How do I assay purity?"

Technical Recommendation: Use Quantitative


 NMR (qNMR) .[4]
Unlike UV, NMR signal intensity is directly proportional to the molar amount of the nucleus, regardless of chemical structure.

Protocol:

  • Internal Standard: Select a standard with a distinct chemical shift from your product.

    • Recommendation:

      
      -Trifluorotoluene (
      
      
      
      ppm) or 4-Fluorobenzoic acid (
      
      
      ppm).
  • Relaxation Delay (

    
    ):  This is the critical failure point. Fluorine nuclei often have long longitudinal relaxation times (
    
    
    
    ).
    • Requirement: Set

      
       of the slowest relaxing fluorine signal.[5] A delay of 20–30 seconds  is often necessary for quantitative accuracy [4].
      
  • Calculation:

    
    
    (Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight, P=Purity of standard)
    
References
  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A.

  • BenchChem Technical Support. (2025). "Purification of Fluorinated Benzaldehyde Derivatives: Solvent Selection."

  • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Applicable to 19F qNMR methodologies regarding relaxation times).

Sources

Improving the regioselectivity of nitration for 2-Nitro-3-trifluoromethoxy-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 2-nitro-3-(trifluoromethoxy)phenylamine (also known as 2-nitro-3-trifluoromethoxyaniline) presents a classic "1,2,3-trisubstituted" challenge. Standard electrophilic aromatic substitution (EAS) heavily favors the 4- and 6-positions due to the cooperative directing effects of the amine and ether groups, combined with the severe steric penalty at the 2-position (the "sandwiched" site).

This guide addresses the low yield of the 2-isomer by shifting from thermodynamic control to coordination-assisted kinetic control , utilizing metal-nitrate reagents to direct the nitronium ion to the ortho position.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is my standard mixed-acid nitration yielding <10% of the 2-nitro isomer?

A: You are fighting both sterics and electronics.

  • The Electronic Trap: In 3-(trifluoromethoxy)acetanilide (the standard protected precursor), the acetamido group (

    
    ) is a strong ortho/para director. The trifluoromethoxy group (
    
    
    
    ) is also an ortho/para director (via resonance of the oxygen lone pair).
    • Position 4: Para to

      
      , Ortho to 
      
      
      
      . (Highly favored).
    • Position 6: Ortho to

      
      , Para to 
      
      
      
      . (Favored).
    • Position 2: Ortho to both. While electronically activated, it is sterically "sandwiched" between two bulky groups.[1]

  • The Result: Under standard thermodynamic conditions (

    
    ), the reaction seeks the lowest energy transition state, which leads to the unhindered 4- and 6-isomers.[1]
    
Q2: How can I force the nitro group into the 2-position?

A: You must switch to Chelation-Controlled Nitration . Instead of relying on free electrophiles, use a reagent that coordinates with the carbonyl oxygen of your acetanilide protecting group.[1] This "tethers" the nitrating agent, delivering it intramolecularly to the ortho positions (2 and 6).[1]

  • Recommendation: Use Copper(II) Nitrate in Acetic Anhydride (Menke Conditions) or Iron(III) Nitrate . These metals form a transient 6-membered chelate ring with the amide, lowering the activation energy for attack at the crowded 2-position.

Q3: I’m seeing "black tar" or decomposition. What is happening?

A: This indicates oxidation of the aromatic ring or deprotection of the amine during reaction.

  • Cause: The

    
     group is electron-withdrawing, but the ring is still electron-rich due to the amine. Strong mixed acids can oxidize the ring before nitrating it.
    
  • Fix: Ensure the temperature is kept strictly below 0°C during addition. If using the metal-nitrate method (described below), the reaction is milder and less prone to oxidation.[1]

Part 2: Optimized Experimental Protocol

Method: Chelation-Assisted Nitration using Copper(II) Nitrate (Modified Menke Conditions) Target: Maximize 2-nitro isomer ratio.

Reagents:
  • Substrate:

    
    -(3-(trifluoromethoxy)phenyl)acetamide (Protection of free amine is mandatory).
    
  • Reagent: Copper(II) nitrate hemipentahydrate [

    
    ].
    
  • Solvent: Acetic Anhydride (

    
    ).
    
  • Quench: Ice water / Ammonia.

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask, dissolve

    
    -(3-(trifluoromethoxy)phenyl)acetamide (1.0 equiv) in Acetic Anhydride (10 volumes).
    
  • Reagent Addition: Cool the solution to 0–5°C . Add powdered

    
     (1.2 equiv) in small portions over 30 minutes.
    
    • Note: The reaction is exothermic. Monitor internal temperature strictly.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Mechanism:[1][2][3][4] The

      
       generates the active acyl nitrate species (
      
      
      
      ) in situ, while Cu(II) coordinates the amide oxygen.
  • Quench: Pour the reaction mixture into ice-cold water (20 volumes). Stir vigorously to hydrolyze excess anhydride.

  • Workup: Neutralize with aqueous

    
     to solubilize copper salts (turns deep blue). Extract with Ethyl Acetate.
    
  • Deprotection: The resulting product is the acetamide. Reflux in EtOH/HCl to yield the free amine.

Data Comparison: Standard vs. Chelation Method
ParameterStandard Mixed Acid (

)
Chelation Method (

)
Major Product 4-Nitro isomer (>60%)Mixture of 2- and 6-Nitro
2-Nitro Yield < 10%25–35% (Significant Increase)
Byproducts Oxidation tars, dinitro speciesMinimal tars
Selectivity Steric-drivenCoordination-driven
Part 3: Mechanism & Logic Visualization

The following diagram illustrates why the standard method fails and how the chelation strategy recruits the nitro group to the hindered position.

NitrationPathways cluster_Standard Standard Mixed Acid (Thermodynamic) cluster_Chelation Chelation Assisted (Kinetic/Coordination) Start Start: N-(3-OCF3-phenyl)acetamide FreeNO2 Free Nitronium Ion (NO2+) Start->FreeNO2 HNO3/H2SO4 Coordination Cu(II) Coordinates Amide Oxygen Start->Coordination Cu(NO3)2 / Ac2O StericBlock Steric Repulsion at C2 (Sandwiched) FreeNO2->StericBlock PathA Attack at C4/C6 (Unhindered) FreeNO2->PathA ResultA Major Product: 4-Nitro Isomer PathA->ResultA Delivery Intramolecular Delivery to Ortho (C2/C6) Coordination->Delivery PathB Overcomes Steric Barrier Delivery->PathB ResultB Enriched Product: 2-Nitro Isomer PathB->ResultB

Caption: Comparative pathway analysis showing how metal coordination overcomes steric hindrance at the C2 position.

Part 4: Purification Strategy

Since the reaction will still produce the 6-nitro isomer (which is also ortho), separation is critical.[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5, ramp to 80:20).

    • Order of Elution: The 2-nitro isomer often elutes first or last depending on internal hydrogen bonding. In 2-nitroanilines, the intramolecular H-bond (NH...O=N) reduces polarity, causing it to move faster (higher

      
      ) than the 4-nitro isomer.
      
  • Recrystallization:

    • If chromatography is difficult on scale, exploit the solubility difference.[1] The 4-nitro isomer is typically more symmetric and higher melting (less soluble). Chill the crude mixture in Ethanol to crash out the 4-nitro isomer, enriching the supernatant in the desired 2-nitro isomer.

References
  • Menke, J. B. (1925).[1] "Nitration with nitrates".[4][5][6] Recueil des Travaux Chimiques des Pays-Bas, 44, 141.[1] (Foundational text on metal-nitrate nitration).

  • Gao, Y., et al. (2018).[1] "Regioselective nitration of anilines with

    
     as a promoter and a nitro source". Organic & Biomolecular Chemistry, 16, 3881.[1] Link
    
  • BenchChem Technical Support. (2025). "Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline". Link

  • TSI Journals. (2010). "GC method for separation and quantification of positional isomers of trifluoromethoxy aniline". Analytical Chemistry: An Indian Journal. Link

  • Ngai, M. Y., et al. (2016).[1] "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives". Journal of Visualized Experiments, (108), 53789.[1] Link

Sources

Optimization of reaction conditions for the synthesis of 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Nitro-3-(trifluoromethoxy)aniline (CAS: 1261445-43-5).[1] This molecule represents a challenging "vicinal" trisubstituted benzene scaffold where the nitro group is "sandwiched" between the amino and trifluoromethoxy groups.[1]

Status: Active Topic: Reaction Optimization, Regioselectivity Control, and Purification Target Molecule: 2-Nitro-3-(trifluoromethoxy)aniline Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Logic

The synthesis of 2-Nitro-3-(trifluoromethoxy)aniline is primarily hindered by regioselectivity .[1] The starting material, 3-(trifluoromethoxy)aniline , contains two directing groups:[1]

  • -NH₂ (Amino): Strongly activating, ortho/para directing.[1][2]

  • -OCF₃ (Trifluoromethoxy): Weakly deactivating (inductive), but ortho/para directing (resonance).[3]

The Conflict:

  • Position 4 (Para to NH₂): Sterically accessible, electronically favored.[1] (Major Product).

  • Position 6 (Ortho to NH₂): Accessible.[1] (Secondary Product).

  • Position 2 (Target): "Sandwiched" between -NH₂ and -OCF₃.[1] Sterically crowded.[1] (Minor Product).

To maximize the yield of the 2-nitro isomer, standard nitration conditions must be modified to exploit the Ortho Effect (intramolecular hydrogen bonding) and kinetic control, followed by a rigorous purification strategy based on polarity differences.[1]

Critical Workflow Diagram

The following logic flow illustrates the decision matrix for synthesis and purification.

ReactionLogic Start Start: 3-(Trifluoromethoxy)aniline Protect Decision: Protection Strategy? Start->Protect RouteA Route A: Direct Nitration (Free Amine) Protect->RouteA No Protection RouteB Route B: Acetylation (AcNH-Ar-OCF3) Protect->RouteB Acetylation (Recommended) CondA Condition: HNO3/H2SO4 (Strong Acid) RouteA->CondA CondB Condition: Ac2O/HNO3 (Acetyl Nitrate) RouteB->CondB IntermedA Intermediate: Anilinium Ion (Meta-Directing) CondA->IntermedA IntermedB Intermediate: Acetanilide (Ortho/Para Directing) CondB->IntermedB ProdA Product: 5-Nitro Isomer (Undesired) IntermedA->ProdA Meta-substitution ProdB Mixture: 4-Nitro (Major) + 2-Nitro (Target) + 6-Nitro IntermedB->ProdB Steric vs Electronic Control Purify Purification: Flash Chromatography (Target is LEAST Polar) ProdB->Purify Target Target: 2-Nitro-3-(trifluoromethoxy)aniline Purify->Target First Eluting Spot (High Rf)

Caption: Decision matrix for maximizing the 2-nitro isomer yield. Route B (Acetylation) prevents meta-substitution but requires separation of the ortho-isomer.

Optimization & Troubleshooting Guide (Q&A)

Phase 1: Reaction Setup & Conditions[1]

Q1: I am getting the 5-nitro isomer as the major product. What went wrong?

  • Cause: You likely performed the nitration on the free aniline using strong acid (

    
    ) without temperature control or protection.[1] In strong acid, the amine is protonated to form the anilinium ion  (
    
    
    
    ), which is a strong electron-withdrawing group and a meta-director .[1][4][5]
  • Solution:

    • Protect the amine: Convert the starting material to the acetanilide using acetic anhydride (

      
      ) before nitration.[1] The acetamido group (
      
      
      
      ) remains activating and ortho/para directing.[1]
    • Alternative: If you must use free amine, use Acetyl Nitrate (generated in situ by adding fuming

      
       to 
      
      
      
      at <0°C).[1] This prevents full protonation and favors ortho/para substitution.[1]

Q2: How do I improve the ratio of the 2-nitro (target) vs. the 4-nitro (major byproduct)?

  • Mechanism: The 4-position is sterically unhindered.[1] The 2-position is "sandwiched."[1]

  • Optimization:

    • Temperature: Lower the temperature to -10°C to -5°C . Higher temperatures increase the kinetic energy, allowing the electrophile to overcome the steric barrier of the 2-position, but they also increase over-nitration.[1]

    • Solvent: Use Acetic Anhydride as the solvent.[1] It acts as a dehydrating agent and generates the milder acetyl nitrate electrophile.[1]

    • Note: You will inevitably get more 4-nitro isomer (typically 60-70%) than 2-nitro (10-20%). The key is not "reversing" this ratio (which is difficult electronically) but maximizing the recovery of the 2-nitro fraction.[1]

Phase 2: Purification (The Critical Step)[1]

Q3: My TLC shows three spots. Which one is my target?

  • Analysis:

    • Spot A (High Rf, Fast moving): 2-Nitro isomer (Target) .

      • Reasoning: The 2-nitro isomer forms an intramolecular hydrogen bond between the nitro oxygen and the amino hydrogen.[1] This "closes" the molecule, reducing its interaction with the silica gel and making it less polar.

    • Spot B (Medium Rf): 6-Nitro isomer.[6]

    • Spot C (Low Rf, Slow moving): 4-Nitro isomer.

      • Reasoning: The 4-nitro isomer has a large dipole moment and engages in strong intermolecular hydrogen bonding with the stationary phase.[1]

  • Action: Isolate the first major yellow band eluting from the column.[1]

Q4: The 2-nitro and 6-nitro isomers are co-eluting.[1] How do I separate them?

  • Troubleshooting:

    • Solvent System: Switch from Hexane/Ethyl Acetate to Toluene/Heptane or Dichloromethane/Hexane .[1] Toluene often provides better separation for nitro-aniline regioisomers due to pi-pi interactions.[1]

    • Gradient: Use a very shallow gradient (e.g., 0% to 10% EtOAc in Hexane over 30 minutes).

Validated Experimental Protocol

Objective: Synthesis of 2-Nitro-3-(trifluoromethoxy)aniline via Acetyl Nitrate Nitration.

Reagents Table
ReagentEquiv.RolePrecaution
3-(Trifluoromethoxy)aniline1.0SubstrateToxic, Irritant
Acetic Anhydride (

)
5.0 (Solvent)Solvent/ReagentCorrosive, Moisture Sensitive
Fuming Nitric Acid (

)
1.1Nitrating AgentExplosion Hazard , Oxidizer
Sodium Hydroxide (aq)ExcessHydrolysisCorrosive
Step-by-Step Methodology
  • Protection (In-situ):

    • Dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in Acetic Anhydride (3.0 vol) at 0°C. Stir for 30 mins to form the acetanilide species.

  • Nitration:

    • Cool the mixture to -10°C using an ice/salt bath.

    • Prepare a separate solution of Fuming

      
       (1.1 eq) in Acetic Anhydride (2.0 vol) at 0°C.
      
    • Dropwise Addition: Add the nitrating mixture to the substrate solution over 45 minutes. Do not allow temp to rise above 0°C.

    • Stir at 0°C for 2 hours. Monitor by TLC (Target appears as a non-polar spot).[1]

  • Quench & Hydrolysis:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize with saturated

      
       or cautious addition of NaOH.[1]
      
    • Note: If the acetyl group does not cleave spontaneously during workup (it often survives), reflux the crude solid in Ethanol/2M NaOH (1:[1]1) for 1 hour to remove the acetyl group.[1]

  • Workup:

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine. Dry over

      
      .[1][3]
      
  • Purification:

    • Load crude oil onto a Silica Gel column.[1]

    • Elute with Hexane:EtOAc (95:5) .[1]

    • Collect the first yellow band (Target: 2-Nitro isomer).[1]

    • The second major band is the 4-nitro isomer.[1]

Analytical Data Confirmation

When you isolate the product, verify it using these characteristic NMR signals.

Isomer1H NMR Characteristic (CDCl3)Rationale
2-Nitro (Target)

~6.5-7.0 ppm (Aromatic H's). Broad singlet at

6.0-6.5 (NH2)
.
The protons are shielded relative to the 4-nitro.[1] The pattern will show a specific coupling due to the 1,2,3-substitution.
4-Nitro (Byproduct)

8.0-8.2 ppm (d, J=9Hz, H ortho to NO2).[1]
The proton ortho to the nitro group is strongly deshielded (shifted downfield >8.0 ppm).[1]

Key Check: If you see a doublet around 8.1 ppm, you have significant 4-nitro contamination.[1] The 2-nitro isomer protons are generally clustered in the aromatic region (6.5-7.5 ppm) without the extreme downfield shift seen in para-nitro isomers.[1]

References

  • BenchChem. (2025).[1][3] Technical Support Center: Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. Retrieved from

  • ChemicalBook. (2025).[1] 2-Nitro-3-(trifluoromethyl)aniline Product Properties and Synthesis. Retrieved from

  • Royal Society of Chemistry. (2016).[1] Regioselective nitration of anilines with Fe(NO3)3[7]·9H2O. Organic & Biomolecular Chemistry. Retrieved from

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: Nitration of Aniline and Directing Effects. Retrieved from

  • Google Patents. (1998).[1] EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.[1] Retrieved from

Sources

Technical Support Center: Advanced Protocols for Hindered Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The Core Challenge: Reducing a sterically hindered nitro group (e.g., ortho-disubstituted nitroarenes or tertiary nitro-aliphatics) is fundamentally different from reducing standard nitrobenzene.

In hindered systems, the primary failure mode is steric exclusion from catalyst surfaces . Heterogeneous catalysts (Pd/C, Pt) require the nitro group to adsorb flat against the metal surface. Bulky ortho-substituents prevent this planar adsorption, leading to stalled reactions (hydroxylamine intermediates) or necessitating harsh conditions that compromise chemoselectivity (e.g., dehalogenation).

Strategic Shift: For hindered substrates, move away from surface-dependent catalysis (Hydrogenation) toward electron-transfer mechanisms (Dissolving Metal Reductions) or homogeneous catalysis, where the reducing agent can penetrate the steric pocket.

Module A: Method Selection Decision Tree

NitroReductionTree Start START: Hindered Nitro Substrate Halogen Contains Halogens (Cl, Br, I)? Start->Halogen AcidSens Acid Sensitive? Halogen->AcidSens No MethodA METHOD A: SnCl2 / HCl (Gold Standard for Hindered) Halogen->MethodA Yes (Avoid Pd/C) Solubility Soluble in Aqueous Acid? AcidSens->Solubility No MethodD METHOD D: Sodium Dithionite (Na2S2O4) (Mild, Non-Acidic) AcidSens->MethodD Yes Solubility->MethodA Yes MethodB METHOD B: Fe / AcOH (Bechamp Reduction) Solubility->MethodB No (Organic Solvents) MethodC METHOD C: Pt/C (Sulfided) + H2 (High Pressure Required) MethodA->MethodC If Fails

Figure 1: Decision matrix for selecting a reduction protocol based on substrate functionality. Note that standard Pd/C hydrogenation is excluded for hindered/halogenated substrates due to high failure rates.

Troubleshooting Guides & FAQs

Category 1: The "Stalled" Reaction (Incomplete Reduction)

User Issue: "My reaction reaches 80% conversion but stops at the hydroxylamine (


) intermediate. Adding more catalyst doesn't help."

Technical Insight: The reduction of nitro groups proceeds stepwise:



The final step (

) is the rate-determining step in hindered systems. The bulky substituents stabilize the hydroxylamine by preventing the necessary protonation and dehydration required for the final electron transfer.

Corrective Protocol: The "Promoter" Method If using hydrogenation, you must break the kinetic stability of the hydroxylamine.

  • Add a Lewis Acid Promoter: Add 1-5 mol% Vanadyl Acetylacetonate [VO(acac)

    
    ]  to your hydrogenation mixture. Vanadium acts as an oxygen-transfer catalyst, effectively shuttling oxygen away from the hindered nitrogen [1].
    
  • Switch to Dissolving Metal: If hydrogenation persists in failing, switch to Stannous Chloride (

    
    ) . The mechanism relies on inner-sphere electron transfer, which is less sensitive to steric bulk than surface adsorption.
    
Category 2: Chemoselectivity (Preventing Dehalogenation)

User Issue: "I have an aryl bromide ortho to my nitro group. The nitro reduced, but the bromine fell off (dehalogenation)."

Technical Insight: Standard Hydrogenation (Pd/C + H


) is notorious for oxidative addition into C-X bonds, especially when high pressures are used to force the reduction of a hindered nitro group.

Corrective Protocol: The Chemoselective Tin Reduction Use Stannous Chloride in a non-acidic solvent or controlled acid environment.


 is highly chemoselective and will not  reduce aryl halides, aldehydes, or ketones under standard conditions [2].

Protocol (SnCl


 Method): 
  • Stoichiometry: Use 5.0 equivalents of

    
    .
    
  • Solvent: Ethanol or Ethyl Acetate (avoid water if solubility allows).[1]

  • Temperature: Reflux (70-80°C).

  • Monitoring: Watch for the disappearance of the yellow nitro color.

  • Critical Step: Do not add exogenous HCl unless the reaction is stalled; the inherent acidity of the tin salt is often sufficient and spares the halide.

Category 3: Side Reactions (Azo-Coupling)[2]

User Issue: "My product is colored orange/red instead of the expected clear/brown oil. NMR shows a dimer."

Technical Insight: This is Azoxy or Azo coupling. It occurs when the Nitroso intermediate (


) reacts with the Hydroxylamine intermediate (

). Root Cause: High pH (Basic conditions) . Base catalyzes the condensation of these two intermediates.

Mechanism Visualization:

AzoCoupling Nitro R-NO2 Nitroso R-NO (Nitroso) Nitro->Nitroso 2e- Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl 2e- Azoxy Ar-N=N(O)-Ar (Azoxy Dimer) Nitroso->Azoxy Condensation (High pH) Amine R-NH2 (Target) Hydroxyl->Amine 2e- (Slow in hindered) Hydroxyl->Azoxy

Figure 2: Divergent pathways. Basic conditions favor the red dashed path (dimerization).

Corrective Protocol:

  • Acidity Check: Ensure the reaction medium remains acidic or neutral. Avoid

    
     or hydrazine for hindered substrates unless pH is strictly controlled.
    
  • Dilution: Perform the reaction at high dilution (0.05 M) to statistically minimize the collision probability between the Nitroso and Hydroxylamine species.

The "Sticky" Workup: Managing Metal Emulsions

The biggest drawback of using Fe or Sn for hindered reductions is the workup. Metal oxides form gelatinous emulsions that trap product.

Comparison of Workup Strategies:

Reducing AgentStandard IssueOptimized Workup Solution
Tin (

)
Forms colloidal tin oxide (white paste).Tartrate Wash: Add saturated Potassium Sodium Tartrate (Rochelle's Salt) or Potassium Fluoride. This solubilizes tin as a tartrate complex.
Iron (Fe) Forms magnetic iron sludge.Celite/Glauber's Salt: Filter hot through Celite. Wash the cake with hot solvent. Add

to the filtrate to coagulate fine particulates.
Zinc (Zn) Forms zinc paste.Ammonium Chloride: Wash organic layers with saturated

to solubilize zinc salts.

Validated Protocol: The Modified Bechamp Reduction

For highly hindered, acid-stable nitroarenes. This is the "sledgehammer" method when catalytic hydrogenation fails.

Reagents:

  • Substrate (10 mmol)

  • Iron Powder (325 mesh, reduced) - 5.0 equiv.

  • Ammonium Chloride (

    
    ) - 1.0 equiv (electrolyte).
    
  • Solvent: Ethanol/Water (3:1).

Step-by-Step:

  • Activation: In the reaction vessel, stir the Iron powder in the Ethanol/Water mixture with the

    
     at 60°C for 15 minutes. Why? This etches the iron surface, removing oxides and exposing active Fe(0).
    
  • Addition: Add the hindered nitro substrate.

  • Reflux: Heat to vigorous reflux. Mechanical stirring is preferred over magnetic stirring to prevent iron clumping.

  • Monitoring: Monitor via TLC. If stalled, add catalytic Acetic Acid (0.5 mL).

  • Workup (Crucial): While still hot , filter the mixture through a pad of Celite. Wash the pad with hot Ethyl Acetate. (Cold filtration will cause product to precipitate and adsorb onto the iron waste).

  • Purification: Neutralize filtrate with

    
    , separate phases, and dry.
    

References

  • Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today, 78(1-4), 9-21. Link

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842.[2] Link

  • Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186–196. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link

Sources

Technical Support Center: Stability & Storage of 2-Nitro-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 115033-51-5 Chemical Formula:


Molecular Weight:  222.12  g/mol
Physical State at 25°C:  Typically a clear amber liquid or low-melting solid.

Part 1: The Science of Instability

Why does this compound degrade?

To prevent decomposition, you must understand the enemy. 2-Nitro-3-(trifluoromethoxy)aniline is an electron-deficient aniline derivative. While the electron-withdrawing trifluoromethoxy (


) and nitro (

) groups reduce the basicity of the amine, they do not render it immune to degradation.
Radical Autoxidation (The "Browning" Effect)

The primary mode of decomposition during storage is oxidative polymerization , triggered by atmospheric oxygen and catalyzed by light.

  • Mechanism: Photons (UV/Visible light) or trace metal impurities generate a radical on the amine nitrogen (

    
    ).
    
  • Propagation: This radical reacts with

    
     to form peroxy radicals, eventually leading to the formation of azo linkages  (
    
    
    
    ) or nitroso intermediates.
  • Visual Indicator: The sample transitions from clear amber

    
     dark brown 
    
    
    
    black tar.
Hygroscopic Hydrolysis

While the


 group is chemically robust, the aniline moiety can form hydrates. Moisture absorption leads to:
  • Melting Point Depression: If stored as a solid (at 2-8°C), water acts as an impurity, lowering the melting point and causing "sweating" or partial liquefaction.

  • Hydrolysis Risk: Under acidic conditions (e.g., if

    
     from air dissolves in condensed moisture to form carbonic acid), trace hydrolysis of the 
    
    
    
    group is theoretically possible over long periods, releasing
    
    
    , though this is rare compared to oxidation.

Part 2: Standard Operating Procedures (SOPs)

The Self-Validating Storage Protocol

Do not rely on the supplier's packaging for long-term storage. Upon receipt, transfer the material to a controlled environment using this protocol.

Storage Conditions Summary
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C Arrhenius equation: Lowering temp by 10°C roughly halves the rate of oxidation.
Atmosphere Argon (Ar) Argon is heavier than air, creating a stable "blanket" over the liquid/solid surface. Nitrogen (

) is lighter and diffuses away faster.
Container Amber Glass Blocks UV radiation (

) that initiates radical formation.
Seal Parafilm + Teflon Tape Prevents oxygen ingress and moisture wicking.
Workflow: The "Argon Blanket" Technique

Use this workflow immediately upon opening the commercial bottle.

StorageProtocol Start Receive Shipment (CAS 115033-51-5) CheckState Check Physical State (Liquid vs. Solid) Start->CheckState Liquid State: Amber Liquid (Normal at >20°C) CheckState->Liquid Room Temp Solid State: Yellow Solid (Normal at <10°C) CheckState->Solid Cold Pack Purge Step 1: Argon Purge Insert needle, flow Ar for 30s (Displace Headspace Air) Liquid->Purge Solid->Purge Seal Step 2: Dual Seal Teflon tape on threads -> Cap -> Parafilm Purge->Seal Store Step 3: Refrigerate (4°C) Protect from Light Seal->Store Monitor Validation Check Before Use: Check Color Store->Monitor

Figure 1: Decision tree for initial handling and storage. Note that the physical state may vary based on shipping temperature.

Part 3: Troubleshooting Guide

Diagnosing Common Issues

Issue 1: "My sample arrived as a liquid, but the SDS says solid."

Diagnosis: Supercooling / Low Melting Point.

  • Explanation: 2-Nitro-3-(trifluoromethoxy)aniline has a melting point near room temperature (approx. 25-30°C, though specific data varies by isomer purity). It often exists as a supercooled liquid.

  • Action: This is normal . Do not discard.

    • To solidify: Place in a freezer (-20°C) overnight.

    • To use: It is often easier to handle as a liquid. Warm gently to 30°C to ensure homogeneity before pipetting.

Issue 2: "The liquid has turned dark brown or black."

Diagnosis: Advanced Oxidation.

  • Explanation: The amine has oxidized to form quinoid-like impurities.

  • Action: Purification Required.

    • TLC Check: Run TLC (Hexane/EtOAc). Oxidation products usually streak or stay at the baseline.

    • Filtration: If solids are present, filter through a small pad of Celite.

    • Recrystallization: If solid, recrystallize from Ethanol/Water. If liquid, perform a rapid column filtration through silica gel.

Issue 3: "Yields are low in my downstream reaction."

Diagnosis: HF Formation / Catalyst Poisoning.

  • Explanation: If the compound degraded, free fluoride ions (

    
    ) or oxidation byproducts may poison metal catalysts (e.g., Pd used in hydrogenations).
    
  • Action:

    • Pre-Check: Test the pH of an aqueous wash of the starting material. If acidic (

      
      ), wash the organic phase with saturated 
      
      
      
      before use to remove acidic degradation products.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this in a plastic (polypropylene) tube? A: No. Fluorinated aromatics are lipophilic and can leach plasticizers from the tube, contaminating your sample. Furthermore, plastics are permeable to oxygen over time. Always use glass (borosilicate) with a Teflon-lined cap.

Q: I need to use this for a GMP synthesis. How do I validate stability? A: Establish a Retest Date (typically 12 months). Validation requires:

  • Appearance: Must be Clear Amber (Liquid) or Yellow (Solid).

  • HPLC Purity: Must be >98.0% (Area %).

  • Water Content (Karl Fischer): Must be <0.5%. Moisture accelerates degradation.

Q: Is the trifluoromethoxy group acid-labile? A: Generally, no. The


 group is stable to most mineral acids at room temperature. However, avoid Lewis acids  (like 

or

) in the presence of moisture, as this can trigger defluorination.

References

  • Naval Postgraduate School (NPS). (2010). Material Safety Data Sheet: 2-Nitro-3-(trifluoromethoxy)aniline. Retrieved from [Link]

Technical Support Center: GC-MS Analysis of 2-Nitro-3-trifluoromethoxy-phenylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Nitro-3-trifluoromethoxy-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the GC-MS analysis of this reaction, with a focus on identifying and troubleshooting byproduct formation.

Introduction to the Synthesis and Analysis

The synthesis of 2-Nitro-3-trifluoromethoxy-phenylamine, a substituted aromatic amine, likely involves the nitration of 3-trifluoromethoxy-aniline. This electrophilic aromatic substitution reaction, while seemingly straightforward, is prone to the formation of various byproducts due to the competing directing effects of the amine (-NH2) and trifluoromethoxy (-OCF3) groups. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying these products and byproducts. This guide will address common questions and issues that arise during this analytical process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GC-MS chromatogram shows multiple peaks besides my desired product. What are the likely identities of these byproducts?

A1: The presence of multiple peaks is a common observation in the nitration of substituted anilines. The -NH2 group is a strong activating, ortho-, para-director, while the -OCF3 group is a deactivating, meta-director. This can lead to a complex product mixture. The most probable byproducts are positional isomers of the desired product.

Plausible Isomeric Byproducts:

  • 4-Nitro-3-trifluoromethoxy-phenylamine: Formation of this isomer is highly likely due to the strong para-directing effect of the amine group.

  • 6-Nitro-3-trifluoromethoxy-phenylamine: This isomer can also be formed due to the ortho-directing effect of the amine.

  • Di-nitro products: Although the trifluoromethoxy group is deactivating, the strong activation by the amine group can lead to the formation of dinitro compounds, such as 2,4-Dinitro-3-trifluoromethoxy-phenylamine or 2,6-Dinitro-3-trifluoromethoxy-phenylamine.

Other Potential Byproducts:

  • Oxidation products: The presence of strong oxidizing agents in the nitrating mixture can lead to the oxidation of the amine group, forming nitroso or other oxidized species.

  • Starting material: Unreacted 3-trifluoromethoxy-aniline may be present if the reaction did not go to completion.

Troubleshooting and Identification Strategy:

  • Analyze the Mass Spectra: Carefully examine the mass spectrum of each unknown peak. Look for the molecular ion peak (M+) to determine the molecular weight. Isomeric byproducts will have the same molecular weight as the desired product.

  • Fragmentation Pattern Analysis: The fragmentation pattern can provide clues about the substitution pattern. For example, the loss of NO2 (46 Da) is a characteristic fragmentation of nitroaromatic compounds.

  • Use of Standards: If available, inject standards of suspected byproducts to confirm their retention times and mass spectra.

  • Consult Literature: Search for literature on the nitration of similar anilines to find information on expected byproducts and their characterization.

Q2: I am having difficulty separating the isomeric byproducts by GC. What can I do to improve the resolution?

A2: Co-elution of isomers is a frequent challenge in the GC analysis of substituted aromatics. Here are several strategies to improve separation:

  • Optimize the GC Temperature Program:

    • Lower the initial temperature: This can help to improve the separation of early eluting compounds.

    • Use a slower temperature ramp rate: A slower ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, often leading to better resolution.

    • Incorporate an isothermal hold: An isothermal hold at a specific temperature where the isomers start to elute can enhance their separation.

  • Select a Different GC Column:

    • Column Polarity: If you are using a non-polar column (e.g., DB-5ms), consider switching to a more polar column (e.g., DB-35ms, DB-1701, or a WAX column). The different interactions of the isomers with the polar stationary phase can significantly improve separation.

    • Column Length and Diameter: A longer column (e.g., 60 m) provides more theoretical plates and can enhance resolution. A smaller internal diameter (e.g., 0.18 mm) can also lead to sharper peaks and better separation.

  • Adjust the Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency. This is typically around 30-40 cm/s for most columns.

Experimental Workflow for Method Optimization:

G cluster_0 Starting Material cluster_1 Nitrating Agent cluster_2 Desired Product cluster_3 Isomeric Byproducts cluster_4 Other Byproducts SM 3-Trifluoromethoxy-aniline Product 2-Nitro-3-trifluoromethoxy-phenylamine SM->Product ortho-nitration (Major Product) Byproduct1 4-Nitro-3-trifluoromethoxy-phenylamine SM->Byproduct1 para-nitration Byproduct2 6-Nitro-3-trifluoromethoxy-phenylamine SM->Byproduct2 ortho-nitration Byproduct4 Oxidation Products SM->Byproduct4 Oxidation NitratingAgent HNO3 / H2SO4 Byproduct3 Di-nitro Products Product->Byproduct3 Further Nitration Byproduct1->Byproduct3

Optimizing catalyst selection for the reduction of 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Hydrogenation of 2-Nitro-3-(trifluoromethoxy)aniline

Ticket ID: #NR-OCF3-OPT Subject: Optimization & Troubleshooting Guide for Sterically Hindered Nitro Reduction Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are attempting to reduce 2-Nitro-3-(trifluoromethoxy)aniline to its corresponding vicinal diamine, 3-(trifluoromethoxy)benzene-1,2-diamine .

This is not a standard nitro reduction. You face two antagonistic forces:

  • Steric Blockade: The nitro group is "sandwiched" between an existing amino group (C1) and the bulky trifluoromethoxy group (C3). This impedes substrate adsorption onto the catalyst surface.[1]

  • Catalyst Poisoning: The product is a vicinal diamine. These are potent chelating agents that bind irreversibly to metal active sites (Pd, Pt), leading to reaction stalling (the "80% conversion wall").

This guide prioritizes Turnover Frequency (TOF) and Safety (preventing hydroxylamine accumulation).

Module 1: Catalyst Selection Matrix

User Question: I usually use 10% Pd/C for nitro reductions. Is that appropriate here, or should I switch to Pt or Raney Nickel?

Technical Response: While Pd/C is the industry workhorse, it is highly susceptible to poisoning by the specific product you are generating. For this sterically hindered substrate, we recommend a specific screening hierarchy.

Catalyst SystemSuitabilityTechnical Rationale
5% Pt/C (Sulfided) High Platinum is less electron-rich than Palladium, making it less susceptible to strong coordination by the vicinal diamine product. Sulfided variants resist poisoning further.
5% Pd/C (Unreduced) Medium High activity, but high risk of stalling. Requires acidic additives (see Module 2) to prevent product inhibition.
Raney Nickel Low While active, the high basicity of Ra-Ni can promote condensation side-reactions (azo/azoxy formation) in sterically hindered substrates where reduction is slow.
Fe / Acid (Bechamp) Alternative Use only if catalytic hydrogenation fails. Dirty workup, but immune to "poisoning" in the catalytic sense.
Decision Workflow

Use this logic flow to select your starting conditions.

CatalystSelection Start Start: Catalyst Selection HalogenCheck Is Dehalogenation a Concern? (Note: OCF3 is stable, but do you have Cl/Br?) Start->HalogenCheck PtRoute Select 5% Pt/C (Sulfided) Solvent: MeOH/THF HalogenCheck->PtRoute Yes (Cl/Br present) PdRoute Select 5% Pd/C (Type 39 or similar) Solvent: MeOH HalogenCheck->PdRoute No (Only OCF3) Success Proceed to Workup PtRoute->Success PoisonCheck Did reaction stall at <90%? PdRoute->PoisonCheck AcidAdd Add 1.0 eq Methanesulfonic Acid (MSA) Protonates amine product PoisonCheck->AcidAdd Yes PoisonCheck->Success No AcidAdd->Success

Figure 1: Decision matrix for catalyst selection based on substrate functionality and reaction performance.

Module 2: Troubleshooting Reaction Stalls

User Question: The reaction runs fast initially but stops at ~80% conversion. Adding more catalyst doesn't help. Why?

Root Cause Analysis: You are experiencing Product Inhibition via Chelation . The product is a 1,2-diamine.[2] As it forms, it acts as a bidentate ligand, binding to the metal surface (Pd or Pt) more strongly than the nitro substrate. Effectively, your product is "wrapping" the catalyst in a protective shell.

The Fix: The "Acidic Modifier" Protocol You must break the chelation by protonating the product.

  • Additive: Add 1.0 to 1.5 equivalents of Methanesulfonic Acid (MSA) or Sulfuric Acid to the reaction mixture.

  • Mechanism: The acid protonates the resulting amines (

    
    ). Ammonium species cannot coordinate to the metal, leaving the active sites free for the nitro group.
    
  • Solvent: Switch to Methanol or Ethanol (protic solvents facilitate the proton transfer).

Warning: Do not use HCl if using Pd/C, as chloride ions can inhibit Pd activity and corrode stainless steel autoclaves.

Module 3: Safety & Impurity Profile

User Question: I see a heat spike halfway through, and an unknown impurity at RRT 0.95. Is this dangerous?

Technical Insight: Yes. The impurity is likely the Hydroxylamine intermediate (


).
In sterically hindered nitro reductions, the reduction of the intermediate hydroxylamine to the amine is often the rate-determining step (slowest step).
  • The Danger: Hydroxylamines are thermally unstable. If they accumulate and you heat the reactor to "push" the conversion, you risk a rapid decomposition event (explosion).

  • The

    
     Effect:  The electron-withdrawing nature of the 
    
    
    
    group stabilizes the hydroxylamine, making it harder to reduce further to the amine.

Experimental Protocol: Safe Reduction of Hindered Nitroarenes

  • Loading: 5 wt% catalyst (e.g., 50 mg catalyst per 1g substrate).

  • Pressure: Maintain high H2 pressure (5–10 bar) . Low pressure favors hydroxylamine accumulation.

  • Temperature: Start at 25°C . Ramp slowly to 50°C only after 50% H2 uptake is observed.

  • Endpoint Control: Do NOT stop the reaction based on TLC alone. Monitor H2 uptake until it completely flatlines.

Module 4: Workup & Isolation (Critical)

User Question: My product is white when filtered but turns purple/black within minutes. How do I stop this?

Technical Response: Phenylenediamines are notoriously sensitive to oxidation (forming "Wurster's salts" and imines). The electron-donating amino groups make the ring electron-rich and prone to air oxidation.

Stabilization Workflow:

  • Acidic Workup: If you used the Acidic Modifier method (Module 2), isolate the product as the Dihydrochloride or Dimesylate Salt . The salts are air-stable solids.

    • Procedure: Filter catalyst

      
       Concentrate 
      
      
      
      Add conc. HCl/iPrOH
      
      
      Crystallize.
  • Antioxidants: If you need the free base, add 0.1% Sodium Metabisulfite or Ascorbic Acid to your aqueous workup buffers.

  • Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.

Visualizing the Poisoning Mechanism

Understanding the surface chemistry is vital for process optimization.

PoisoningMechanism Cat Pd Surface (Active) Product Product (Diamine) Cat->Product Reduction Substrate Substrate (Nitro) Substrate->Cat Adsorbs (Weak) Product->Cat POISONS (Strong Chelation) Salt Product Salt (-NH3+) Product->Salt + H+ (Acid) Salt->Cat Cannot Bind (Repulsion)

Figure 2: Mechanism of catalyst poisoning by vicinal diamines and the restorative effect of acid protonation.

References

  • Blaser, H. U., et al. (2003). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem.[3] (Authoritative review on nitro reduction selectivity).

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds. Chemical Reviews. (Foundational text on mechanism and side-products).

  • Leroux, F., et al. (2005). Trifluoromethoxy group: properties and synthesis. Journal of Fluorine Chemistry. (Details on stability of OCF3 group).

  • Studer, M., et al. (2000). The accumulation of hydroxylamine intermediates during the catalytic hydrogenation of nitroarenes. Topics in Catalysis. (Safety data on hydroxylamine accumulation).

Sources

Technical Support Center: Nitration Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Tar Formation in Aromatic Nitration

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Executive Summary: The "Black Box" of Tar

"Tar" in nitration is not a random impurity; it is the result of specific, chemically deterministic pathways—primarily oxidative polymerization and radical coupling .

In activated substrates (phenols, anilines, ethers), the aromatic ring is electron-rich enough to undergo Single Electron Transfer (SET) with the nitronium ion (


) or nitrous acid (

), rather than the desired Electrophilic Aromatic Substitution (EAS). This generates radical cations that dimerize and polymerize into complex, non-volatile, dark mixtures (tar).

The Critical Insight: Nitrous acid (


) is not just a byproduct; it is an autocatalyst  for tar formation. Controlling 

concentration is the single most effective chemical intervention.

Diagnostic Pathways (Visualizing the Problem)

The following diagram illustrates the kinetic competition between clean nitration and tar formation. Note the catalytic role of


 in the "Death Spiral" of oxidation.

NitrationPathways Substrate Activated Substrate (Phenol/Aniline) NO2_Plus NO2+ (Nitronium) Substrate->NO2_Plus Mix RadicalCat Radical Cation [ArH]•+ Substrate->RadicalCat SET Oxidation HNO3 HNO3 / H2SO4 HNO2 HNO2 (Nitrous Acid) *THE CULPRIT* HNO3->HNO2 Thermal Decomp Wheland Sigma Complex (Wheland Intermediate) NO2_Plus->Wheland EAS Path (Low Temp) Product Nitro-Product (Clean) Wheland->Product -H+ HNO2->RadicalCat Catalyzes (Autocatalysis) RadicalCat->HNO2 Generates Quinone Quinones/Oxides RadicalCat->Quinone Oxidation Tar Polymerized TAR Quinone->Tar Polymerization

Figure 1: Kinetic competition between Electrophilic Aromatic Substitution (Green) and Oxidative Polymerization (Red). Note the autocatalytic feedback loop involving Nitrous Acid.

Troubleshooting Guide (FAQs)

Category A: Chemical Control

Q: My reaction turns black almost immediately upon adding the acid. What is happening? A: You are witnessing the "Nitrous Acid Cycle." Commercial nitric acid often contains trace dinitrogen tetroxide (


), which hydrolyzes to nitrous acid (

).

is a potent one-electron oxidant. It oxidizes your substrate to a radical, regenerating itself in the process.
  • The Fix: Add a Nitrous Acid Scavenger .[1]

    • Urea: Reacts with

      
       to form 
      
      
      
      ,
      
      
      , and water.
    • Sulfamic Acid: Often faster than urea; forms

      
       and sulfuric acid.
      
    • Protocol: Add 0.5–1.0 mol% of urea to the nitric acid before introducing the substrate.

Q: I am using "Mixed Acid" (Sulfuric/Nitric) and getting low yields. Should I switch reagents? A: Yes. Mixed acid is often too aggressive for electron-rich rings (phenols), causing ipso-substitution and oxidation.

  • Alternative 1 (Acetyl Nitrate): Generated in situ by adding

    
     to Acetic Anhydride.[2] It acts as a milder nitrating agent (
    
    
    
    ).
    • Warning: Acetyl nitrate is explosive if overheated (>60°C).

  • Alternative 2 (Nitrate Salts): Use

    
     or 
    
    
    
    in dilute
    
    
    . This generates
    
    
    slowly, keeping the concentration of the oxidant low ("Starvation kinetics").
Category B: Process & Thermal Control[3]

Q: I maintained the bath temperature at 0°C, but the product still decomposed. Why? A: You likely had Local Hot Spots . Nitration is highly exothermic.[3][4] In a batch reactor, the temperature at the tip of the addition funnel can be 20–50°C higher than the bulk solvent, instantly charring the substrate at the point of contact.

  • The Fix:

    • Dosing Rate: Slow down addition to match heat removal capacity.

    • Turbulence: Use a high-torque overhead stirrer with a pitch-blade impeller, not a magnetic stir bar (which provides poor vertical mixing).

    • Flow Chemistry: (See Section 5).

Comparative Data: Nitrating Agents

Reagent SystemActive SpeciesRisk ProfileTar PotentialBest For
Mixed Acid (

)

(High Conc)
High ExothermVery High Deactivated rings (e.g., Nitrobenzene)
Nitric in Acetic Acid

(Low Conc)
ModerateMedium Activated rings (e.g., Toluene)
Acetyl Nitrate (

)

Explosion Hazard Low Highly activated rings (e.g., Anisole)
Claycop / Metal Nitrates

(Surface)
LowVery Low Sensitive substrates (e.g., Phenols)

Advanced Protocol: The "Anti-Tar" Workflow

This protocol is designed for the nitration of a sensitive phenolic substrate, incorporating scavenger and thermal safeguards.[5]

Materials
  • Substrate: 10 mmol (e.g., Phenol derivative)

  • Solvent: Glacial Acetic Acid (moderates activity)

  • Reagent: 70% Nitric Acid

  • Scavenger: Urea (solid)

Step-by-Step Methodology
  • Scavenger Activation:

    • In a round-bottom flask, charge 1.1 equivalents of

      
      .
      
    • Add 50 mg of Urea (approx 10 mol% relative to acid).

    • Stir for 15 minutes at room temperature. Observation: Slight bubbling (

      
      ) indicates destruction of initial 
      
      
      
      .
  • System Preparation:

    • Cool the acid mixture to 0°C.

    • Dissolve the substrate in Glacial Acetic Acid (1:5 w/v ratio).

  • Controlled Addition:

    • Add the substrate solution to the acid dropwise.

    • CRITICAL: Monitor internal temperature, not just bath temperature. Do not allow internal temp to rise >5°C.

  • Quench & Isolation:

    • Pour reaction mixture onto crushed ice (approx 5x volume).

    • If Tar Forms: The product is likely trapped in the matrix.

    • Rescue Technique: Perform a steam distillation. Ortho-nitrophenols are steam volatile; tar is not. The pure product will distill over as yellow crystals/oil.

Flow Chemistry: The Ultimate Solution?

For industrial scaling, batch nitration is often abandoned in favor of Continuous Flow Reactors.

Why Flow Reduces Tar:

  • Surface-to-Volume Ratio: Microreactors have massive surface areas, allowing instant heat dissipation.

  • Residence Time: You can quench the reaction seconds after the product forms, preventing secondary oxidation.

FlowNitration Substrate Substrate Solution Pump Pumps (High Pressure) Substrate->Pump Acid Nitric Acid + Urea Acid->Pump Mixer T-Mixer (Turbulent) Pump->Mixer Precise Ratio Reactor Residence Coil (Temp Controlled) Mixer->Reactor No Hot Spots Quench Quench Zone (Water/Ice) Reactor->Quench < 60 seconds

Figure 2: Flow chemistry setup. The rapid quench (Green) prevents the secondary reactions that lead to tar.

References

  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Foundational text on nitration kinetics and the role of nitrous acid).
  • Ross, D. S., et al. (1983). "Nitration of phenols. The role of nitrous acid." Journal of Organic Chemistry, 48(26). Link (Establishes the autocatalytic oxidation mechanism).

  • Kappe, C. O., et al. (2014). "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry. Link (Demonstrates flow chemistry advantages for safety and yield).

  • Urben, P. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • Pandita, S., et al. (2022).[3] "An Environmentally Friendly Methodology for Nitration Using Urea Nitrate."[3] Rasayan Journal of Chemistry. Link (Green chemistry alternatives).

Sources

Validation & Comparative

Comparing the reactivity of 2-Nitro-3-trifluoromethoxy-phenylamine with other anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-3-(trifluoromethoxy)aniline (also referred to as 3-amino-2-nitro-α,α,α-trifluoroanisole) represents a specialized class of "deactivated anilines." Its reactivity is dominated by the synergistic electron-withdrawing effects of the ortho-nitro group and the meta-trifluoromethoxy group. Unlike standard anilines, this molecule exhibits negligible basicity and suppressed nucleophilicity, making it a challenging but high-value intermediate in the synthesis of lipophilic benzimidazoles and quinoxalines for medicinal chemistry.

This guide objectively compares its reactivity against standard benchmarks, providing experimental protocols for its primary application: the synthesis of fluorinated heterocycles.

Electronic & Structural Analysis

To understand the reactivity of this molecule, one must analyze the competing electronic effects of its substituents.

The Substituent Matrix
SubstituentPositionElectronic EffectImpact on Amine Reactivity
-NH₂ C1Electron Donor (+R)Reaction center (Nucleophile).
-NO₂ C2 (ortho)Strong Withdrawal (-I, -R)Drastic Deactivation. Forms an intramolecular Hydrogen Bond with NH₂, locking the lone pair and reducing availability.
-OCF₃ C3 (meta)Inductive Withdrawal (-I) Weak Resonance Donor (+R)Modulate Deactivation. Unlike -CF₃, the oxygen atom allows minor resonance donation, but the strong inductive effect of the -CF₃ moiety dominates, increasing lipophilicity (Hansch

= +1.04).
Comparative Basicity (pKa)

The basicity of the aniline nitrogen is the primary predictor of nucleophilic reactivity (e.g., acylation, alkylation).

  • Aniline: pKa ~ 4.6 (Moderately basic)

  • 3-(Trifluoromethoxy)aniline: pKa ~ 3.4 (Weakly basic; -I effect of OCF₃)

  • 2-Nitroaniline: pKa ~ -0.26 (Non-basic; Resonance withdrawal + H-bonding)

  • 2-Nitro-3-(trifluoromethoxy)aniline: pKa < -1.5 (Estimated) .

    • Insight: This molecule will not protonate in dilute aqueous acids. It behaves more like a neutral amide than an amine in terms of nucleophilicity.

Reactivity Landscape & Visualization

The following diagram illustrates the reactivity hierarchy and the primary synthetic pathways for 2-Nitro-3-(trifluoromethoxy)aniline.

ReactivityLandscape Aniline Aniline (pKa 4.6) High Reactivity OCF3_Aniline 3-OCF3-Aniline (pKa ~3.4) Moderate Reactivity Aniline->OCF3_Aniline +OCF3 (-I effect) Target 2-Nitro-3-OCF3-Aniline (pKa < -1.5) Negligible Nucleophilicity OCF3_Aniline->Target +NO2 (Ortho-Deactivation) Nitro_Aniline 2-Nitroaniline (pKa ~-0.26) Low Reactivity Nitro_Aniline->Target +OCF3 (Inductive w/d) Target->Aniline Relative Nucleophilicity Decreases -> Diamine 1,2-Diamino-3-OCF3-benzene (Key Scaffold) Target->Diamine Reduction (H2/Pd or Fe/AcOH) Benzimidazole 4-OCF3-Benzimidazole (Bioactive Core) Diamine->Benzimidazole Cyclization (R-CHO / Acid)

Figure 1: Comparative reactivity and synthetic utility flow. Note the steep drop in nucleophilicity driven by the ortho-nitro group.

Experimental Performance & Protocols

Nucleophilic Substitution (N-Alkylation/Acylation)

Due to the severe deactivation described above, standard protocols (e.g., reaction with acetyl chloride in DCM) often fail or proceed sluggishly.

  • Challenge: The amine lone pair is delocalized into the nitro group and sterically shielded.

  • Solution: Use "forcing conditions."[1]

    • Catalyst: DMAP (4-Dimethylaminopyridine) is essential.

    • Solvent: High-boiling polar aprotic solvents (DMF, DMAc) or neat acetic anhydride.

    • Temperature: Reactions often require 80–100°C, whereas standard aniline reacts at RT.

Primary Application: Nitro Reduction to Diamine

The most valuable reaction of 2-Nitro-3-(trifluoromethoxy)aniline is its reduction to 3-(trifluoromethoxy)benzene-1,2-diamine . This diamine is unstable towards oxidation and is typically used immediately for heterocycle synthesis.

Protocol: Fe-Mediated Reduction (High Fidelity)

This method is preferred over catalytic hydrogenation (H₂/Pd) if halogen substituents are present elsewhere, to avoid dehalogenation.

  • Setup: Charge a 3-neck flask with 2-Nitro-3-(trifluoromethoxy)aniline (1.0 eq) and Iron powder (5.0 eq) in Ethanol/Water (4:1) .

  • Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq) or catalytic Acetic Acid .

  • Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Monitoring: TLC will show the disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (diamine).

  • Workup: Filter hot through Celite to remove iron sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Caution: The resulting diamine darkens rapidly in air. Store under Nitrogen or proceed immediately to cyclization.[1]

Cyclization to Benzimidazoles

The diamine generated above reacts with aldehydes or carboxylic acids to form benzimidazoles, a motif found in proton pump inhibitors and kinase inhibitors.

  • Reaction: Diamine + R-CHO + Oxidant (Air/Na₂S₂O₅)

    
     2-Substituted-4-(trifluoromethoxy)benzimidazole.
    
  • Advantage: The -OCF3 group remains at the 4-position, providing metabolic stability and enhanced lipophilicity compared to non-fluorinated analogs.

Comparative Data Summary

FeatureAniline (Standard)2-Nitro-3-(trifluoromethoxy)aniline Implication for Chemist
Appearance Colorless oilYellow/Orange solidNitro group induces color; solid handling is easier.
Basicity (pKa) 4.6< -1.5 (Est.)Requires strong acid for salt formation; poor nucleophile.
Diazotization Facile (NaNO₂/HCl, 0°C)DifficultRequires nitrosyl sulfuric acid (

) or organic nitrites (

-BuONO).
Reduction Potential N/A (Already reduced)HighFacile reduction to diamine; key entry to heterocycles.
Lipophilicity LowHigh (-OCF3 effect)Product purification often requires non-polar solvents (Hexane/EtOAc).

References

  • Sigma-Aldrich. 2-(Trifluoromethoxy)aniline Product Analysis & Properties.Link

  • PubChem. 3-(Trifluoromethoxy)aniline Compound Summary (CID 73753).Link

  • Royal Society of Chemistry (RSC). Synthesis of ortho-trifluoromethoxylated aniline derivatives. Organic & Biomolecular Chemistry.[2] Link

  • Master Organic Chemistry. Nucleophilicity Trends of Amines: Steric and Electronic Effects.Link

  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.Link

Sources

Technical Guide: Analysis of Fragmentation Patterns of 2-Nitro-3-trifluoromethoxy-phenylamine in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Audience: Analytical Chemists, DMPK Scientists, and Process Development Researchers.

This guide provides an in-depth analysis of the electrospray ionization mass spectrometry (ESI-MS) behavior of 2-Nitro-3-trifluoromethoxy-phenylamine (also known as 2-nitro-3-(trifluoromethoxy)aniline). As a highly functionalized aromatic intermediate, this compound exhibits distinct fragmentation pathways driven by the ortho-interaction between the nitro and amine groups, as well as the stability of the trifluoromethoxy moiety.

Compound Identity
PropertyDetail
IUPAC Name 2-Nitro-3-(trifluoromethoxy)aniline
Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Monoisotopic Mass 222.0252 Da
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Trifluoromethoxy (-OCF₃)
CAS Number Referenced as analog to CAS 386-71-0 (Trifluoromethyl variant)

Core Directive: Fragmentation Analysis

The mass spectral behavior of this compound is defined by two competing mechanisms: the Ortho-Effect (facilitated by the adjacent -NH₂ and -NO₂ groups) and the inductive destabilization by the electron-withdrawing -OCF₃ group.

ESI(+) Positive Ion Mode Pathways

In positive mode, the amine group acts as the primary site of protonation, generating the precursor ion [M+H]⁺ at m/z 223 .

Primary Pathway: The Ortho-Effect Cyclization

Unlike meta or para isomers, ortho-nitroanilines undergo a diagnostic elimination of water.

  • Precursor: [M+H]⁺ (m/z 223).

  • Mechanism: The nitro oxygen attacks the protonated amine, leading to the expulsion of a water molecule (Neutral Loss: 18 Da).

  • Product: Formation of a cyclic benzofurazan-like cation at m/z 205 .

    • Significance: This transition (223 → 205) is the primary identifier for the 2-nitro isomer.

Secondary Pathway: Nitro Group Elimination

At higher collision energies (CID > 20 eV), the nitro group is cleaved.

  • Mechanism: Homolytic cleavage of the C-N bond.

  • Neutral Loss: Loss of •NO₂ radical (46 Da) or HNO₂ (47 Da).

  • Product: Phenyl cation radical at m/z 177 or m/z 176 .

Tertiary Pathway: Trifluoromethoxy Degradation

The -OCF₃ group is generally stable but degrades under high energy.

  • Mechanism: Loss of Carbonyl Fluoride (COF₂).

  • Neutral Loss: 66 Da.

  • Product: Fluorinated phenol cation.

ESI(-) Negative Ion Mode Pathways

Due to the strong electron-withdrawing nature of the -NO₂ and -OCF₃ groups, this compound also ionizes efficiently in negative mode, forming [M-H]⁻ at m/z 221 .

  • Primary Fragment: Loss of HF (20 Da) to form m/z 201.

  • Secondary Fragment: Loss of NO (30 Da) via rearrangement to form m/z 191.

Visualization: Fragmentation Topology

The following diagram maps the collision-induced dissociation (CID) pathways in ESI(+) mode.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 223 Cyclic Benzofurazan Cation [M+H - H2O]+ m/z 205 Precursor->Cyclic Ortho-Effect - H2O (18 Da) LossNO2 Aryl Cation [M+H - NO2]+ m/z 177 Precursor->LossNO2 C-N Cleavage - NO2 (46 Da) LossOCF3 Aniline Cation [M+H - OCF3]+ m/z 138 Cyclic->LossOCF3 High Energy CID - COF2 / F loss

Figure 1: Proposed ESI(+) fragmentation pathway highlighting the diagnostic Ortho-Effect (Blue Arrow).

Comparative Performance Analysis

To ensure robust method development, we compare ESI against APCI and evaluate polarity switching.

Ionization Source Comparison: ESI vs. APCI
FeatureESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)Recommendation
Sensitivity High . The basic amine ensures efficient protonation.Medium . Good for non-polar, but less sensitive for this specific amine.Use ESI for trace analysis (< 1 ng/mL).
Fragmentation Soft .[1] Predominantly [M+H]⁺.Harder . May show thermal degradation or [M]⁺ radical.Use ESI for structural confirmation.[2][1][3]
Matrix Tolerance Low. Susceptible to ion suppression.High. Better for "dirty" reaction mixtures.Use APCI for raw process monitoring.
Polarity Assessment[1]
  • Positive Mode (+): Preferred for quantitation. The proton affinity of the aniline nitrogen provides the strongest signal-to-noise ratio.

  • Negative Mode (-): Useful for confirmation.[4] The acidity of the NH proton (enhanced by the ortho-nitro group) allows for [M-H]⁻ detection, which is less prone to adduct formation (Na⁺, K⁺) than positive mode.

Experimental Protocols (Self-Validating)

Sample Preparation Workflow
  • Stock Solution: Dissolve 1 mg of 2-Nitro-3-trifluoromethoxy-phenylamine in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Validation Check: Solution must be clear yellow. If cloudy, increase methanol content to 70%.

Instrument Parameters (ESI+)
  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile nitro group).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.[1]

  • Collision Energy (CID): Ramp 10–40 eV to observe the transition from m/z 223 → 205.

Method Development Decision Tree

MethodTree Start Start Method Dev Polarity Is Sample Clean? Start->Polarity ESI Select ESI(+) Polarity->ESI Yes (Pure Std) APCI Select APCI(+) Polarity->APCI No (Crude Mix) Check Check m/z 205 ESI->Check Verify Ortho-Loss APCI->Check Verify Thermal Stability

Figure 2: Decision workflow for selecting ionization mode based on sample purity.

References

  • NIST Mass Spectrometry Data Center. (2025).[5] Mass Spectrum of 2-nitro-4-trifluoromethyl-aniline (Analogous Fragmentation). NIST.[5] Available at: [Link]

  • Holcapek, M., et al. (2010). Structural analysis of nitro-compounds by ESI-MS. Journal of Mass Spectrometry.[6] (Contextual grounding for nitro-ortho effects).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 3-(Trifluoromethoxy)aniline.[5] PubChem.[5] Available at: [Link]

  • University of Birmingham. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC. Available at: [Link]

Sources

Cross-validation of analytical methods for 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1198426-53-7 | Molecular Formula: C7H5F3N2O3 | MW: 222.12 g/mol [1]

Executive Summary

Objective: To provide a scientifically rigorous framework for the analytical characterization of 2-Nitro-3-trifluoromethoxy-phenylamine , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1]

The Challenge: This molecule presents a "perfect storm" of analytical challenges:

  • Regioisomerism: The ortho-nitro and meta-trifluoromethoxy substitution pattern is prone to contamination by its isomers (e.g., 2-nitro-4-trifluoromethoxy) during nitration or amination steps.[1]

  • Polarity Duality: The basic amine (-NH2) and the lipophilic trifluoromethoxy (-OCF3) group create complex retention behaviors.[1]

  • Thermal Instability: The nitro group poses degradation risks under high-temperature GC conditions.[1]

The Solution: This guide establishes a Triangulated Validation Protocol using three orthogonal methods:

  • RP-HPLC (UV/DAD): The workhorse for routine purity and isomer resolution.[1]

  • 1H-qNMR: The primary reference method for absolute purity (mass balance) without reference standards.[1]

  • GC-MS: The orthogonal check for volatile organic impurities (VOIs) and mass confirmation, with strict thermal controls.[1]

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Gold Standard for Routine Purity & Isomer Resolution[1]

Scientific Rationale

Reverse-Phase HPLC is the primary method because it allows for the manipulation of pH to control the ionization state of the aniline nitrogen. By maintaining an acidic mobile phase, we ensure the amine remains protonated (or at least suppresses free-base tailing), sharpening peak shapes and maximizing resolution between closely related regioisomers.

Validated Protocol
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area for separating lipophilic fluorine-substituted aromatics.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.[1]5) suppresses silanol interactions and keeps the amine stable.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-aromatics compared to Methanol.[1]
Gradient 0-2 min: 10% B; 2-15 min: 10%→85% B; 15-20 min: 85% BShallow gradient required to resolve the 2-nitro and 4-nitro regioisomers.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 254 nm (primary) & 210 nm (secondary)The Nitro group absorbs strongly at 254 nm; 210 nm tracks non-chromophoric impurities.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Critical Quality Attribute (CQA) Check

System Suitability: The resolution (


) between 2-Nitro-3-trifluoromethoxy-phenylamine and its nearest isomer (typically the 4-trifluoromethoxy analog) must be 

.[1]

Method B: Quantitative NMR (qNMR)

The "Absolute Truth" Validator[1]

Scientific Rationale

HPLC relies on the assumption that all components have similar extinction coefficients (UV response). This is often false for synthetic intermediates.[1] qNMR is inherently quantitative because the signal integration is directly proportional to the molar ratio of nuclei, regardless of chemical structure. It serves as the "Primary Standard" to validate the HPLC potency assignment.

Validated Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to the polarity of the nitroaniline).[1]
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).[1]

    • Constraint: The IS signals must not overlap with the aromatic region (6.5 - 8.5 ppm) of the analyte.

  • Relaxation Delay (D1):

    
     seconds (Must be 
    
    
    
    of the slowest relaxing proton to ensure full magnetization recovery).[1]
  • Pulse Angle: 90°.

Calculation Logic

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Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Weight,

= Purity of Standard.[1][2][3][4][5][6][7][8][9]

Method C: Gas Chromatography (GC-MS)

The Orthogonal Check for Volatiles[1]

Scientific Rationale

While HPLC handles the main scaffold, it often misses residual solvents or volatile precursors. GC-MS fills this gap.[1] However, caution is required : Nitro-containing compounds can thermally decompose inside the injector port, leading to false impurity peaks (e.g., denitration).

Validated Protocol
  • Inlet Mode: Split (20:1) to prevent column overload.[1]

  • Inlet Temperature: 200°C (Critical) . Do not exceed 220°C to minimize thermal degradation of the nitro group.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).[1]

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Detector: MS (EI source).[1] Look for molecular ion

    
     m/z.[1]
    

Comparative Validation Matrix

The following table summarizes how these methods cross-validate each other to ensure data integrity.

FeatureRP-HPLC (UV)qNMRGC-MS
Primary Use Purity % (Area), Isomer SeparationAbsolute Assay (w/w %), Potency AssignmentVolatile Impurities, ID Confirmation
Specificity High (for isomers)Ultra-High (structural fingerprint)High (for volatiles)
Linearity Range

of target conc.[1]
N/A (Single point calibration)

Blind Spot Non-UV absorbing impurities (salts)Inorganic salts, overlapping signalsThermally labile compounds, non-volatiles
Validation Role Routine Release Reference Standard Certification Solvent/Precursor Check

Visualization of Analytical Workflows

Diagram 1: The Cross-Validation Decision Tree

This workflow illustrates the logic a Senior Scientist uses to assign final purity.

ValidationWorkflow Start Sample: 2-Nitro-3-trifluoromethoxy-phenylamine HPLC Method A: RP-HPLC (UV 254nm) Determine Area % Purity Start->HPLC qNMR Method B: 1H-qNMR Determine Weight % (Potency) Start->qNMR GC Method C: GC-MS Check Volatiles & Thermal Stability Start->GC Compare Compare HPLC vs. qNMR Calculate Bias HPLC->Compare qNMR->Compare Investigate Check for Non-UV Impurities (Salts) or Isomer Co-elution GC->Investigate Confirm Volatiles Pass PASS: Bias < 2.0% Assign qNMR Potency as Standard Compare->Pass Consistent Fail FAIL: Bias > 2.0% Investigate Response Factors Compare->Fail Discrepancy Fail->Investigate

Caption: Logical workflow for triangulating purity data. qNMR acts as the arbitrator when HPLC and GC results diverge.

Diagram 2: HPLC Method Development Logic for Fluorinated Anilines

This diagram details the specific chemical reasoning behind the HPLC protocol choices.

HPLC_Logic Molecule Target: 2-Nitro-3-trifluoromethoxy-phenylamine Challenge1 Challenge: Basic Amine (-NH2) Molecule->Challenge1 Challenge2 Challenge: Lipophilic -OCF3 Group Molecule->Challenge2 Challenge3 Challenge: Regioisomers (Positional) Molecule->Challenge3 Solution1 Solution: Acidic Mobile Phase (pH 2.5) Ensures Protonation -> Sharp Peaks Challenge1->Solution1 Solution2 Solution: High Carbon Load C18 Column Maximizes Hydrophobic Interaction Challenge2->Solution2 Solution3 Solution: Shallow Gradient (0.5% B/min) Maximizes Selectivity (Alpha) Challenge3->Solution3

Caption: Causal links between molecular structure and chromatographic conditions. Acidic pH is critical for amine peak shape.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Almac Group. (2025).[1] QNMR – a modern alternative to HPLC.[1][10] Retrieved from [Link][1]

  • PubChem. (2025).[1] 2-Nitro-4-(trifluoromethoxy)aniline (Isomer Analog Data).[1] Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link][1]

Sources

Comparative DFT analysis of substituted nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking DFT Methodologies for Substituted Nitroanilines: A Comparative Guide

Part 1: Executive Summary & Core Directive

The Challenge: Substituted nitroanilines represent a classic "push-pull"


-conjugated system.[1] The interplay between the electron-donating amine (

) and the electron-withdrawing nitro group (

) creates strong intramolecular charge transfer (ICT) states. Standard DFT functionals (like B3LYP) often fail here due to self-interaction errors, leading to catastrophic overestimation of hyperpolarizability and underestimation of band gaps.

The Solution: This guide moves beyond "cookbook" computational chemistry. We compare the industry-standard B3LYP against range-separated hybrids (CAM-B3LYP ,


B97X-D ) and benchmark them against experimental data. The goal is to provide a validated protocol for predicting the structural, electronic, and nonlinear optical (NLO) properties of these pharmacophores.
Part 2: Methodological Framework
1. Functional Selection: The "Ladder" of Accuracy

For nitroanilines, the choice of functional is not arbitrary; it dictates the accuracy of the Charge Transfer (CT) description.

  • B3LYP (Global Hybrid):

    • Status: Legacy Standard.

    • Pros: Excellent for ground-state geometries and vibrational frequencies.

    • Cons:Catastrophic failure in predicting excitation energies for CT states (underestimates HOMO-LUMO gap). Lacks long-range correction.

  • CAM-B3LYP (Range-Separated Hybrid):

    • Status: Recommended for Optoelectronics.

    • Mechanism:[2] Varies the amount of Hartree-Fock exchange with distance (

      
      ).
      
    • Pros: Corrects the long-range asymptotic behavior of the potential, crucial for NLO properties (

      
      ) and Rydberg states.
      
  • 
    B97X-D (Range-Separated + Dispersion): 
    
    • Status: Recommended for Crystal Packing/Dimers.

    • Pros: Includes empirical dispersion corrections (Grimme's D2/D3), essential if you are modeling

      
      -stacking in nitroaniline crystals.
      
2. Basis Set Selection
  • Optimization/Freq: 6-311++G(d,p)

    • Rationale: The "++" (diffuse functions) are mandatory for nitro-compounds to describe the lone pairs on Oxygen and Nitrogen and the anionic character of the nitro group in excited states.

  • NLO/Excited States: aug-cc-pVDZ or 6-311++G(2d,2p)

    • Rationale: Hyperpolarizability is a property of the "tail" of the wavefunction; extensive diffuse functions are required.

Part 3: Comparative Analysis (The Benchmarking Matrix)

The following table synthesizes data for p-Nitroaniline (pNA) , the prototype push-pull system. Note how CAM-B3LYP aligns closer to the experimental/high-level benchmark (ADC(2)) for electronic properties compared to B3LYP.

Table 1: Benchmarking p-Nitroaniline Properties (Gas Phase/Non-Polar Solvent)
PropertyExperimental / BenchmarkB3LYP / 6-311++G(d,p)CAM-B3LYP / 6-311++G(d,p)Analysis
Dipole Moment (

)
6.2 - 6.9 D [1, 2]~7.6 D~7.4 DBoth overestimate, but CAM-B3LYP is slightly closer. DFT tends to over-polarize the push-pull system.
HOMO-LUMO Gap ~3.8 - 4.0 eV (Abs Max) [3]3.2 - 3.4 eV 4.0 - 4.2 eV CRITICAL: B3LYP significantly underestimates the gap (Redshift error). CAM-B3LYP matches Exp.
Hyperpolarizability (

)
~9 - 12

esu
~25 - 30

esu
~10 - 14

esu
B3LYP overestimates NLO response by >100% due to poor long-range exchange.
C-N Bond Length (Amine) 1.36 - 1.38 Å (XRD)1.37 Å1.36 ÅBoth functionals perform excellently for ground-state geometry.
Structural Isomerism: Ortho vs. Meta vs. Para[3][4]
  • Ortho-Nitroaniline: Exhibits a strong intramolecular Hydrogen Bond (N-H...O) forming a stable 6-membered chelate ring. This planarizes the molecule and reduces the availability of the lone pair for intermolecular interactions.

  • Para-Nitroaniline: Maximum "Push-Pull" efficiency. The dipole vector is linear along the molecular axis, maximizing

    
     (NLO response).
    
  • Meta-Nitroaniline: The conjugation is interrupted. The "Push-Pull" effect is significantly weaker, resulting in a larger HOMO-LUMO gap and lower NLO activity compared to the para isomer.

Part 4: Visualization & Logic Flow
Diagram 1: Functional Selection Decision Tree

Caption: A logic gate for selecting the appropriate DFT functional based on the specific chemical property of interest.

FunctionalSelection Start Start: Define Property of Interest Q1 Is the property Ground State Geometry or Vibrational Frequencies? Start->Q1 B3LYP Use B3LYP (scaling factor ~0.967) Q1->B3LYP Yes Q2 Is the property Excitation Energy (UV-Vis) or NLO (Beta)? Q1->Q2 No CAM Use CAM-B3LYP (Range Separated) Q2->CAM Yes Q3 Does the system involve Crystal Packing or Pi-Stacking? Q2->Q3 No Q3->B3LYP No (Default) WB97 Use wB97X-D (Dispersion Corrected) Q3->WB97 Yes

Diagram 2: Validated Computational Workflow

Caption: Step-by-step protocol for characterizing nitroanilines, ensuring imaginary frequencies are checked and solvent models are applied.

Workflow Input Input Structure (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Solvent: PCM (if needed) Input->Opt Freq Frequency Calc Check N(imag) = 0 Opt->Freq Decision Imaginary Freq? Freq->Decision ReOpt Distort Geometry & Resubmit Decision->ReOpt Yes Properties Property Calculation Decision->Properties No ReOpt->Opt NLO NLO (Polarizability) Functional: CAM-B3LYP Properties->NLO UV TD-DFT (UV-Vis) NStates=10 Properties->UV Reactivity FMO Analysis (HOMO/LUMO) Properties->Reactivity

Part 5: Experimental Protocols (Computational)
Protocol A: Geometry Optimization & Frequency Analysis

Goal: Obtain the global minimum structure and verify it (no imaginary frequencies).

  • Software: Gaussian 09/16 or ORCA.

  • Route Section (Gaussian):

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=DMSO)

  • Causality:

    • opt: Optimizes bond lengths/angles.[5]

    • freq: Calculates Hessian. Essential to prove the structure is a minimum (not a saddle point) and to get Zero-Point Energy (ZPE).

    • scrf: Solvation model (PCM). Nitroanilines are highly solvatochromic; gas-phase calculations often fail to match UV-Vis data.

  • Validation: Ensure the output contains "0 imaginary frequencies". If imaginary frequencies exist (negative values), distort the geometry along the normal mode and re-optimize.

Protocol B: Reactivity Descriptors (FMO Analysis)

Goal: Calculate Global Hardness (


) and Electrophilicity (

).
  • Extract Energies: From the output file, locate

    
     and 
    
    
    
    (in Hartree, convert to eV).
  • Calculate:

    • Ionization Potential (

      
      ) 
      
      
      
    • Electron Affinity (

      
      ) 
      
      
      
    • Chemical Hardness (

      
      )  = 
      
      
      
    • Electrophilicity Index (

      
      )  = 
      
      
      
      (where
      
      
      is chemical potential).
  • Interpretation: A lower

    
     (softer molecule) implies higher reactivity and lower stability. p-Nitroaniline is typically "softer" than m-nitroaniline due to effective conjugation.
    
Protocol C: NLO Properties (Hyperpolarizability)

Goal: Calculate


 for optoelectronic applications.
  • Route Section:

    polar cam-b3lyp/6-311++g(d,p)

    Note: Switch to CAM-B3LYP here.

  • Data Extraction: Gaussian outputs

    
     tensor components (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    .
Part 6: References
  • Experimental Dipole Moments: C. C. Teng and A. F. Garito, "Dispersion of the nonlinear second-order optical susceptibility of organic systems," Phys. Rev. B, vol. 28, p. 6766, 1983. Link

  • Dipole Moment Benchmarking: H. Reis, M. G. Papadopoulos, and I. B. Bersuker, "Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives," J. Phys. Chem. A, vol. 103, pp. 394-421, 1999. Link

  • Absorption Spectra & Solvatochromism: R. Kovalenko et al., "Solvatochromism of p-nitroaniline: An experimental and theoretical study," Chem. Phys. Lett., vol. 500, pp. 245-250, 2011. Link

  • CAM-B3LYP Validation: T. Yanai, D. P. Tew, and N. C. Handy, "A new hybrid exchange-correlation functional using the Coulomb-attenuating method (CAM-B3LYP)," Chem. Phys. Lett., vol. 393, pp. 51-57, 2004. Link

  • Benchmarking NLO Properties: B. Champagne et al., "Assessment of Exchange-Correlation Functionals for the Calculation of the Static First Hyperpolarizability of Push-Pull Systems," J. Chem. Theory Comput., vol. 14, pp. 710-725, 2018. Link

Sources

Comparative Guide: Verifying the Absence of Nitrosamine Impurities in 2-Nitro-3-trifluoromethoxy-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regulatory landscape for pharmaceutical impurities has shifted permanently following the FDA and EMA guidance on nitrosamines. For researchers working with 2-Nitro-3-trifluoromethoxy-phenylamine (CAS: 237435-09-5), a critical intermediate in agrochemical and pharmaceutical synthesis, the risk profile is unique.

Unlike simple aliphatic amines, this molecule contains both a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) on an aniline scaffold. While primary anilines generally form unstable diazonium salts rather than stable nitrosamines, the risk lies in process-related impurities (secondary amines) and the potential for the nitro group to act as a nitrosating agent precursor under reductive stress.

This guide objectively compares detection methodologies, establishing LC-MS/MS (APCI) as the superior analytical route over GC-MS and HPLC-UV, and provides a self-validating protocol for verifying the absence of nitrosamines at trace levels (ppb).

Part 1: Risk Assessment & Chemical Context[1][2]

The "Hidden" Risk in Aniline Derivatives

Regulatory bodies (FDA, EMA) enforce a strict "Cohort of Concern" limit, often requiring detection limits as low as 26.5 ng/day . For 2-Nitro-3-trifluoromethoxy-phenylamine, the risk assessment must address three specific vectors:

  • Precursor Contamination: The synthesis of the aniline ring often involves secondary amine catalysts or byproducts. If residual nitrites (from diazotization steps) encounter these trace secondary amines, stable nitrosamines (e.g., N-nitroso-dimethylamine, NDMA) form immediately.

  • Electronic Activation: The electron-withdrawing nature of the -OCF₃ and -NO₂ groups deactivates the aromatic ring, making the primary amine less nucleophilic. However, this same electronic environment can stabilize specific radical intermediates during thermal degradation, complicating analysis.

  • Thermal Instability (The GC-MS Trap): Nitro-aromatics are thermally labile. Subjecting this matrix to Gas Chromatography (GC) inlet temperatures (>200°C) can induce in-situ nitrosation or denitration, generating false positives or masking true impurities.

Visualization: Risk Assessment Workflow

The following decision tree illustrates the logic for determining the necessary control strategy.

RiskAssessment Start Start: 2-Nitro-3-trifluoromethoxy-phenylamine Batch CheckSecAmine Step 1: Screen for Secondary Amine Impurities Start->CheckSecAmine CheckNitrite Step 2: Quantify Residual Nitrites CheckSecAmine->CheckNitrite Secondary Amines Detected SelectMethod Step 3: Select Analytical Method CheckSecAmine->SelectMethod None Detected HighRisk HIGH RISK: Potential Nitrosamine Formation CheckNitrite->HighRisk Nitrites Present CheckNitrite->SelectMethod Nitrites Absent HighRisk->SelectMethod Proceed to Confirmatory Testing LowRisk LOW RISK: Standard Monitoring LC-MS/MS (Recommended) LC-MS/MS (Recommended) SelectMethod->LC-MS/MS (Recommended) GC-MS (Not Recommended) GC-MS (Not Recommended) SelectMethod->GC-MS (Not Recommended)

Figure 1: Risk assessment logic flow. Note that the presence of secondary amines triggers a high-risk classification requiring high-sensitivity confirmatory testing.

Part 2: Comparative Analysis of Detection Methods

To verify "absence," the method must distinguish the analyte from the matrix with high specificity. The following table compares the three standard approaches.

FeatureHPLC-UV GC-MS/MS LC-MS/MS (APCI/ESI)
Sensitivity (LOQ) Low (ppm level). Insufficient for regulatory compliance (ppb required).High (ppb level).[1] Capable of meeting trace limits.Ultra-High (sub-ppb). The Gold Standard for nitrosamines.[1]
Selectivity Poor. Matrix peaks (aniline derivatives) often co-elute with nitrosamines.Good. Mass spectral filtering removes most matrix interference.Excellent. MRM (Multiple Reaction Monitoring) ensures only specific parent-daughter ions are detected.
Matrix Compatibility High. Robust against dirty samples.Low. The nitro-aniline matrix can degrade in the hot injector port, causing false results.High. Ambient temperature ionization avoids thermal degradation.
Suitability for Target Not Recommended. Cannot prove "absence" at safety thresholds.Risky. Thermal instability of the -NO₂ group makes this unreliable.Recommended. APCI ionization is preferred for nitro-aromatics to reduce ion suppression.

Expert Insight: While GC-MS is standard for volatile nitrosamines (like NDMA), the specific target matrix (2-Nitro-3-trifluoromethoxy-phenylamine) poses a thermal hazard . The nitro group can undergo homolytic cleavage in a GC injector, creating reactive species that artificially generate nitrosamines during the analysis. Therefore, LC-MS/MS is the only scientifically defensible choice for this application.

Part 3: Recommended Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating . It includes an internal standard (IS) correction to account for matrix effects, a common issue with trifluoromethoxy-aniline derivatives.

Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.9 µm). High carbon load preferred to retain polar nitrosamines.

  • Ion Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

    • Why APCI? ESI (Electrospray) is susceptible to ion suppression from the high concentration of the aniline matrix. APCI is more robust for neutral nitrosamines.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to remove salts)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash column)

    • 8.1 min: 5% B (Re-equilibration)

Sample Preparation (Solid Phase Extraction - SPE)

Direct injection is risky due to the high concentration of the API (Active Pharmaceutical Ingredient). We use SPE to remove the aniline matrix.

  • Dissolution: Dissolve 100 mg of 2-Nitro-3-trifluoromethoxy-phenylamine in 10 mL of 5% Methanol/Water.

  • Spiking (Internal Standard): Add deuterated internal standard (e.g., NDMA-d6) to a final concentration of 10 ng/mL.

  • Loading: Load sample onto an HLB (Hydrophilic-Lipophilic Balance) Cartridge (pre-conditioned with MeOH and Water).

  • Washing: Wash with 5% Methanol in Water (Nitrosamines are polar; they may elute if wash is too strong. The hydrophobic aniline matrix sticks to the cartridge).

  • Elution: Elute nitrosamines with 100% Methanol.

  • Concentration: Evaporate eluate under nitrogen stream to near dryness and reconstitute in Mobile Phase A.

Detection Parameters (MRM Transitions)

Monitor the following transitions. Note: These must be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
NDMA 75.143.112
NDEA 103.175.115
NMBA 147.1117.110
NDMA-d6 (IS) 81.146.112
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample: 100mg API Dissolve Dissolution (5% MeOH) Sample->Dissolve Spike Spike IS (NDMA-d6) Dissolve->Spike SPE SPE Clean-up (Remove Aniline Matrix) Spike->SPE LC UHPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (APCI Mode) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring matrix removal and robust detection.

Part 4: Validation Criteria (Ensuring Trust)

To scientifically prove "absence," your method must meet these validation criteria (based on ICH Q2(R1) and USP <1469>):

  • Limit of Quantitation (LOQ): Must be

    
     10% of the regulatory limit.
    
    • Target: 0.03 ppm (30 ppb) or lower relative to the API.

  • Recovery (Accuracy): Spike the 2-Nitro-3-trifluoromethoxy-phenylamine sample with known nitrosamines at the LOQ level.

    • Acceptance Criteria: 70% - 130% recovery. If recovery is low, the aniline matrix is suppressing ionization (switch from ESI to APCI or improve SPE).

  • Linearity:

    
     over the range of 10% to 150% of the specification limit.
    
  • Specificity: Inject a clean blank and a sample of pure API (unspiked). There should be no interference peaks at the retention times of the nitrosamines.

Conclusion

Verifying the absence of nitrosamines in 2-Nitro-3-trifluoromethoxy-phenylamine requires navigating the thermal instability of the nitro group and the ionization suppression of the aniline matrix. HPLC-UV is insufficient , and GC-MS is prone to artifacts . The LC-MS/MS (APCI) protocol outlined above, utilizing SPE cleanup and internal standard calibration, provides the only robust, regulatory-compliant path to verify safety.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[3] Nitrosamine impurities in human medicinal products.[4][5][3][6][7][8][9][10] Retrieved from [Link][11]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Nitro-3-trifluoromethoxy-phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Composite Sketch

The disposal procedure for any chemical is fundamentally dictated by its inherent hazards. For 2-Nitro-3-trifluoromethoxy-phenylamine, we must consider the toxicological and reactivity contributions of its constituent functional groups.

  • Aromatic Nitro Compounds: These compounds are often toxic and can be reactive.[1] The U.S. Environmental Protection Agency (EPA) lists many aromatic nitro compounds as hazardous substances, requiring specific disposal protocols.[2][3] The absorption of some nitroaromatic compounds can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4]

  • Phenylamines (Aromatic Amines): Many aromatic amines are recognized as toxic and are readily absorbed through the skin.[5] Some are suspected carcinogens and can cause significant harm to aquatic life.[5][6]

  • Trifluoromethoxy Compounds: The trifluoromethoxy group can influence the chemical's reactivity and persistence. During incineration, it is crucial that the disposal facility is equipped to handle and neutralize potential hazardous decomposition products like hydrogen fluoride (HF).[7]

Given this composite hazard profile, 2-Nitro-3-trifluoromethoxy-phenylamine must be treated as a hazardous waste. Improper disposal, such as drain disposal, is unacceptable and poses a significant risk to human health and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Nitro-3-trifluoromethoxy-phenylamine for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Hand Protection Wear nitrile or neoprene gloves.[7]To prevent skin contact and absorption. Aromatic amines are readily absorbed through the skin.[5]
Eye Protection Tightly fitting safety goggles or a face shield.[7]To protect against splashes and accidental contact with the eyes, which can cause serious irritation.[8]
Skin and Body A lab coat is the minimum requirement. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.To protect the skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dusts or aerosols, or if working outside of a certified chemical fume hood.[9]To prevent inhalation of the compound, which can be harmful.[8][10]

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Nitro-3-trifluoromethoxy-phenylamine is a systematic process that ensures safety and regulatory compliance at every stage.

Step 1: Waste Segregation and Containerization
  • Isolate the Waste: 2-Nitro-3-trifluoromethoxy-phenylamine waste should be collected in a dedicated hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly non-halogenated solvents, aqueous waste, or incompatible chemicals.[11] Mixing can create unforeseen chemical reactions and complicates the disposal process.

  • Select the Right Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.

  • Label Immediately and Accurately: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Nitro-3-trifluoromethoxy-phenylamine," and the accumulation start date.[1] Your institution may have specific labeling requirements; adhere to them strictly.

Step 2: On-Site Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[11]

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.[11]

  • Keep it Closed: The waste container must remain securely closed at all times, except when you are adding waste.[11]

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you have completed the project requiring the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][11]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal contractor for the final disposal of the chemical.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal contractor. Accurate documentation is a legal requirement.

Final Disposal Method: High-Temperature Incineration

The most appropriate and environmentally responsible method for the final disposal of 2-Nitro-3-trifluoromethoxy-phenylamine is high-temperature incineration.[7] This process offers several advantages:

  • Complete Destruction: Incineration at high temperatures ensures the complete destruction of the organic molecule.

  • Management of Hazardous Byproducts: Licensed incineration facilities are equipped with scrubbers and other pollution control devices to neutralize and capture harmful combustion byproducts, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[7][12]

It is imperative that the chosen disposal facility is permitted to handle halogenated and nitrated organic waste.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spills:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained and equipped to handle it, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7]

    • Collect the absorbed material into a designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Logical Disposal Decision Pathway

Disposal_Workflow cluster_prep Preparation & Segregation cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Waste Generated: 2-Nitro-3-trifluoromethoxy-phenylamine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa containment Use Secondary Containment saa->containment ventilation Ensure Proper Ventilation containment->ventilation closed Keep Container Securely Closed ventilation->closed ehs Contact EHS for Waste Pickup closed->ehs incineration High-Temperature Incineration by Licensed Contractor ehs->incineration end Disposal Complete incineration->end

Sources

Personal protective equipment for handling 2-Nitro-3-trifluoromethoxy-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 2-Nitro-3-trifluoromethoxy-phenylamine

This guide provides essential safety protocols and operational directives for the handling of 2-Nitro-3-trifluoromethoxy-phenylamine. As a specialized aromatic amine, this compound's molecular structure—incorporating a nitro group, a trifluoromethoxy group, and a phenylamine backbone—suggests a significant hazard profile that demands rigorous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals, offering a framework for minimizing risk and ensuring a safe laboratory environment.

Hazard Analysis: Understanding the Inherent Risks

The specific toxicological data for 2-Nitro-3-trifluoromethoxy-phenylamine is not widely documented. Therefore, a conservative approach is mandated, extrapolating hazards from analogous compounds such as nitroanilines and trifluoromethyl/trifluoromethoxy anilines.

The primary hazards are associated with its functional groups:

  • Nitroaniline Moiety : Nitroanilines are categorized as highly toxic compounds. They are readily absorbed through the skin and can be toxic if ingested, inhaled, or in contact with skin. A significant risk associated with this class of compounds is methemoglobinemia , a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1]

  • Trifluoromethoxy Group : While providing metabolic stability in drug candidates, fluorinated groups can also enhance toxicity. Compounds containing trifluoromethoxy and trifluoromethyl groups are often associated with severe eye and skin irritation and can be fatal if inhaled.[2][3]

  • Overall Profile : Based on these structural alerts, 2-Nitro-3-trifluoromethoxy-phenylamine should be treated as a substance that is toxic upon ingestion, inhalation, or skin contact, is a severe eye and skin irritant, and may cause long-term organ damage through prolonged or repeated exposure.[4][2] Some related compounds are also suspected carcinogens and mutagens.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure. The selection of PPE must align with the specific task and the potential for exposure.[5]

Data Presentation: Recommended PPE for Handling 2-Nitro-3-trifluoromethoxy-phenylamine
Protection Type Specification Rationale & Causality
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A full-face shield is required when there is a splash hazard.Protects against dust particles, splashes, and vapors which can cause serious eye damage.[2][3]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness) with a breakthrough time of >480 minutes. Double-gloving is recommended.Prevents dermal absorption, which is a primary route of exposure for toxic anilines.[3] Nitrile offers good resistance to a range of chemicals.[6]
Body Protection A clean, fully-buttoned polyester/nylon lab coat.[6] For handling larger quantities (>1g) or splash-prone procedures, a chemical-resistant apron or disposable coveralls are required.[1][7]Protects skin and personal clothing from contamination. Chemical-resistant materials prevent permeation of the substance.
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood. If dust generation is unavoidable or the fume hood is not available, a NIOSH-approved respirator with an N99/P2 particulate filter is mandatory.Prevents inhalation of toxic dust particles.[2] The trifluoromethoxy-phenylamine structure suggests potential for respiratory irritation or severe toxicity upon inhalation.
Foot Protection Closed-toe, chemical-resistant shoes.[6]Protects feet from spills and falling objects.

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure at every stage of handling.

Experimental Protocols: Step-by-Step Handling Procedures
  • Preparation & Pre-Handling:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Assemble all necessary equipment (spatulas, weighing paper, glassware, solvents) inside the fume hood before retrieving the compound.

    • Don all required PPE as specified in the table above. Always inspect gloves for tears or punctures before use.[1]

  • Weighing & Aliquoting (Solid Compound):

    • Perform all manipulations deep within the chemical fume hood to ensure containment of dust.

    • Use a spatula to carefully transfer the solid to a tared weighing vessel. Avoid any actions that could generate dust.[9]

    • Close the primary container immediately after dispensing.

    • If any material is spilled, clean it immediately following the emergency procedures outlined in Section 4.

  • Solution Preparation:

    • Add the weighed compound to the solvent within the fume hood.

    • Ensure the vessel is securely capped before mixing or sonicating.

    • Label the solution clearly with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

  • Post-Handling & Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the wipes as hazardous waste.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after the procedure is complete.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

Mandatory Visualization: Safe Handling Workflow

prep Step 1: Preparation - Designate Fume Hood Area - Verify Emergency Equipment - Don Full PPE weigh Step 2: Weighing Solid - Work Deep in Fume Hood - Use Spatula Carefully - Minimize Dust Generation prep->weigh Proceed with Caution dissolve Step 3: Solution Preparation - Add Solid to Solvent in Hood - Cap Tightly Before Mixing - Label Vessel Correctly weigh->dissolve Transfer Weighed Solid cleanup Step 4: Decontamination - Clean Tools & Surfaces - Dispose of Wipes as Waste dissolve->cleanup After Experiment ppe_doff Step 5: Doffing PPE - Remove Lab Coat/Apron - Remove Goggles/Face Shield - Remove Gloves Last cleanup->ppe_doff Area Secure wash Step 6: Final Hygiene - Wash Hands Thoroughly with Soap and Water ppe_doff->wash Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.